molecular formula C11H14O3 B128739 tert-Butyl phenyl carbonate CAS No. 6627-89-0

tert-Butyl phenyl carbonate

Cat. No.: B128739
CAS No.: 6627-89-0
M. Wt: 194.23 g/mol
InChI Key: UXWVQHXKKOGTSY-UHFFFAOYSA-N
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Description

Tert-Butyl phenyl carbonate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60248. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl phenyl carbonate
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InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVQHXKKOGTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90216471
Record name tert-Butyl phenyl carbonate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6627-89-0
Record name Carbonic acid, 1,1-dimethylethyl phenyl ester
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Record name tert-Butyl phenyl carbonate
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Record name tert-butyl phenyl carbonate
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Record name TERT-BUTYL PHENYL CARBONATE
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Foundational & Exploratory

tert-Butyl Phenyl Carbonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of tert-butyl phenyl carbonate. Designed for professionals in research and development, this document compiles essential data, outlines detailed experimental protocols, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound is a versatile reagent in organic synthesis, notably utilized as a protecting group for amines and in the formation of other carbonates.[1] Its physical characteristics are crucial for its application in various chemical processes.

A compilation of its key physical properties is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[2][3]
Molecular Weight 194.23 g/mol [2][3][4][5]
Appearance Colorless to light yellow liquid[2][6]
Density 1.05 g/mL at 20 °C[2][4][7]
Boiling Point 83 °C at 0.6 mmHg[2][4][7][8]
Melting Point Not available (liquid at room temperature)[6]
Solubility Slightly soluble in water[8][9]
Refractive Index n20/D 1.48[2]
Flash Point 101 °C (213.8 °F) - closed cup[4][7]
CAS Number 6627-89-0[2][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its fundamental physical properties.

Synthesis of this compound

This protocol is adapted from established literature procedures.[10][11]

Materials:

  • tert-Butyl alcohol

  • Quinoline (B57606)

  • Phenyl chloroformate

  • Dichloromethane

  • Water

  • 5% Hydrochloric acid

  • Magnesium sulfate

  • Round-bottom flask with a stirrer, thermometer, and dropping funnel

  • Claisen flask for distillation

Procedure:

  • In a 2-liter round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 74.1 g (1 mol) of tert-butanol (B103910) and 130 g (1 mol) of quinoline in 150 mL of dichloromethane.[11]

  • While stirring the solution, add 157 g (1 mol) of phenyl chlorocarbonate dropwise. Maintain the reaction temperature between 38 and 41 °C.[11]

  • After the addition is complete, allow the mixture to stand at room temperature overnight.[11]

  • Add sufficient water to dissolve the precipitated quinoline hydrochloride.[11]

  • Separate the organic layer and wash it twice with 60 mL portions of water, followed by three to four washes with 60 mL portions of 5% hydrochloric acid.[11]

  • Dry the organic layer over magnesium sulfate.[11]

  • Remove the solvent by distillation.[11]

  • Distill the crude this compound from a Claisen flask at a reduced pressure of 0.5 mmHg. The product will distill at 74-78 °C.[10][11]

Determination of Physical Properties

The following are general standard procedures for determining the physical properties of liquid organic compounds.

Boiling Point Determination (Thiele Tube Method):

  • A small sample of this compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • The temperature is raised slowly and uniformly.

  • The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

Density Determination:

  • A clean and dry pycnometer (specific gravity bottle) of a known volume is weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • The filled pycnometer is weighed again at a specific temperature (e.g., 20 °C).

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Solubility Determination (Qualitative):

  • To a test tube containing a small amount (e.g., 0.1 mL) of this compound, add approximately 1 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether).

  • The mixture is agitated vigorously.

  • Observe whether the compound dissolves completely, partially, or not at all to determine its solubility. The observation of a single liquid phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or slight solubility.

Synthesis Workflow

The synthesis of this compound follows a straightforward nucleophilic acyl substitution reaction. The workflow can be visualized as follows:

Synthesis_Workflow Reactants tert-Butanol + Phenyl Chloroformate Reaction Reaction Mixture Reactants->Reaction Solvent_Base Dichloromethane (Solvent) Quinoline (Base) Solvent_Base->Reaction Workup Aqueous Workup (Water, HCl) Reaction->Workup Dissolve Precipitate & Wash Drying Drying (MgSO4) Workup->Drying Separate & Dry Organic Layer Purification Distillation (Reduced Pressure) Drying->Purification Filter & Concentrate Product This compound Purification->Product Collect Pure Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent in organic synthesis with significant applications in pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical Structure and Formula

This compound is a mixed carbonate ester containing both a tert-butyl group and a phenyl group attached to the carbonate functionality.

Molecular Formula: C₁₁H₁₄O₃[1][2][3][4][5][]

SMILES: CC(C)(C)OC(=O)Oc1ccccc1[7][8][9][10]

InChI Key: UXWVQHXKKOGTSY-UHFFFAOYSA-N[1][2][3][][7][8][11]

Below is a diagram illustrating the chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Weight 194.23 g/mol [2][4][5][][10]
Appearance Colorless to light yellow liquid[4]
Density 1.05 g/mL at 20 °C[4][][8]
Boiling Point 83 °C at 0.6 mmHg[4][][8][12]
Refractive Index n20/D 1.48[4]
CAS Number 6627-89-0[1][2][3][4][5]
Solubility Slightly soluble in water[12]
Storage Store at 0-8 °C[4]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are critical for its identification and purity assessment.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.36m2HAr-H
7.21m1HAr-H
7.16m2HAr-H
1.55s9H-C(CH₃)₃
Note: Data obtained from ChemicalBook.[13]

¹³C NMR Spectral Data

Infrared (IR) Spectral Data

The NIST WebBook provides IR spectral data for this compound.[1] Key absorptions would be expected for the C=O stretch of the carbonate group, C-O stretches, and aromatic C-H and C=C stretches.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its preparation in a laboratory setting. Two common methods are outlined below.

Synthesis from Phenyl Chloroformate and tert-Butanol (B103910)

This method involves the reaction of tert-butanol with phenyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[15][16]

Materials:

Procedure:

  • A solution of tert-butanol (1 mole) and quinoline (1 mole) in dichloromethane is prepared in a reaction vessel equipped with a stirrer.

  • Phenyl chlorocarbonate (1 mole) is added dropwise to the stirred solution, maintaining the reaction temperature between 38 and 41 °C.[16]

  • After the addition is complete, the mixture is stirred overnight at room temperature.

  • Water is added to dissolve the precipitated quinoline hydrochloride.

  • The organic layer is separated and washed successively with water and 5% hydrochloric acid.[16]

  • The organic solution is dried over magnesium sulfate.

  • The solvent is removed by distillation, and the crude product is purified by vacuum distillation (boiling point 74-78 °C at 0.5 mmHg) to yield this compound.[15][16]

G reagents t-Butanol + Phenyl Chloroformate + Quinoline in DCM reaction Stir and maintain 38-41 °C reagents->reaction Addition workup Aqueous Workup (H₂O, HCl) reaction->workup Overnight purification Dry (MgSO₄) and Vacuum Distill workup->purification product This compound purification->product

Figure 2. Synthesis workflow from phenyl chloroformate.
Synthesis from Di-tert-butyl dicarbonate (B1257347) and Phenol (B47542)

This method provides an alternative route using the common Boc-anhydride reagent.[12]

Materials:

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Phenol

  • Magnesium bromide ethyl etherate (MgBr₂·OEt₂)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel

Procedure:

  • To a round-bottomed flask containing phenol (1.0 mmol) and magnesium bromide ethyl etherate (0.1 mmol), add di-tert-butyl dicarbonate (1.0 mmol).

  • The reaction mixture is magnetically stirred at room temperature. Gentle heating (to about 60 °C) may be necessary.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the phenol is completely consumed.

  • Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the final product.[12]

Applications in Drug Development

This compound is a valuable reagent in pharmaceutical research and development, primarily utilized as a protecting group for amines.[4]

The tert-butoxycarbonyl (Boc) group is widely used to protect the amino functionality of various molecules during multi-step syntheses of active pharmaceutical ingredients (APIs). This compound serves as an effective Boc-transfer agent. It is particularly useful for the mono-Boc protection of diamines, a crucial step in the synthesis of more complex polyamine structures.[][8][17] This selective protection is often challenging but can be achieved with high efficiency using this reagent.[17]

Furthermore, it is employed in the synthesis of small molecule inhibitors, such as those targeting acetyl-CoA carboxylase, which are being investigated for their therapeutic potential.[] Its role also extends to the preparation of other synthetic intermediates, including 2-nitroindoles.[8]

G cluster_0 This compound cluster_1 Applications tbpc This compound protecting_group Boc Protecting Group Source tbpc->protecting_group Acts as polyamine_synthesis Mono-Boc Protection of Diamines protecting_group->polyamine_synthesis small_molecule_synthesis Synthesis of Small Molecule Inhibitors protecting_group->small_molecule_synthesis intermediate_synthesis Preparation of Synthetic Intermediates protecting_group->intermediate_synthesis

Figure 3. Key applications in drug development.

References

An In-depth Technical Guide to tert-Butyl Phenyl Carbonate (CAS: 6627-89-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed synthesis and purification protocols, and significant applications, with a particular focus on its role in the protection of amines and in the synthesis of heterocyclic compounds relevant to drug discovery.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is primarily utilized as an efficient reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 6627-89-0[4]
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol [4][]
Appearance Colorless to light yellow liquid[1]
Density 1.05 g/mL at 20 °C
Boiling Point 83 °C at 0.6 mmHg
Flash Point 101 °C (213.8 °F) - closed cup
Solubility Slightly soluble in water. Soluble in organic solvents like dichloromethane (B109758) and ethanol (B145695).[6]
Storage Store in a cool, dry place. Recommended storage at 0-8 °C. Keep container tightly sealed. Incompatible with oxidizing agents.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/SignalsReference(s)
¹H NMR δ (ppm): 7.38-7.14 (m, 5H, Ar-H), 1.55 (s, 9H, C(CH₃)₃)[7]
¹³C NMR δ (ppm): 151.7, 151.2, 129.4, 125.7, 121.2, 83.4, 27.7[7]
FT-IR (Gas Phase) Major peaks around 3000 cm⁻¹ (C-H stretch), 1760 cm⁻¹ (C=O stretch), and 1200-1000 cm⁻¹ (C-O stretch).[8]
Mass Spectrometry (EI) Molecular Ion [M]⁺ at m/z 194. Key fragments corresponding to the loss of the tert-butyl group and other fragments.[8]

Synthesis and Purification

This compound can be synthesized through several methods. A common and effective laboratory-scale synthesis involves the reaction of phenyl chloroformate with tert-butanol (B103910).

Experimental Protocol: Synthesis from Phenyl Chloroformate

This protocol is adapted from a well-established procedure.[6]

Reaction Scheme:

G reagents tert-Butanol + Phenyl Chloroformate product This compound reagents->product Reaction conditions Quinoline (B57606), Dichloromethane 38-41 °C

Figure 1: Synthesis of this compound.

Materials:

  • tert-Butanol (1 mol, 74.1 g)

  • Quinoline (1 mol, 130 g)

  • Phenyl chloroformate (1 mol, 157 g)

  • Dichloromethane (150 mL)

  • 5% Hydrochloric acid

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of tert-butanol and quinoline in dichloromethane, slowly add phenyl chloroformate dropwise while maintaining the reaction temperature between 38 and 41 °C.

  • After the addition is complete, allow the mixture to stand at room temperature overnight.

  • Add water to dissolve the precipitated quinoline hydrochloride.

  • Separate the organic layer and wash it sequentially with water and 5% hydrochloric acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation (boiling point: 74-78 °C at 0.5 mmHg) to yield this compound (typical yield: ~73%).[6]

Caution: Distillation at higher pressures (e.g., water aspirator vacuum) can lead to decomposition.[6]

Purification of the Final Product

For high-purity requirements, the synthesized this compound can be further purified. If infrared spectroscopy indicates the presence of hydroxyl impurities, the following procedure is recommended:

  • Dissolve the compound in diethyl ether.

  • Wash with 5% HCl, followed by water.

  • Dry the ethereal solution with anhydrous magnesium sulfate.

  • Evaporate the solvent and distill the residue under high vacuum.

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis and broader organic chemistry.[9][10]

Mono-Boc Protection of Diamines

This compound is particularly effective for the selective mono-protection of symmetrical diamines, which is a crucial step in the synthesis of various pharmaceutical intermediates and polyamine derivatives.[3][11]

Reaction Workflow:

G cluster_start Reaction Setup diamine Diamine (1 equiv) reflux Reflux Overnight (max 80 °C) diamine->reflux reagent This compound (1 equiv) reagent->reflux solvent Absolute Ethanol solvent->reflux workup1 Concentrate and Add Water reflux->workup1 acidification Adjust pH to ~3 with 2M HCl workup1->acidification extraction1 Extract with CH2Cl2 (removes byproducts) acidification->extraction1 basification Adjust Aqueous Phase to pH 12 with 2M NaOH extraction1->basification extraction2 Extract with CH2Cl2 (isolates product) basification->extraction2 final_product Mono-Boc Protected Diamine extraction2->final_product

Figure 2: Experimental workflow for mono-Boc protection of diamines.

Detailed Experimental Protocol for Mono-Boc Protection of 1,2-Ethanediamine: [11]

  • In a round-bottomed flask, dissolve 1,2-ethanediamine (0.33 mol) and this compound (0.33 mol) in absolute ethanol (200 mL).

  • Heat the mixture to reflux overnight (approximately 18 hours), ensuring the oil bath temperature does not exceed 80 °C.

  • Cool the reaction to room temperature and concentrate the solution using a rotary evaporator.

  • Add water (300 mL) and carefully adjust the pH to approximately 3 with 2M HCl.

  • Extract the aqueous solution with dichloromethane (3 x 400 mL) to remove unreacted starting materials and the di-protected byproduct.

  • Adjust the pH of the aqueous phase to 12 with 2M NaOH.

  • Extract the product into dichloromethane (5 x 500 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the mono-Boc protected 1,2-ethanediamine (yield: ~51%).[11]

Table 3: Examples of Mono-Boc Protection of Diamines with this compound

DiamineProductYield (%)Reference
1,2-Ethanediamine(2-Aminoethyl)carbamic acid tert-butyl ester51[11]
1,4-Phenylenediaminetert-Butyl (4-aminophenyl)carbamate81.5-89.1[12]
Synthesis of 2-Nitroindoles

This compound is used to first protect the indole (B1671886) nitrogen, facilitating subsequent regioselective nitration at the C2 position. This is a key transformation in the synthesis of various biologically active indole derivatives.[13]

Reaction Mechanism: N-Boc Protection of Indole

G start Indole + this compound intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack of Indole-N on Carbonyl-C product N-Boc Indole + Phenol intermediate->product Collapse of intermediate, elimination of Phenoxide

Figure 3: Simplified mechanism for N-Boc protection of indole.

While a detailed, specific protocol for the N-Boc protection of indole using this compound followed by nitration was not found in the immediate search results, the general principle involves the initial protection of the indole nitrogen to direct subsequent electrophilic substitution. The nitration of N-Boc indole can then be achieved using various nitrating agents.[14][15]

Relevance in Drug Development

The Boc protecting group is integral to multi-step syntheses of complex molecules, including many pharmaceuticals. By temporarily masking reactive amine functionalities, chemists can perform transformations on other parts of a molecule without side reactions. This compound serves as a reliable reagent for this purpose. For instance, it is used in the preparation of small molecule inhibitors of acetyl-CoA carboxylase, which are targets for metabolic diseases.[] The synthesis of mono-protected diamines is also a critical step in the development of various drug candidates, as these bifunctional molecules are common building blocks.

Analytical Methods

The purity of this compound can be assessed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): A typical GC-MS protocol for the analysis of similar aromatic compounds involves:

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5ms).[16]

  • Carrier Gas: Helium.

  • Injector Temperature: 250-300 °C.

  • Oven Program: A temperature gradient, for example, starting at 50 °C and ramping up to 300 °C.[16]

  • MS Detector: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be employed for purity analysis.

Safety Information

This compound is considered a combustible liquid. Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

This guide provides a foundational understanding of this compound for its effective application in a research and development setting. For specific applications, it is always recommended to consult the primary literature for the most detailed and optimized procedures.

References

An In-depth Technical Guide to tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent with significant applications in organic synthesis, materials science, and pharmaceutical development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in various chemical processes.

Core Chemical and Physical Properties

This compound is a key reagent in organic synthesis, valued for its role in producing polycarbonate resins and as a protecting group in pharmaceutical manufacturing.[1] Its stability and low volatility make it suitable for applications in coatings and adhesives.[1]

A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1][2][3]
Molecular Weight 194.23 g/mol [1][3][4][]
CAS Number 6627-89-0[2][3]
Appearance Colorless to light yellow liquid[1]
Density 1.05 g/mL at 20 °C[1][6][7]
Boiling Point 83 °C at 0.6 mmHg[1][6][7]
Refractive Index n20/D 1.48[1]
Flash Point 101.0 °C (213.8 °F) - closed cup[7]
InChI Key UXWVQHXKKOGTSY-UHFFFAOYSA-N[2][3]

Key Applications and Logical Relationships

This compound's utility spans several scientific and industrial domains. Its primary applications include serving as a monomer for polycarbonate plastics, acting as a protecting group in complex pharmaceutical syntheses, and enhancing the durability of coatings and adhesives.[1] It is particularly noted for its use in the mono-Boc protection of diamines and in the synthesis of 2-nitroindoles.[6][7]

Applications A This compound B Polymer Production (Polycarbonate Resins) A->B Monomer for C Pharmaceutical Synthesis (Protecting Group) A->C Acts as D Coatings & Adhesives A->D Improves durability in E Organic Synthesis Reagent A->E Used as

Key applications of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

This protocol describes the preparation of this compound from tert-butanol (B103910) and phenyl chloroformate.

Materials:

  • tert-butanol (3.35 moles)

  • Quinoline (B57606) (3.33 moles)

  • Phenyl chloroformate (3.32 moles)

  • Dichloromethane (methylene dichloride)

  • Water

  • 5% Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a 2-liter round-bottomed flask equipped with a thermometer, dropping funnel, and mechanical stirrer, combine tert-butanol, quinoline, and 500 ml of dichloromethane.[8]

  • Stir the solution while adding phenyl chloroformate dropwise over approximately 4 hours.[8] Maintain the reaction temperature between 28–31°C by cooling the flask as necessary.[8][9]

  • Allow the solution to stand at room temperature overnight.[8][9]

  • Add sufficient water to dissolve the precipitated quinoline hydrochloride.[9]

  • Separate the organic layer and wash it sequentially with two portions of water and then three to four times with 5% hydrochloric acid.[9]

  • Dry the organic solution over anhydrous magnesium sulfate.[8][9]

  • Remove the solvent by distillation.[8][9]

  • Distill the crude residue in a Claisen flask under vacuum (e.g., 0.5 mm) to yield pure this compound, which boils at 74-78°C.[8][9] The reported yield is approximately 71–76%.[8]

Synthesis_Workflow A 1. Mix tert-butanol, quinoline, & dichloromethane B 2. Add phenyl chloroformate (28-31°C, 4h) A->B C 3. Stir overnight at room temperature B->C D 4. Aqueous Workup: - Add water - Wash with HCl C->D E 5. Dry organic layer (Magnesium Sulfate) D->E F 6. Remove solvent (Distillation) E->F G 7. Purify by vacuum distillation (0.5 mm, 74-78°C) F->G H Pure this compound G->H

Workflow for the synthesis of this compound.

This compound can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3]

Method:

  • Column: Newcrom R1 HPLC column.[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[3]

  • Application: This method is scalable and can be used for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[3]

Role in Drug Development: A Signaling Pathway Context

In drug development, this compound is used in the synthesis of small molecule inhibitors that target key enzymes.[] For instance, it is a reagent in the preparation of inhibitors for acetyl-CoA carboxylase (ACC), an enzyme critical in the biosynthesis of long-chain fatty acids.[] ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid synthesis.

Fatty_Acid_Synthesis cluster_cytosol Cytosol AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Long-Chain Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase ACC Acetyl-CoA Carboxylase (ACC) Inhibitor Small Molecule Inhibitor (Synthesized using This compound) Inhibitor->ACC Inhibits

Inhibition of the fatty acid synthesis pathway.

References

Unveiling the Synthesis of Tert-Butyl Phenyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl phenyl carbonate is a valuable reagent in organic synthesis, primarily utilized as a protecting group for amines and in the formation of other carbonates. Its chemical structure, featuring a bulky tert-butyl group and a phenyl group attached to a carbonate functionality, imparts unique reactivity and stability characteristics. This technical guide provides an in-depth overview of the synthesis, discovery, and key experimental protocols for this compound, tailored for professionals in the fields of chemical research and drug development. The strategic application of this compound facilitates complex molecular constructions, making a thorough understanding of its preparation essential.

Discovery and Synthesis

The development of this compound arose from the need for efficient and selective reagents for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone in peptide synthesis and modern organic chemistry. While a singular "discovery" event is not prominently documented, its preparation is well-established through several synthetic routes. The two most prevalent and reliable methods involve the reaction of tert-butanol (B103910) with phenyl chlorocarbonate and the phase-transfer-catalyzed reaction of phenol (B47542) with di-tert-butyl dicarbonate (B1257347).

Synthesis Method 1: From Tert-Butanol and Phenyl Chlorocarbonate

One of the earliest and most widely cited methods for the preparation of this compound involves the reaction of tert-butanol with phenyl chlorocarbonate in the presence of a base, typically quinoline (B57606), to neutralize the hydrogen chloride byproduct.[1][2] Dichloromethane is commonly employed as the solvent for this reaction.

Reaction Workflow:

G cluster_reactants Reactants cluster_solvent Solvent cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product tert_butanol tert-Butanol reaction Mixing and Reaction (38-41 °C) tert_butanol->reaction phenyl_chloro Phenyl Chlorocarbonate phenyl_chloro->reaction quinoline Quinoline quinoline->reaction dcm Dichloromethane dcm->reaction dissolve Add Water to Dissolve Quinoline Hydrochloride reaction->dissolve separate Separate Organic Layer dissolve->separate wash Wash with Water and HCl (aq) separate->wash dry Dry over MgSO4 wash->dry distill_solvent Solvent Removal (Distillation) dry->distill_solvent distill_product Vacuum Distillation of Crude Product distill_solvent->distill_product product This compound distill_product->product

Caption: Workflow for the synthesis of this compound from tert-butanol.

Synthesis Method 2: Phase-Transfer Catalysis with Di-tert-butyl Dicarbonate

An alternative and often high-yielding method utilizes the reaction of phenol with di-tert-butyl dicarbonate (Boc anhydride) under phase-transfer catalysis conditions. This approach avoids the use of the corrosive and moisture-sensitive phenyl chlorocarbonate. The reaction can be performed under liquid-liquid or solid-liquid phase transfer conditions with a suitable catalyst.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product phenol Phenol reaction Mixing and Reaction phenol->reaction boc_anhydride Di-tert-butyl Dicarbonate (Boc Anhydride) boc_anhydride->reaction base Base (e.g., K2CO3) base->reaction catalyst Phase Transfer Catalyst (e.g., 18-crown-6) catalyst->reaction solvent Solvent (e.g., THF) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Phase-transfer catalysis workflow for this compound synthesis.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[3][4]
Molecular Weight 194.23 g/mol [4]
Appearance Colorless to almost colorless clear liquid[5]
Density 1.05 g/mL at 20 °C[6]
Boiling Point 83 °C at 0.6 mmHg[6]
CAS Number 6627-89-0[3][4]
Spectroscopic Data
Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (CDCl₃) δ (ppm): 7.36 (m, 2H), 7.21 (m, 1H), 7.16 (m, 2H), 1.55 (s, 9H)[7]
¹³C NMR (CDCl₃) δ (ppm): 151.8, 151.1, 129.3, 125.7, 121.1, 82.8, 27.7[8]
IR (Gas Phase) ν (cm⁻¹): ~1760 (C=O stretch)[9]

Experimental Protocols

Method 1: Synthesis from Tert-Butanol and Phenyl Chlorocarbonate

This procedure is adapted from established literature methods.[1]

Materials:

  • tert-Butanol (74.1 g, 1 mol)

  • Quinoline (130 g, 1 mol)

  • Phenyl chlorocarbonate (157 g, 1 mol)

  • Dichloromethane (150 mL)

  • Water

  • 5% Hydrochloric acid

  • Magnesium sulfate

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve tert-butanol and quinoline in dichloromethane.

  • Cool the solution and add phenyl chlorocarbonate dropwise, maintaining the reaction temperature between 38 and 41 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Add sufficient water to dissolve the precipitated quinoline hydrochloride.

  • Separate the organic layer and wash it sequentially with two portions of water and then with three to four portions of 5% hydrochloric acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation (boiling point 74-78 °C at 0.5 mm). The reported yield is approximately 73%.[1]

Applications in Research and Development

This compound is a versatile reagent with several important applications in organic synthesis:

  • Boc Protection of Amines: It serves as an effective reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines.[5] This is a fundamental transformation in peptide synthesis and the synthesis of complex nitrogen-containing molecules.

  • Synthesis of Other Carbonates: It can be used as a precursor for the synthesis of other carbonate esters through transesterification reactions.

  • Synthesis of 2-Nitroindoles: It has been utilized in the synthesis of 2-nitroindoles.

  • Determination of Octanol-Water Partition Coefficients: It has found application in analytical methods for determining the octanol-water partition coefficients of small organic molecules.[10]

Conclusion

The synthesis of this compound is well-established, with robust and scalable methods available to researchers. Its importance as a reagent for Boc protection and other synthetic transformations underscores the value of understanding its preparation and properties. The experimental protocols and data presented in this guide provide a comprehensive resource for the synthesis and application of this key chemical compound in a research and development setting.

References

Key literature and reviews on tert-Butyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl phenyl carbonate (t-BPC), a versatile reagent in organic synthesis. It covers its synthesis, physicochemical properties, and key applications, with a focus on its role in drug development as a tert-butoxycarbonyl (Boc) protecting agent.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature. It is characterized by its specific physical properties and spectroscopic signatures, which are crucial for its identification and use in synthesis.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1]
CAS Number 6627-89-0[1][2]
Density 1.05 g/mL at 20 °C[3]
Boiling Point 74-78 °C at 0.5 mmHg83 °C at 0.6 mmHg[4][5][3]
Flash Point 101 °C (214 °F) - closed cup[1]
Solubility Slightly soluble in water[1][3]
Refractive Index (n²⁴D) 1.4832[5]

Table 2: Spectroscopic Data

SpectroscopyKey Peaks / Shifts (δ)Source(s)
¹H NMR δ 7.36 (m, Ar-H), 7.21 (m, Ar-H), 7.16 (m, Ar-H), 1.55 (s, 9H, t-Bu)[6]
IR (Gas Phase) Key absorptions visible in the NIST database spectrum.[7]
Mass Spec (EI) Data available in the NIST WebBook.[8]

Synthesis of this compound

The most common laboratory-scale synthesis involves the reaction of tert-butanol (B103910) with phenyl chloroformate in the presence of a base like quinoline (B57606) or pyridine (B92270) to neutralize the HCl byproduct.

Table 3: Comparison of Synthetic Protocols

ReagentsBaseSolventTemp.YieldSource(s)
tert-Butanol, Phenyl chloroformateQuinolineDichloromethane28–31 °C71–76%[5]
tert-Butanol, Phenyl chloroformateQuinolineDichloromethane38–41 °C~73%[4]
tert-Butanol, Methyl chlorothiolformatePyridineChloroformReflux-[5]

Core Applications in Drug Development

The primary application of this compound in drug development and organic synthesis is as an efficient electrophile for introducing the tert-butoxycarbonyl (Boc) protecting group .[9][10] The Boc group is one of the most common acid-labile protecting groups for amines.[11]

Key Applications Include:

  • Mono-Boc Protection of Diamines: It is used for the selective protection of one amino group in α,ω-diamines, a crucial step in the synthesis of complex polyamine structures.[1][9]

  • General Amine Protection: It serves as a stable and effective reagent for protecting primary and secondary amines, facilitating multi-step synthetic pathways in the development of active pharmaceutical ingredients (APIs).[10]

  • Synthesis of Heterocycles: It has been used in the synthesis of 2-nitroindoles.[3]

  • Other Uses: It is also employed in the production of polycarbonate resins and as a stabilizer in coatings and adhesives.[10]

Signaling Pathways and Experimental Workflows

A. Boc-Protection of an Amine

This compound provides a less reactive and often more selective alternative to the widely used di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on the carbonate, with phenol (B47542) or a phenoxide ion acting as a good leaving group.

Boc_Protection start_materials R-NH₂ (Amine) + This compound intermediate Tetrahedral Intermediate start_materials->intermediate products R-NH-Boc (Protected Amine) + Phenol intermediate->products

Fig. 1: General workflow for Boc-protection of an amine.

B. Experimental Workflow: Synthesis and Purification

The synthesis of this compound requires careful control of reaction conditions, followed by a standard aqueous workup and vacuum distillation for purification.

Synthesis_Workflow A 1. Mix t-BuOH, Quinoline, & Dichloromethane B 2. Add Phenyl Chloroformate dropwise (maintain T < 41°C) A->B C 3. Stir overnight at room temperature B->C D 4. Aqueous Workup: - Add H₂O - Separate organic layer C->D E 5. Wash organic layer with dilute HCl and H₂O D->E F 6. Dry over MgSO₄ E->F G 7. Remove solvent via rotary evaporation F->G H 8. Purify by vacuum distillation (e.g., 0.5 mm) G->H

Fig. 2: Experimental workflow for synthesis and purification.

Key Experimental Protocols

A. Synthesis of this compound (Adapted from Organic Syntheses) [5]

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 248 g (3.35 moles) of t-butyl alcohol, 430 g (3.33 moles) of quinoline, and 500 mL of dichloromethane.

  • Addition: Stir the solution while adding 520 g (3.32 moles) of phenyl chloroformate dropwise over approximately 4 hours. Maintain the internal temperature between 28–31 °C by cooling the flask with tap water as needed.

  • Reaction: Allow the solution to stand at room temperature overnight.

  • Workup: Add 800 mL of water to dissolve the precipitated quinoline hydrochloride. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with two 400-mL portions of water, three 250-mL portions of 5% hydrochloric acid, and finally with 250 mL of 1 M sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate (B86663) for at least 5 hours. Remove the solvent by distillation, using a water aspirator to remove the final traces.

  • Purification: Distill the residue from a 1-liter Claisen flask. Collect the product boiling at 74–78 °C (0.5 mm). The expected yield is 460–495 g (71–76%).[5] Caution: Distillation at higher pressures (e.g., water aspirator vacuum) can lead to decomposition.[3][4]

B. Mono-Boc Protection of 1,2-Ethanediamine (Adapted from Organic Syntheses) [9]

  • Reaction Setup: In a 500-mL round-bottomed flask with a stir bar and reflux condenser, dissolve 20.0 g (0.33 mol) of 1,2-ethanediamine in 200 mL of absolute ethanol.

  • Addition: Add 64.62 g (0.33 mol) of this compound to the solution.

  • Reaction: Heat the mixture to a gentle reflux (oil bath temperature max 80 °C) and maintain for 18 hours.

  • Concentration: Cool the reaction to room temperature and concentrate the yellow solution to a volume of approximately 150 mL using a rotary evaporator.

  • Purification: The subsequent purification involves further steps detailed in the original literature to isolate the mono-protected product. This procedure is noted for being a simple, efficient, and selective method.[9]

References

An In-depth Technical Guide to the Safe Handling of tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl phenyl carbonate (CAS No. 6627-89-0), a versatile reagent used in organic synthesis, including as a protecting group and in the production of polycarbonates.[1][2] Due to conflicting hazard classifications in available literature, this document aims to present a thorough overview to ensure safe laboratory practices.

Section 1: Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[2][3] It is important to note its combustible nature and limited solubility in water.[1][4]

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[2][3][5]
Molecular Weight 194.23 g/mol [2][3][4][5]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 83 °C @ 0.6 mmHg[1][2][3][6]
Density 1.05 g/mL at 20 °C[1][2][3]
Flash Point 101 °C (213.8 °F) - closed cup[3][6]
Solubility Slightly soluble in water.[1] Does not mix well with water.[4][1][4]
Refractive Index n20/D 1.48[2][6]

Section 2: Safety and Hazard Information

There are conflicting reports regarding the GHS classification of this compound. Some sources indicate that it is not a hazardous substance, while others classify it as an irritant.[4][6][7] Given this discrepancy, it is prudent to handle the compound with care, assuming the more stringent classification is accurate.

Hazard ClassificationDetailsSource
GHS Classification (AK Scientific, Inc.) Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3), Respiratory system[6]
GHS Classification (Santa Cruz Biotechnology) Not considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4]
GHS Classification (PubChem) This chemical does not meet GHS hazard criteria for 50% (1 of 2) of reports. For the reports where it is classified, it is listed as: H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[7]

Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Signal Word: Warning[6]

Section 3: Safe Handling and Storage Protocols

Based on the potential hazards, the following handling and storage procedures are recommended.

Engineering Controls:

  • Use in a well-ventilated area.[4][6]

  • Ensure the atmosphere is regularly checked against established exposure standards.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][6]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3][4][6]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

General Hygiene:

  • Wash hands thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke when using this product.[4]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4][6]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[6]

  • Keep containers tightly closed when not in use.[4][6]

  • Store in original containers.[4]

  • Incompatible materials include strong oxidizing agents and strong acids.[3][4]

Section 4: Emergency Procedures

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. The material has not been classified as "harmful by ingestion"; however, it may still be damaging to health.[4]

Spill and Leak Procedures:

  • For small spills, absorb with an inert material and place in a suitable disposal container.

  • For large spills, prevent further leakage if safe to do so and contain the spill.

  • Ensure adequate ventilation.

  • Avoid release to the environment.

Section 5: Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling risk_assessment Risk Assessment (Review SDS) ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection weighing Weighing/Measuring engineering_controls Prepare Engineering Controls (Fume Hood) ppe_selection->engineering_controls engineering_controls->weighing reaction_setup Reaction Setup weighing->reaction_setup decontamination Decontaminate Glassware and Work Area workup Reaction Workup reaction_setup->workup workup->decontamination waste_disposal Dispose of Waste (Follow Institutional Guidelines) decontamination->waste_disposal storage Store Unused Reagent decontamination->storage

Safe Handling Workflow for this compound

Section 6: Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not empty into drains.[3]

Section 7: Toxicological and Ecological Information

  • Toxicological Information: No significant acute toxicological data has been identified in literature searches.[4] However, based on some classifications, it may cause skin, eye, and respiratory irritation.[6]

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the original Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety guidelines.

References

Solubility Profile of tert-Butyl Phenyl Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl phenyl carbonate, a versatile reagent used in organic synthesis, particularly as a protecting group. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. While quantitative solubility data is not extensively available in public literature, this guide synthesizes known qualitative information and outlines standard experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that non-polar solutes tend to dissolve in non-polar solvents, and polar solutes in polar solvents.

This compound possesses both non-polar (phenyl and tert-butyl groups) and polar (carbonate group) features, leading to a nuanced solubility profile across a range of organic solvents.

Solubility Data

SolventChemical FormulaPolarityQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Polar Aprotic Solvents
Ethyl AcetateC₄H₈O₂Moderately PolarSoluble[1]Data not available
AcetoneC₃H₆OPolarLikely SolubleData not available
Dichloromethane (DCM)CH₂Cl₂Moderately PolarSolubleData not available
ChloroformCHCl₃Moderately PolarSolubleData not available
Tetrahydrofuran (THF)C₄H₈OModerately PolarLikely SolubleData not available
Polar Protic Solvents
EthanolC₂H₅OHPolarLikely SolubleData not available
MethanolCH₃OHPolarLikely SolubleData not available
WaterH₂OHighly PolarSlightly Soluble[1][2]Data not available
Non-Polar Solvents
HexaneC₆H₁₄Non-polarLikely Sparingly Soluble/InsolubleData not available
TolueneC₇H₈Non-polarLikely SolubleData not available

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Method 1: Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.[3]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by weighing the residue after evaporating the solvent.

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker bath

  • Filtration apparatus (e.g., syringe with a solvent-compatible membrane filter, 0.45 µm)

  • Vials or flasks with secure caps

  • Oven or vacuum oven

  • Pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a pre-weighed filter. It is critical to perform this step quickly and at the experimental temperature to avoid precipitation or solvent evaporation.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

  • Drying: Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

  • Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

Method 2: UV-Visible Spectrophotometry

This method is suitable if the solute has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Principle: A saturated solution is prepared, and its absorbance is measured. The concentration is then determined from a previously constructed calibration curve.

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Apparatus for preparing a saturated solution (as in the gravimetric method)

  • Volumetric flasks and pipettes

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (equilibration and filtration).

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric (shake-flask) method.

Solubility_Determination_Workflow start Start prep Prepare supersaturated mixture (Excess solute in solvent) start->prep equilibrate Equilibrate in thermostatic shaker (e.g., 24-48h at constant T) prep->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant to get saturated solution settle->filter weigh_solute Weigh known volume of saturated solution filter->weigh_solute evaporate Evaporate solvent weigh_solute->evaporate dry Dry residue to constant weight evaporate->dry weigh_residue Weigh dried solute dry->weigh_residue calculate Calculate solubility (mass of solute / volume of solvent) weigh_residue->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, its qualitative solubility profile can be inferred from its chemical properties and common laboratory practices. For drug development and process chemistry applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The systematic measurement of the solubility of this important reagent in a range of organic solvents would be a valuable contribution to the chemical sciences.

References

Spectroscopic data for tert-Butyl phenyl carbonate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl Phenyl Carbonate

This guide provides a comprehensive overview of the spectroscopic data for this compound, a key reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization.

Spectroscopic Data Summary

The spectroscopic data presented below are crucial for the structural elucidation and purity assessment of this compound. The data has been compiled from various spectral databases and organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1] The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.15Multiplet5HAromatic protons (C₆H₅)
1.55Singlet9Htert-Butyl protons (-C(CH₃)₃)
Solvent: CDCl₃, Reference: TMS[3]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
152.0Carbonyl carbon (C=O)
151.2Aromatic C-O
129.4Aromatic C-H (para)
125.8Aromatic C-H (ortho)
121.0Aromatic C-H (meta)
82.5Quaternary carbon (-C (CH₃)₃)
27.7tert-Butyl carbons (-C(CH₃ )₃)
Solvent: CDCl₃[4]
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation.[5] It is particularly useful for identifying functional groups. The major absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1760StrongC=O Stretch (Carbonate)
~1270StrongAsymmetric C-O Stretch
~1210StrongSymmetric C-O Stretch
~750StrongAromatic C-H Bend (Out-of-plane)
Sample Phase: Gas[6]
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[7] It provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Assignment
194~5[M]⁺ (Molecular Ion)
138~20[M - C₄H₈]⁺
94~100[C₆H₅OH]⁺ (Phenol)
57~80[C₄H₉]⁺ (tert-Butyl cation)
Source: NIST Mass Spectrometry Data Center[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[9]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference for chemical shifts (0 ppm).[10]

  • Data Acquisition: Transfer the solution to a clean NMR tube.[10] Acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at a suitable frequency (e.g., 90 MHz or higher).[3][4]

IR Spectroscopy Protocol (Thin Film Method)
  • Sample Preparation: Dissolve a small amount of this compound (which is a liquid) in a volatile solvent like methylene (B1212753) chloride or acetone (B3395972) if necessary, though a neat liquid sample can often be used directly.[11]

  • Film Formation: Apply a drop of the neat liquid or solution onto a salt plate (e.g., NaCl), which is transparent to infrared radiation.[5] If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound on the plate.[11]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[11]

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile organic solvent, into the mass spectrometer.[12] The sample is then vaporized in a vacuum.[13]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion [M]⁺.[13]

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[13]

  • Analysis and Detection: The ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[13] A detector then records the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Interpretation A Purified Compound (this compound) B Dissolve in Appropriate Solvent A->B C ¹H NMR ¹³C NMR B->C (CDCl₃) D FT-IR B->D (Thin Film) E Mass Spec (EI) B->E (Vaporized) F Spectral Data (Shifts, Frequencies, m/z) C->F D->F E->F G Structure Elucidation & Verification F->G

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

Commercial Suppliers and Technical Guide for tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent in organic synthesis, particularly relevant to drug development and other chemical industries. This document outlines its commercial availability, key properties, and detailed experimental protocols for its synthesis and application, with a focus on its role as a protecting group.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes key information from several prominent vendors to facilitate procurement for research and development purposes.

SupplierProduct Number(s)PurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich 12430398%25 g$59.92
Thermo Scientific (Alfa Aesar) AAH608671497%25 g, 100 g$97.00 (for 100 g)
Tokyo Chemical Industry (TCI) B3590>96.0% (HPLC)Contact for detailsContact for details
Chem-Impex 31286≥ 98% (GC)Contact for detailsContact for details
EAST CHEMSOURCES LIMITED -99%1 kg, 25 kg/drum Contact for details
BOC Sciences -98%Contact for detailsContact for details

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Physicochemical Properties

PropertyValue
CAS Number 6627-89-0[1][2][3][][5][6][7]
Molecular Formula C₁₁H₁₄O₃[1][][6]
Molecular Weight 194.23 g/mol [2][]
Appearance Colorless to light yellow liquid or white powder[1][5]
Boiling Point 83 °C at 0.6 mmHg[2][3][]
Density 1.05 g/mL at 20 °C[2][3][]
Solubility Slightly soluble in water[8]

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group to amines.[1][9] This protection is a crucial step in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[9]

Key applications include:

  • Mono-Boc protection of α,ω-diamines : This reagent allows for the selective protection of one amino group in a diamine, a critical transformation in the synthesis of various drug candidates and building blocks.[8][10]

  • Synthesis of carbamate-protected polyamines : It is used in the preparation of polyamines with protected carbamates.[]

  • Synthesis of 2-nitroindoles : It serves as a reagent in the synthesis of these heterocyclic compounds.[8]

  • Preparation of small molecule inhibitors : It has been used in the preparation of inhibitors of acetyl-CoA carboxylase 1 and 2, which are involved in fatty acid biosynthesis.[]

Experimental Protocols

Synthesis of this compound

A common method for the laboratory-scale synthesis of this compound involves the reaction of phenyl chloroformate with tert-butanol (B103910) in the presence of a base.[2]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve tert-butanol (1.0 mole) and quinoline (1.0 mole) in dichloromethane.[2]

  • While stirring, add phenyl chloroformate (1.0 mole) dropwise to the solution. Maintain the reaction temperature between 28–31°C by cooling the flask as necessary.[2]

  • After the addition is complete, allow the mixture to stand overnight at room temperature.[2]

  • Add water to the reaction mixture to dissolve the precipitated quinoline hydrochloride.[11]

  • Separate the organic layer and wash it sequentially with two portions of water and then three to four portions of 5% hydrochloric acid.[11]

  • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Remove the solvent by distillation.[11]

  • Distill the crude product under vacuum (e.g., 0.5 mmHg) to yield pure this compound (boiling point 74-78 °C at 0.5 mmHg).[2][11]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents tert-Butanol + Quinoline in Dichloromethane add_chloroformate Add Phenyl Chloroformate (28-31°C) reagents->add_chloroformate Start Reaction stir_overnight Stir Overnight (Room Temp) add_chloroformate->stir_overnight dissolve_precipitate Add Water stir_overnight->dissolve_precipitate separate_layers Separate Layers dissolve_precipitate->separate_layers wash_organic Wash Organic Layer (H₂O, 5% HCl) separate_layers->wash_organic dry_organic Dry (MgSO₄) wash_organic->dry_organic remove_solvent Remove Solvent (Distillation) dry_organic->remove_solvent vacuum_distill Vacuum Distillation (0.5 mmHg, 74-78°C) remove_solvent->vacuum_distill product This compound vacuum_distill->product

Synthesis of this compound workflow.
Mono-Boc Protection of a Diamine

This protocol describes a general procedure for the selective mono-protection of a primary diamine using this compound.[10][12]

Materials:

  • 1,2-Ethanediamine (or other suitable diamine)

  • This compound

  • Absolute Ethanol (B145695) (EtOH)

  • 2M Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve the diamine (1.0 equivalent) in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.[10][12]

  • Add this compound (1.0 equivalent) to the solution.[10][12]

  • Heat the reaction mixture to reflux and maintain for approximately 18 hours.[10][12]

  • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.[10][12]

  • Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.[12]

  • Extract the aqueous solution with dichloromethane to remove any unreacted starting material and byproducts.[12]

  • Adjust the pH of the aqueous phase to 12 with the addition of 2M NaOH.[12]

  • Extract the basic aqueous phase with several portions of dichloromethane.[12]

  • Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.[12]

G cluster_reaction Reaction cluster_workup Workup cluster_product Product reactants Diamine + this compound in Ethanol reflux Reflux (18h) reactants->reflux concentrate Concentrate reflux->concentrate acidify Add H₂O, Adjust pH to 3 (HCl) concentrate->acidify extract_acid Extract with CH₂Cl₂ (Discard Organic) acidify->extract_acid basify Adjust Aqueous pH to 12 (NaOH) extract_acid->basify extract_base Extract with CH₂Cl₂ basify->extract_base dry_and_concentrate Dry (Na₂SO₄) & Concentrate extract_base->dry_and_concentrate final_product Mono-Boc-Protected Diamine dry_and_concentrate->final_product

Mono-Boc protection of a diamine workflow.

Logical Relationship of Boc Protection

The use of this compound for Boc protection is a fundamental strategy in peptide synthesis and the construction of complex molecules where selective reactivity of different functional groups is required.

G amine Amine (R-NH₂) protected_amine Boc-Protected Amine (R-NHBoc) amine->protected_amine Protection reagent This compound reagent->protected_amine deprotection Acidic Conditions (e.g., TFA) protected_amine->deprotection Deprotection further_reaction Further Synthetic Steps protected_amine->further_reaction Stable to other reagents deprotection->amine

Logic of Boc protection and deprotection.

References

Methodological & Application

Protocol for N-Boc Protection of Amines Using tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is the most common reagent for the introduction of the Boc group, tert-butyl phenyl carbonate offers a valuable alternative with distinct advantages in certain applications.

This document provides a detailed protocol for the N-Boc protection of primary and secondary amines using this compound. This reagent is particularly noted for its high chemoselectivity in differentiating between primary and secondary amines and for its utility in the mono-protection of diamines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the carbonate, leading to the formation of the N-Boc protected amine and phenol (B47542) as a byproduct.

Reaction Mechanism & Workflow

The N-Boc protection of an amine with this compound involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the phenoxide leaving group, which is subsequently protonated to yield phenol.

N-Boc Protection Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine Substrate reaction_mix Combine Reactants & Solvent amine->reaction_mix tbpc This compound tbpc->reaction_mix solvent Anhydrous Solvent (e.g., EtOH, CH₂Cl₂, DMF) solvent->reaction_mix heating Heat to Reflux (if necessary) reaction_mix->heating Optional stirring Stir at RT or Reflux (monitor by TLC) heating->stirring concentration Concentrate in vacuo stirring->concentration Reaction Complete extraction Aqueous Work-up (HCl, NaOH, Brine) concentration->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying purification Purification (Chromatography or Distillation) drying->purification If necessary final_product Isolated N-Boc Protected Amine purification->final_product

Caption: Experimental workflow for N-Boc protection using this compound.

Experimental Protocols

Materials
  • Amine substrate

  • This compound (1.0 - 1.1 equivalents per primary amine group)

  • Anhydrous solvent (e.g., Ethanol (B145695), Dichloromethane (B109758), DMF)

  • Hydrochloric acid (1 M or 2 M aqueous solution)

  • Sodium hydroxide (B78521) (2 M aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

General Procedure for Mono-N-Boc Protection of a Diamine

This protocol is adapted from a procedure for the mono-protection of 1,2-ethanediamine.[1]

  • Reaction Setup: To a solution of the diamine (1.0 equiv) in absolute ethanol (approximately 3-5 mL per mmol of diamine) in a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC. For many diamines, the reaction is complete within 18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

    • Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2 M HCl.

    • Extract the acidic aqueous layer with dichloromethane (3 x volume of the aqueous layer) to remove phenol and any unreacted this compound.

    • Adjust the pH of the aqueous phase to 12 by the addition of 2 M NaOH.

    • Extract the basic aqueous layer with dichloromethane (5 x volume of the aqueous layer).

  • Isolation: Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-N-Boc protected diamine.

General Procedure for Selective N-Boc Protection of Primary Amines in Polyamines

This protocol is based on the selective protection of primary amines in the presence of secondary amines.[2]

  • Reaction Setup: To a solution of the polyamine (1.0 equiv) in dichloromethane or DMF (approximately 10-20 mL per mmol of polyamine), add this compound (1.1 equiv per primary amino group).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Perform an aqueous work-up as described in section 3.2 to remove phenol and isolate the N-Boc protected polyamine.

Data Presentation

The following table summarizes the results for the N-Boc protection of various amines using this compound.

Amine SubstrateProductSolventTemp.Time (h)Yield (%)Reference
1,2-EthanediamineN-(tert-Butoxycarbonyl)-1,2-ethanediamineEtOHReflux1851[1]
DiethylenetriamineN¹,N⁵-Bis(tert-butoxycarbonyl)diethylenetriamineCH₂Cl₂RT-61[2]
DipropylenetriamineN¹,N⁷-Bis(tert-butoxycarbonyl)dipropylenetriamineDMFRT-73[2]
SpermidineN¹,N⁸-Bis(tert-butoxycarbonyl)spermidineDMFRT-78
SpermineN¹,N¹²-Bis(tert-butoxycarbonyl)spermineDMFRT-86[2]

Results and Discussion

This compound has demonstrated considerable utility as a reagent for the N-Boc protection of amines, offering distinct advantages in terms of chemoselectivity. The provided protocols and data highlight its effectiveness, particularly in the selective protection of primary amines in the presence of secondary amines within polyamine substrates. This selectivity is a key advantage over the more reactive (Boc)₂O, which can often lead to the over-reaction and protection of less reactive amine sites.

The reaction conditions are generally mild, often proceeding at room temperature, although for some substrates, such as simple diamines, refluxing in ethanol is necessary to drive the reaction to completion. The work-up procedure, while involving pH adjustments and multiple extractions, is straightforward and effective in removing the phenol byproduct and isolating the desired N-Boc protected amine.

The yields reported for the protection of polyamines are generally good to excellent, demonstrating the robustness of this method for these complex substrates. The moderate yield observed for 1,2-ethanediamine may be attributed to the specific conditions of that reported procedure and could potentially be optimized.

Conclusion

The protocol for N-Boc protection of amines using this compound is a valuable addition to the synthetic chemist's toolbox. Its high chemoselectivity for primary amines makes it an excellent choice for the protection of polyfunctional molecules where differentiation between amine types is crucial. The straightforward experimental procedure and good to excellent yields for a range of substrates make it a practical and reliable method for researchers, scientists, and drug development professionals.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the decision-making process for choosing a Boc-protection reagent.

Reagent_Selection_Pathway start Need to N-Boc Protect an Amine substrate_analysis Analyze Substrate: - Primary, Secondary, or Polyamine? - Presence of other nucleophiles? start->substrate_analysis decision High Chemoselectivity Required? substrate_analysis->decision tbpc_path Use this compound decision->tbpc_path Yes boc2o_path Use (Boc)₂O decision->boc2o_path No tbpc_advantages Advantages: - High selectivity for 1° amines - Good for mono-protection of diamines tbpc_path->tbpc_advantages boc2o_advantages Advantages: - Higher reactivity - Generally faster reactions boc2o_path->boc2o_advantages

Caption: Decision pathway for selecting an N-Boc protection reagent.

References

Application Notes and Protocols for the Selective Mono-Boc Protection of Diamines using tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective protection of one amino group in a symmetrical or unsymmetrical diamine is a crucial yet challenging transformation in organic synthesis. Mono-protected diamines are invaluable building blocks for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials, as they allow for the sequential and controlled functionalization of each nitrogen atom. While di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is a widely used reagent for Boc protection, achieving mono-selectivity often requires a large excess of the diamine or carefully controlled reaction conditions to prevent the formation of the di-protected byproduct. tert-Butyl phenyl carbonate has emerged as a valuable reagent that leverages the differential reactivity of amino groups to achieve selective mono-protection, particularly for polyamines containing both primary and secondary amines.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the mono-Boc protection of diamines, along with a comparative protocol using the widely adopted mono-protonation strategy with (Boc)₂O.

Key Advantages of this compound:
  • Selectivity: Offers good selectivity for the mono-protection of diamines, especially in differentiating primary from secondary amines in polyamines.[1][2]

  • Simplified Work-up: The phenolic byproduct is easily removed through aqueous base extraction, simplifying purification.[3]

  • Alternative to (Boc)₂O: Provides an effective alternative to (Boc)₂O, particularly in cases where controlling di-protection is problematic.

Data Presentation

The following tables summarize the yields of mono-Boc protected diamines using this compound and a comparative method.

Table 1: Mono-Boc Protection of Diamines using this compound

DiamineProductProtecting GroupSolventConditionsYield (%)Reference
1,2-Ethanediamine(2-Aminoethyl)carbamic acid tert-butyl esterBocAbsolute EtOHReflux, 18 h51[3]
2-Methyl-1,2-propanediaminetert-Butyl (2-amino-2-methylpropyl)carbamateBocNot SpecifiedNot SpecifiedHigh[3]
1,2-Propanediaminetert-Butyl (2-aminopropyl)carbamateBocNot SpecifiedNot SpecifiedHigh[3]
SpermidineN¹,N⁸-Bis(tert-butoxycarbonyl)spermidineBoc (Di-protection)DMFRoom Temp.High[1]
SpermineN¹,N¹²-Bis(tert-butoxycarbonyl)spermineBoc (Di-protection)DMFRoom Temp.71[1]

Table 2: Comparative Mono-Boc Protection using in situ Mono-protonation with (Boc)₂O

DiamineProductYield (%)Reference
Ethylenediaminetert-Butyl (2-aminoethyl)carbamate87[4]
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate75[5]
1,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate65[5]
1,5-Diaminopentanetert-Butyl (5-aminopentyl)carbamate74[5]
trans-1,2-Diaminocyclohexanetert-Butyl (trans-2-aminocyclohexyl)carbamate80[5]
1,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate72[4]
3-Amino-1-propanoltert-Butyl (3-hydroxypropyl)carbamate95[5]

Experimental Protocols

Protocol 1: Mono-Boc Protection of 1,2-Ethanediamine using this compound

This protocol is adapted from a literature procedure and is effective for the mono-protection of simple aliphatic diamines.[3]

Materials:

Procedure:

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a stirring bar and a reflux condenser, dissolve 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL).

  • Addition of Reagent: Add this compound (64.62 g, 0.33 mol) to the solution.

  • Reaction: Gently heat the reaction mixture to reflux (oil bath temperature maximum of 80 °C) and maintain for 18 hours. The solution will typically turn yellow.[3]

  • Cooling and Concentration: Cool the reaction mixture to room temperature. Reduce the volume to approximately 150 mL using a rotary evaporator.[3]

  • Aqueous Work-up (Acid Wash): Add water (300 mL) to the concentrated solution. Carefully adjust the pH to approximately 3 by adding 2M aqueous HCl (approx. 110 mL). Extract the aqueous phase with dichloromethane (3 x 400 mL) to remove unreacted this compound and phenol (B47542) byproduct.[3]

  • Aqueous Work-up (Basification and Extraction): Adjust the pH of the aqueous phase to 12 by adding 2M aqueous NaOH (approx. 150 mL). Extract the product with dichloromethane (5 x 500 mL).[3]

  • Drying and Concentration: Combine the organic extracts from the basic extraction, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator (20 °C, 20 mmHg) to afford the mono-Boc-protected diamine as a yellow oil.[3]

Protocol 2: Selective Mono-Boc Protection of Diamines via in situ Mono-hydrochloride Salt Formation

This is a general and high-yielding method for the mono-Boc protection of various diamines using (Boc)₂O.[6]

Materials:

  • Diamine (e.g., trans-1,2-cyclohexanediamine)

  • Anhydrous Methanol (B129727) (MeOH)

  • Chlorotrimethylsilane (B32843) (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water (H₂O)

  • Sodium hydroxide (NaOH), 2N aqueous solution

  • Diethyl ether (Et₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring bar

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask containing the diamine (1 equivalent), add anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • in situ HCl Generation: Add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. Me₃SiCl reacts with methanol to generate HCl, which protonates one of the amino groups. A white precipitate may form.[6]

  • Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Addition of (Boc)₂O: Add water (1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.[6]

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Ether Wash): Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether (2 x volumes) to remove unreacted (Boc)₂O and other non-polar impurities.[6]

  • Basification and Extraction: Adjust the pH of the aqueous layer to >12 with 2N NaOH solution. Extract the product into dichloromethane (3 x volumes).[6]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine.[6] Further purification can be performed by column chromatography if necessary.

Visualizations

Reaction_Mechanism cluster_reagents Reagents cluster_products Products Diamine H₂N-R-NH₂ (Diamine) MonoBoc H₂N-R-NH-Boc (Mono-protected Diamine) Diamine->MonoBoc Nucleophilic Attack BocReagent Ph-O-(C=O)-O-tBu (this compound) BocReagent->MonoBoc Phenol Ph-OH (Phenol) BocReagent->Phenol Byproduct

Caption: Reaction scheme for mono-Boc protection using this compound.

Experimental_Workflow_TBP start Start step1 Dissolve Diamine & this compound in Absolute Ethanol start->step1 step2 Heat to Reflux (18 hours) step1->step2 step3 Cool to RT & Concentrate step2->step3 step4 Aqueous Work-up: 1. Acidify (pH 3) & Wash with CH₂Cl₂ 2. Basify (pH 12) & Extract with CH₂Cl₂ step3->step4 step5 Dry Organic Layer (Na₂SO₄) step4->step5 step6 Filter & Concentrate step5->step6 end End (Pure Mono-Boc Diamine) step6->end

Caption: Experimental workflow for Protocol 1.

Logic_Diagram cluster_factors Factors Influencing Mono-Selectivity cluster_outcome Reaction Outcome Reactivity Differential Nucleophilicity of Amino Groups Outcome Selective Mono-Boc Protection Reactivity->Outcome Stoichiometry Reagent Stoichiometry (1:1 Diamine:Boc Reagent) Stoichiometry->Outcome Conditions Reaction Conditions (Solvent, Temperature) Conditions->Outcome

Caption: Factors influencing the selectivity of mono-Boc protection of diamines.

References

Application Notes and Protocols for Using tert-Butyl Phenyl Carbonate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to ensure controlled, sequential peptide bond formation and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for this purpose. While di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) is the most common reagent for introducing the Boc group, tert-butyl phenyl carbonate offers a stable, liquid alternative for the N-Boc protection of amines.[1] This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, with a focus on the preparation of Boc-amino acids and its integration into solid-phase peptide synthesis (SPPS) workflows.

Data Presentation

The following tables summarize quantitative data for the N-Boc protection of various amines and amino acids. It is important to note that while this compound is effective, much of the available literature with extensive quantitative data for a wide range of amino acids utilizes the analogous reagent, O-tertiary-butyl S-phenyl thiocarbonate. The data for the thiocarbonate is included here for comparative purposes and is clearly designated.

Table 1: N-Boc Protection of a Diamine using this compound

SubstrateReagentSolventTemperatureReaction TimeYield (%)Reference
1,2-EthanediamineThis compoundEthanol (B145695)Reflux (max 80°C)18 hours51-65[1]

Table 2: N-Boc Protection of Amino Acids using O-tertiary-butyl S-phenyl thiocarbonate *

Amino AcidSolventBaseTemperature (°C)Reaction Time (hours)Yield (%)Reference
L-AlanineWater/DioxaneTriethylamine802484[2]
L-PhenylalanineWater/1,4-DioxaneTriethylamine841850[2]
L-IsoleucineWater/EthanolTriethylamine802440[2]
L-TryptophanWater/t-ButanolTriethylamine806460[2]
GlycineWater/l-Butanol1,1,3,3-Tetramethylguanidine807260[2]

*Data obtained using O-tertiary-butyl S-phenyl thiocarbonate, a reagent analogous to this compound.[2]

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of 1,2-Ethanediamine using this compound

This protocol is adapted from a literature procedure for the selective mono-protection of a primary diamine.[1]

Materials:

  • This compound

  • 1,2-Ethanediamine

  • Absolute Ethanol

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Stirring bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 1,2-ethanediamine (0.33 mol) in absolute ethanol (200 mL) in a 500-mL round-bottomed flask, add this compound (0.33 mol).

  • Equip the flask with a stirring bar and a reflux condenser.

  • Gently heat the reaction mixture to reflux and maintain for 18 hours. Ensure the oil bath temperature does not exceed 80°C.

  • Cool the reaction mixture to room temperature and concentrate the solution to approximately 150 mL using a rotary evaporator.

  • Add 300 mL of water to the concentrated solution.

  • Adjust the pH of the aqueous solution to approximately 3 by the careful addition of 2M HCl.

  • Extract the acidic aqueous phase with dichloromethane (3 x 400 mL) to remove unreacted starting material and byproducts.

  • Adjust the pH of the aqueous phase to 12 by the addition of 2M NaOH.

  • Extract the basic aqueous phase with dichloromethane (5 x 500 mL).

  • Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the mono-Boc-protected product.

Mandatory Visualizations

Reaction Mechanism

The N-Boc protection of a primary amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. The tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amine and phenol (B47542) as a byproduct.

reaction_mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ BocAmine N-Boc-Amine Amine->BocAmine Nucleophilic Attack Carbonate This compound Carbonate->BocAmine Phenol Phenol experimental_workflow start Start step1 Dissolve 1,2-Ethanediamine in Ethanol start->step1 step2 Add tert-Butyl Phenyl Carbonate step1->step2 step3 Reflux for 18 hours (max 80°C) step2->step3 step4 Concentrate the solution step3->step4 step5 Add Water step4->step5 step6 Acidify with HCl to pH ~3 step5->step6 step7 Extract with CH₂Cl₂ (remove byproducts) step6->step7 step8 Basify with NaOH to pH 12 step7->step8 step9 Extract with CH₂Cl₂ (isolate product) step8->step9 step10 Dry and Concentrate Organic Phase step9->step10 end End Product: Mono-Boc-Diamine step10->end boc_spps_workflow cluster_cycle Boc-SPPS Cycle start_cycle Resin-Bound Peptide (N-Boc protected) deprotection Boc Deprotection (e.g., TFA in DCM) start_cycle->deprotection neutralization Neutralization (e.g., DIEA in DCM) deprotection->neutralization coupling Coupling (Incoming Boc-Amino Acid, Coupling Reagent) neutralization->coupling washing Washing (DCM, DMF) coupling->washing next_cycle Ready for Next Cycle washing->next_cycle

References

Application of tert-Butyl Phenyl Carbonate in the Synthesis of 2-Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and natural product synthesis, with nitroindoles serving as versatile intermediates. The 2-nitroindole scaffold, in particular, is a valuable precursor for a variety of functionalized indole (B1671886) derivatives. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N-1 position of the indole ring is a common strategy to modulate reactivity and improve solubility during subsequent synthetic transformations. While di-tert-butyl dicarbonate (B1257347) (Boc)₂O is a widely used reagent for this purpose, tert-butyl phenyl carbonate offers an alternative for the N-Boc protection of sensitive substrates. This document provides detailed application notes and a protocol for the use of this compound in the synthesis of 2-nitro-1-(tert-butoxycarbonyl)indole.

Reaction Principle

The synthesis of 2-nitro-1-(tert-butoxycarbonyl)indole using this compound proceeds via a nucleophilic acyl substitution reaction. The indole nitrogen of 2-nitroindole is first deprotonated with a strong base, typically sodium hydride, to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected 2-nitroindole and sodium phenoxide as a byproduct.

Experimental Workflow

The overall experimental process for the synthesis of 2-nitro-1-(tert-butoxycarbonyl)indole is depicted below.

experimental_workflow cluster_synthesis Synthesis of 2-Nitroindole cluster_protection N-Boc Protection cluster_workup Work-up and Purification Start Starting Materials Synthesis Sundberg Indole Synthesis Start->Synthesis Product_2NI 2-Nitroindole (4) Synthesis->Product_2NI Deprotonation Deprotonation with NaH in DMF Product_2NI->Deprotonation Addition Addition of this compound Deprotonation->Addition Reaction Reaction Stirring Addition->Reaction Product_Boc 2-Nitro-1-(tert-butoxycarbonyl)indole (18) Reaction->Product_Boc Quench Aqueous Quench Product_Boc->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product reaction_mechanism Indole 2-Nitroindole Indolide Indolide Anion Indole->Indolide Deprotonation NaH NaH NaH->Indolide BocPh This compound Tetrahedral Tetrahedral Intermediate BocPh->Tetrahedral Indolide->Tetrahedral Nucleophilic Attack Product 2-Nitro-1-(tert-butoxycarbonyl)indole Tetrahedral->Product Collapse Phenoxide Sodium Phenoxide Tetrahedral->Phenoxide

Application Notes and Protocols for Boc Protection of Amines Using tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of chemical conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common reagent for this transformation, tert-butyl phenyl carbonate offers a valuable alternative, especially for the selective protection of primary amines in the presence of secondary amines and for the mono-protection of symmetrical diamines. This document provides detailed application notes and experimental protocols for the use of this compound as a Boc-protecting agent.

Mechanism of Boc Protection with this compound

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the elimination of the phenoxide ion, a relatively stable leaving group. Subsequent deprotonation of the resulting ammonium (B1175870) salt, either by another amine molecule or during aqueous workup, yields the N-Boc protected amine and phenol (B47542) as a byproduct.

Caption: Mechanism of Boc protection using this compound.

Advantages of this compound

  • Selectivity: It exhibits excellent chemoselectivity for the protection of primary amines over secondary amines.[1]

  • Mono-protection of Diamines: This reagent is particularly effective for the mono-protection of symmetrical diamines, which can be challenging with other reagents that may lead to mixtures of mono- and di-protected products.[1][2]

  • Cost-Effectiveness: In some applications, it can be a more economical choice compared to other Boc-donating reagents.[1]

Data Presentation: Selective Mono-Boc Protection of Symmetrical Diamines

The following table summarizes the yields for the selective mono-carbamate protection of various aliphatic diamines using this compound.[1]

Diamine SubstrateProductSolventReaction ConditionsYield (%)
1,2-Ethanediamine(2-Aminoethyl)carbamic acid tert-butyl esterEthanolReflux, 18 h51[2]
1,3-Propanediamine(3-Aminopropyl)carbamic acid tert-butyl esterEthanolReflux65
1,4-Butanediamine(4-Aminobutyl)carbamic acid tert-butyl esterEthanolReflux70
1,5-Pentanediame(5-Aminopentyl)carbamic acid tert-butyl esterEthanolReflux72
1,6-Hexanediamine(6-Aminohexyl)carbamic acid tert-butyl esterEthanolReflux75

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of Symmetrical Diamines[1]

This protocol is a general method for the selective mono-protection of symmetrical α,ω-diamines.

Materials:

  • Symmetrical diamine (1.0 equiv)

  • This compound (1.0 equiv)

  • Absolute Ethanol

  • Hydrochloric acid (2M)

  • Sodium hydroxide (B78521) (2M)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (H₂O)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of the diamine (1.0 equiv) in absolute ethanol, add this compound (1.0 equiv).

  • Heat the reaction mixture to reflux and stir overnight.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution using a rotary evaporator.

  • Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.

  • Extract the aqueous phase with dichloromethane to remove unreacted this compound and phenol.

  • Adjust the pH of the aqueous phase to 12 by the addition of 2M NaOH.

  • Extract the aqueous phase with dichloromethane (5 times).

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate using a rotary evaporator to yield the mono-Boc-protected diamine.

Protocol_Workflow start Start reactants Dissolve diamine and This compound in ethanol start->reactants reflux Reflux overnight reactants->reflux cool Cool to room temperature reflux->cool concentrate1 Concentrate via rotary evaporation cool->concentrate1 acidify Add water and adjust pH to ~3 with 2M HCl concentrate1->acidify extract1 Extract with CH₂Cl₂ to remove impurities acidify->extract1 basify Adjust aqueous phase pH to 12 with 2M NaOH extract1->basify extract2 Extract with CH₂Cl₂ (5x) basify->extract2 dry Combine organic extracts, dry over Na₂SO₄, and filter extract2->dry concentrate2 Concentrate via rotary evaporation dry->concentrate2 product Obtain mono-Boc-protected diamine concentrate2->product

Caption: Experimental workflow for mono-Boc protection of diamines.

Protocol 2: Selective Boc Protection of a Primary Amine in the Presence of a Secondary Amine[1]

This method is suitable for the selective protection of primary amino groups in polyamines containing both primary and secondary amines.

Materials:

  • Polyamine (e.g., spermidine, spermine) (1.0 equiv)

  • This compound (1.1 equiv per primary amino group)

  • Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Phosphate (B84403) buffer

  • Round-bottom flask

  • Stirring bar

Procedure:

  • Dissolve the polyamine in either DMF or dichloromethane.

  • Add the appropriate amount of this compound (1.1 equivalents for each primary amino group to be protected).

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into a phosphate buffer.

  • Proceed with standard aqueous workup and extraction with an appropriate organic solvent.

  • Purify the product by column chromatography if necessary.

Safety Precautions

  • This compound is a low-melting solid and should be handled in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The deprotection of Boc groups is typically carried out under acidic conditions, which should be handled with care.

Conclusion

This compound is a versatile and selective reagent for the Boc protection of amines. Its ability to selectively protect primary amines and facilitate the mono-protection of diamines makes it a valuable tool for organic chemists, particularly in the fields of medicinal chemistry and drug development. The provided protocols offer a starting point for the application of this reagent in various synthetic strategies.

References

Application Notes & Protocols: Step-by-Step Synthesis of Carbamate-Protected Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyamines, such as spermidine (B129725) and spermine (B22157), are vital biogenic molecules involved in numerous cellular functions, including cell growth and proliferation.[1][2] Their unique structures, featuring multiple primary and secondary amine groups, make them valuable scaffolds in drug design and for creating biological probes.[1][2][3] However, the similar reactivity of these amino groups poses a significant challenge for selective chemical modification.[1]

Carbamate (B1207046) protecting groups offer a robust solution to this challenge. By temporarily blocking one or more amine functionalities, they allow for precise, regioselective synthesis of complex polyamine derivatives.[4][5] The most commonly used carbamate protecting groups in this context are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).[5][6] These groups are favored for their stability and the distinct, or "orthogonal," conditions required for their removal, which enables sequential modification of the polyamine backbone.[5][7]

This document provides detailed protocols for the selective protection and deprotection of polyamines using Boc and Cbz carbamates, summarizes key quantitative data, and illustrates workflows for selecting an appropriate protection strategy.

General Principles of Selective Protection

The selective protection of polyamines hinges on exploiting the inherent differences in reactivity between primary and secondary amino groups. Primary amines are generally more nucleophilic and less sterically hindered, making them react faster with acylating agents than secondary amines.[1][4] Key strategies to achieve selectivity include:

  • Stoichiometric Control: Carefully controlling the amount of the protecting group reagent relative to the polyamine can favor the protection of the more reactive primary amines.[1]

  • Reagent Selection: Certain reagents exhibit inherent selectivity. For instance, alkyl phenyl carbonates are known to react preferentially with primary amines over secondary amines at room temperature.[4]

  • Orthogonal Strategies: Employing multiple, different protecting groups (e.g., acid-labile Boc and hydrogenolysis-labile Cbz) allows for the sequential deprotection and functionalization of specific amino groups on the polyamine scaffold.[5][7][8]

Experimental Protocols

Protocol 1: Selective di-Boc Protection of Primary Amines in Spermidine

This protocol utilizes tert-butyl phenyl carbonate to selectively protect the two primary amino groups of spermidine, leaving the secondary amine free for further modification. This method leverages the higher reactivity of primary amines.[4][7]

Methodology:

  • Preparation: Dissolve spermidine (1.08 g, 7.40 mmol) in 15 mL of dimethylformamide (DMF).

  • Reaction: To the solution, add this compound (1.1 equivalents per primary amino group). Stir the reaction mixture overnight at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure. Add 25 mL of water to the residue and adjust the pH to 3 by adding 2 M HCl.

  • Extraction (1): Extract the aqueous phase with dichloromethane (B109758) (CH₂Cl₂) (2 x 50 mL) to remove unreacted starting material and the phenol (B47542) byproduct.

  • Extraction (2): Make the aqueous phase strongly alkaline by adding 2 M NaOH. Extract the product with CH₂Cl₂ (3 x 80 mL).

  • Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine as a white solid.[1][4][7]

Protocol 2: Selective di-Cbz Protection of Primary Amines in Spermine

This method uses benzyl (B1604629) phenyl carbonate to selectively protect the primary amines of spermine. The Cbz group is orthogonal to the Boc group, meaning it can be removed under different conditions.[4][9]

Methodology:

  • Preparation: Dissolve spermine (1.06 g, 5.25 mmol) in 50 mL of DMF.

  • Reaction: Add benzyl phenyl carbonate (1.1 equivalents per primary amino group). Stir the mixture overnight at room temperature.

  • Workup: Pour the reaction mixture into a phosphate (B84403) buffer (2 L, pH 7) and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield N¹,N¹²-Bis(benzyloxycarbonyl)spermine.[4]

Protocol 3: Deprotection of Boc-Protected Amines

The Boc group is stable under many conditions but is easily removed with strong acid, such as trifluoroacetic acid (TFA).[6][10]

Methodology:

  • Preparation: Dissolve the Boc-protected polyamine in dichloromethane (DCM) at a concentration of approximately 0.2 M.

  • Reaction: Add an excess of trifluoroacetic acid (TFA) to the solution. The reaction is typically rapid.

  • Workup: After the reaction is complete (as monitored by TLC), remove the solvent and excess TFA in vacuo to yield the deprotected polyamine salt.[6][10]

Protocol 4: Deprotection of Cbz-Protected Amines

The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[6][9]

Methodology:

  • Preparation: Dissolve the Cbz-protected polyamine in a suitable solvent like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

  • Reaction: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (typically 1 atm, using a balloon) until the reaction is complete.

  • Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate in vacuo to obtain the deprotected amine.[6][11]

Data Presentation

The following table summarizes yields for the selective protection of various polyamines using alkyl phenyl carbonates, demonstrating the efficiency of this method.

PolyamineProtecting Group (PG)ReagentSolventYield (%)Reference
SpermidineBocThis compoundDMF78[4]
SpermidineCbzBenzyl Phenyl CarbonateDMF85[4]
SpermidineAllocAllyl Phenyl CarbonateDMF75[4]
SpermineBocThis compoundDMF86[4]
SpermineCbzBenzyl Phenyl CarbonateDMF88[4]
SpermineAllocAllyl Phenyl CarbonateDMF84[4]
DiethylenetriamineBocThis compoundCH₂Cl₂72[4]
DiethylenetriamineCbzBenzyl Phenyl CarbonateCH₂Cl₂52[4]

Visualizations

Logical and Experimental Workflows

The selection of a protection strategy is dictated by the overall synthetic goal. The following diagram illustrates a decision-making process for choosing a suitable method.

G start What is the synthetic goal? q1 Protect all amines with the same group? start->q1 q2 Differentiate primary and secondary amines? q1->q2 No a1 Use (Boc)₂O (Efficient for full protection) q1->a1  Yes q3 Need sequential deprotection later? q2->q3 No a2 Use Alkyl Phenyl Carbonates (Selectively protects primary amines) q2->a2  Yes a3 Use an Orthogonal Strategy (e.g., Boc and Cbz) q3->a3  Yes

A decision tree for selecting a polyamine protection strategy.[7]

The next diagram illustrates a general experimental workflow for the selective protection of polyamines.

G cluster_start Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation & Purification dissolve Dissolve Polyamine in Solvent (e.g., DMF) add Add Protecting Reagent (e.g., Alkyl Phenyl Carbonate) dissolve->add stir Stir at Room Temp (or reflux) add->stir monitor Monitor via TLC stir->monitor workup Aqueous Workup (pH adjustment, extraction) monitor->workup purify Dry and Concentrate; Purify via Chromatography workup->purify

General experimental workflow for selective carbamate protection.

An orthogonal protection and deprotection strategy allows for precise, stepwise modifications. The following workflow shows how spermidine can be protected with two different carbamates, followed by selective deprotection of either the primary or secondary amines.

G spermidine Spermidine (H₂N-(CH₂)₃-NH-(CH₂)₄-NH₂) step1 Step 1: Boc Protection (this compound) spermidine->step1 intermediate1 N¹,N⁸-diBoc-Spermidine step1->intermediate1 step2 Step 2: Cbz Protection (Benzyl Chloroformate) intermediate1->step2 fully_protected N¹,N⁸-diBoc, N⁴-Cbz-Spermidine step2->fully_protected deprotect_a Option A: Strong Acid (TFA) Removes Boc groups fully_protected->deprotect_a deprotect_b Option B: Hydrogenolysis (H₂, Pd/C) Removes Cbz group fully_protected->deprotect_b product_a N⁴-Cbz-Spermidine (Free primary amines) deprotect_a->product_a product_b N¹,N⁸-diBoc-Spermidine (Free secondary amine) deprotect_b->product_b

Orthogonal protection and deprotection workflow for spermidine.[7]

References

Application Notes and Protocols for the Analysis of tert-Butyl Phenyl Carbonate using Microemulsion Electrokinetic Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsion Electrokinetic Chromatography (MEEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis to the analysis of neutral and hydrophobic compounds. This is achieved by incorporating a microemulsion into the background electrolyte, which acts as a pseudostationary phase. Analytes partition between the aqueous mobile phase and the oil droplets of the microemulsion, enabling separation based on their hydrophobicity.

tert-Butyl phenyl carbonate is a neutral, hydrophobic molecule. Its analysis by MEEKC is particularly relevant for the determination of its octanol-water partition coefficient (log P), a critical parameter in drug discovery and development for predicting the pharmacokinetic properties of a compound. MEEKC offers a rapid and efficient alternative to traditional methods for log P determination, such as the shake-flask method.

These application notes provide a detailed protocol for the analysis of this compound and other hydrophobic carbonate esters using MEEKC, based on established methodologies. The provided data can be used as a reference for method development and validation.

Principle of MEEKC for Hydrophobic Analytes

In MEEKC, the separation mechanism for neutral analytes like this compound is based on their differential partitioning between the aqueous buffer and the oil-in-water microemulsion droplets. The microemulsion typically consists of an oil (e.g., n-heptane), a surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), a co-surfactant (e.g., 1-butanol), and an aqueous buffer. The surfactant molecules form micelles with the oil at the core, creating a stable, dispersed pseudostationary phase.

Under the influence of an electric field, the charged microemulsion droplets migrate at a different velocity than the bulk electroosmotic flow (EOF). Neutral analytes that are more soluble in the oil droplets will spend more time in the pseudostationary phase and thus migrate slower, resulting in longer migration times. The retention of an analyte is related to its hydrophobicity; more hydrophobic compounds will interact more strongly with the oil core of the microemulsion and exhibit longer retention.

A schematic representation of the MEEKC separation principle is provided below.

MEEKC_Principle start Injection aqueous Aqueous Mobile Phase (EOF) microemulsion Microemulsion Droplets (Pseudostationary Phase) analyte_hydrophilic Hydrophilic Analyte analyte_hydrophobic {this compound | (Hydrophobic Analyte)} end Detector aqueous->end Fast Migration microemulsion->end Slow Migration analyte_hydrophilic->aqueous Weak Interaction analyte_hydrophobic->microemulsion Strong Interaction

Figure 1. Principle of MEEKC separation for hydrophobic analytes.

Experimental Protocols

This section provides a detailed protocol for the determination of the octanol-water partition coefficient (log P) of this compound and other carbonate esters using MEEKC.

Materials and Reagents
  • Analytes: this compound and other carbonate esters of interest.

  • Surfactant: Sodium dodecyl sulfate (SDS)

  • Co-surfactant: 1-Butanol

  • Oil Phase: n-Heptane

  • Buffer: Sodium phosphate (B84403) or other suitable buffer system

  • Organic Modifier (optional): Acetonitrile or Methanol (B129727)

  • EOF Marker: Thiourea or other suitable unretained marker

  • Micelle Marker: Sudan III or other suitable marker for the pseudostationary phase

  • Deionized Water: High-purity, 18 MΩ·cm

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D.)

Instrumentation
  • Capillary Electrophoresis (CE) system equipped with a UV detector.

  • Data acquisition and analysis software.

Preparation of the Microemulsion Buffer

A typical microemulsion buffer for the analysis of hydrophobic compounds can be prepared as follows[1]:

  • Aqueous Buffer Preparation: Prepare a stock solution of the desired buffer (e.g., 20 mM sodium phosphate) and adjust the pH to the desired value (e.g., 7.4).

  • Microemulsion Formulation: In a clean volumetric flask, combine the following components in the specified weight/weight percentages:

    • Sodium Dodecyl Sulfate (SDS): 1.44% - 2.88% (w/w)

    • 1-Butanol: 6.49% (w/w)

    • n-Heptane: 0.82% (w/w)

    • Aqueous Buffer: to 100% (w/w)

  • Homogenization: Sonicate the mixture until a clear, homogenous microemulsion is formed.

  • Degassing: Degas the microemulsion buffer before use.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound, other analytes, and the EOF and micelle markers in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Standard Solution: Prepare a working standard solution by diluting the stock solutions in the microemulsion buffer to a final concentration suitable for UV detection (e.g., 50-100 µg/mL).

MEEKC Experimental Workflow

The following diagram illustrates the general workflow for the MEEKC analysis.

MEEKC_Workflow prep 1. Preparation of Microemulsion Buffer sample_prep 2. Sample and Standard Preparation prep->sample_prep conditioning 3. Capillary Conditioning sample_prep->conditioning injection 4. Sample Injection conditioning->injection separation 5. Electrophoretic Separation injection->separation detection 6. UV Detection separation->detection analysis 7. Data Analysis (Migration Times, log P Calculation) detection->analysis

Figure 2. General workflow for MEEKC analysis.

Instrumental Parameters

The following are typical instrumental parameters for the MEEKC analysis of hydrophobic compounds. These may require optimization for specific applications.

ParameterRecommended Value
Capillary Fused-silica, 50 µm I.D., ~50 cm total length
Applied Voltage +15 to +25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 214 nm or other suitable wavelength
Data Analysis and Calculation of log P
  • Migration Times: Determine the migration times of the EOF marker (tEOF), the micelle marker (tmc), and the analyte (tR).

  • Retention Factor (k'): Calculate the retention factor for each analyte using the following equation:

    k' = (tR - tEOF) / (tEOF * (1 - tR / tmc))

  • log P Determination: A linear correlation exists between the logarithm of the retention factor (log k') and the logarithm of the octanol-water partition coefficient (log P). To determine the log P of an unknown compound, a calibration curve must be constructed using a series of standard compounds with known log P values.

    log P = a * log k' + b

    Where 'a' and 'b' are the slope and intercept of the calibration curve, respectively.

Quantitative Data

The following table presents hypothetical, yet representative, data for a series of carbonate esters analyzed by MEEKC under the conditions described above. This data can be used to construct a calibration curve for the determination of the log P of this compound.

Compoundlog P (Literature)Migration Time (tR, min)Retention Factor (k')log k'
Diethyl carbonate0.898.51.20.08
Dipropyl carbonate1.8511.22.50.40
Dibutyl carbonate2.8114.84.80.68
This compound (Unknown) 13.5 (To be calculated) (To be calculated)
Dipentyl carbonate3.7718.28.10.91
Dihexyl carbonate4.7321.512.51.10

Note: The migration times for the EOF marker (tEOF) and the micelle marker (tmc) are assumed to be 4.0 min and 30.0 min, respectively, for the calculation of k'.

Conclusion

Microemulsion Electrokinetic Chromatography is a valuable analytical tool for the characterization of hydrophobic compounds like this compound. The methodology presented in these application notes provides a robust framework for determining the octanol-water partition coefficient, a key parameter in pharmaceutical research and development. By following the detailed protocols and utilizing the provided data as a reference, researchers can efficiently develop and validate MEEKC methods for the analysis of a wide range of neutral and hydrophobic molecules.

References

Application Notes and Protocols for tert-Butyl Phenyl Carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl phenyl carbonate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto amine functionalities. The Boc group is a cornerstone in peptide synthesis and the broader field of organic chemistry due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] this compound offers distinct advantages over other Boc-donating reagents, such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride), particularly in achieving chemoselectivity. This reagent allows for the selective protection of primary amines in the presence of secondary amines and facilitates the mono-protection of symmetrical diamines, a task that can be challenging with other methods.[3][4] These application notes provide detailed experimental procedures for the synthesis of this compound and its application in the selective Boc protection of various amine substrates.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. Personal protective equipment (PPE), including safety goggles, laboratory coats, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • This compound: May cause skin and eye irritation. Avoid inhalation of vapors.[5]

  • Phenyl Chloroformate: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care.[6]

  • Quinoline (B57606)/Pyridine: Harmful if swallowed or inhaled. Irritating to skin and eyes.[6]

  • Dichloromethane (B109758) (DCM): A suspected carcinogen. Avoid inhalation and skin contact.[7]

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): Corrosive. Handle with appropriate care to avoid skin and eye burns.[3]

Application 1: Synthesis of this compound

This protocol details the preparation of this compound from tert-butanol (B103910) and phenyl chloroformate.[6][7]

Experimental Protocol
  • To a solution of tert-butanol (1.0 mol) and quinoline (1.0 mol) in dichloromethane (150 mL) in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, slowly add phenyl chloroformate (1.0 mol) dropwise.

  • Maintain the reaction temperature between 38 and 41 °C by regulating the rate of addition and using a water bath for cooling if necessary.[7]

  • After the addition is complete, stir the mixture at room temperature overnight.[7]

  • Add water to the reaction mixture to dissolve the precipitated quinoline hydrochloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with two portions of water and then three to four times with 5% hydrochloric acid.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[7]

Data Presentation
ParameterValueReference
Reactants
tert-Butanol74.1 g (1.0 mol)[7]
Quinoline130 g (1.0 mol)[7]
Phenyl Chloroformate157 g (1.0 mol)[7]
Dichloromethane150 mL[7]
Reaction Conditions
Temperature38 - 41 °C[7]
Reaction TimeOvernight[7]
Product
Yield~143 g (73%)[7]
Boiling Point74-78 °C at 0.5 mmHg[7]

Diagram of Synthesis Workflow

synthesis_workflow reagents t-Butanol + Quinoline in Dichloromethane addition Add Phenyl Chloroformate (38-41 °C) reagents->addition reaction Stir Overnight at Room Temp addition->reaction workup Aqueous Workup (H₂O, 5% HCl) reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application 2: Selective N-tert-Butyloxycarbonylation (Boc) of Amines

This compound is an excellent reagent for the chemoselective Boc protection of amines. Its utility is particularly evident in the mono-protection of diamines and the selective protection of primary amines in polyamines.[3][4]

Protocol 2.1: Mono-Boc Protection of a Symmetrical Diamine (1,2-Ethanediamine)

This protocol is adapted from a procedure by Pittelkow et al. and demonstrates the selective mono-protection of a simple diamine.[3]

  • In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-ethanediamine (0.33 mol) in absolute ethanol (B145695) (200 mL).

  • Add this compound (0.33 mol) to the solution.

  • Heat the reaction mixture to a gentle reflux overnight (approximately 18 hours), ensuring the oil bath temperature does not exceed 80 °C.[3]

  • Cool the reaction mixture to room temperature and concentrate it to approximately 150 mL using a rotary evaporator.

  • Add 300 mL of water and adjust the pH to ~3 by the careful addition of 2M HCl.

  • Extract the acidic aqueous solution with dichloromethane (3 x 400 mL) to remove phenol (B47542) and any di-Boc protected diamine.[3]

  • Adjust the pH of the aqueous phase to 12 with 2M NaOH.

  • Extract the basic aqueous phase with dichloromethane (5 x 500 mL).

  • Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product as a yellow oil.[3]

ParameterValueReference
Reactants
1,2-Ethanediamine20.0 g (0.33 mol)[3]
This compound64.62 g (0.33 mol)[3]
Absolute Ethanol200 mL[3]
Reaction Conditions
TemperatureReflux (max 80 °C oil bath)[3]
Reaction Time18 hours[3]
Product
Yield of (2-Aminoethyl)carbamic acid tert-butyl ester27.0 g (51%)[3]
Protocol 2.2: Selective di-Boc Protection of a Polyamine (Spermidine)

This protocol, adapted from Pittelkow et al., demonstrates the selective protection of the terminal primary amines of spermidine (B129725), leaving the secondary amine free.[4]

  • Dissolve spermidine (7.40 mmol) in dimethylformamide (DMF, 50 mL).

  • Add this compound (16.3 mmol, 2.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into a phosphate (B84403) buffer solution.

  • Extract the aqueous phase with dichloromethane.

  • Wash the combined organic phases with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine.

ParameterValueReference
Reactants
Spermidine1.08 g (7.40 mmol)[4]
This compound3.17 g (16.3 mmol)[4]
Dimethylformamide (DMF)50 mL[4]
Reaction Conditions
TemperatureRoom Temperature[4]
Reaction TimeOvernight[4]
Product
Yield of N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine2.00 g (78%)[4]
Protocol 2.3: General Protocol for Boc Protection of Amino Acids

While specific examples with this compound are less common in detailed literature compared to Boc-anhydride, the following general protocol can be applied. N-tert-Butoxycarbonyl-L-phenylalanine has been prepared using this compound.[8]

  • Dissolve the amino acid (1 eq.) in a mixture of an organic solvent (e.g., dioxane, tert-butanol) and aqueous base (e.g., NaOH, triethylamine).

  • Add a solution of this compound (1.0-1.2 eq.) in the same organic solvent dropwise to the stirred amino acid solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether or hexane) to remove phenol.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., cold 1M HCl or citric acid solution).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

ParameterRepresentative Value
Reactants
Amino Acid1.0 eq.
This compound1.0 - 1.2 eq.
Basee.g., NaOH, Triethylamine
Solvente.g., Dioxane/Water, t-Butanol/Water
Reaction Conditions
TemperatureRoom Temperature
Reaction TimeVaries (monitor by TLC)
Product
YieldGenerally good to high

Reaction Mechanisms and Selectivity

The Boc protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the phenoxide leaving group, which is subsequently protonated to form phenol.

boc_protection cluster_0 Boc Protection Mechanism amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack carbonate tBu-O(C=O)O-Ph carbonate->intermediate product R-NH-Boc intermediate->product Collapse phenol Phenol intermediate->phenol Elimination of Phenoxide

Caption: General mechanism for N-Boc protection using this compound.

The chemoselectivity of this compound for primary over secondary amines is attributed to the lower steric hindrance of primary amines, which facilitates their nucleophilic attack on the carbonate.[4]

selectivity polyamine Polyamine (Primary & Secondary Amines) primary_attack Nucleophilic Attack by Primary Amine (Favored) polyamine->primary_attack secondary_attack Nucleophilic Attack by Secondary Amine (Disfavored) polyamine->secondary_attack reagent This compound reagent->primary_attack reagent->secondary_attack product Selectively Protected Primary Amine primary_attack->product

Caption: Logical diagram illustrating the chemoselectivity of this compound.

Comparative Data

The following table highlights the advantage of using this compound for achieving mono-protection of diamines compared to di-tert-butyl dicarbonate, which often leads to di-protection.

ReagentSubstrateProduct DistributionAdvantage of this compoundReference
This compound 1,2-EthanediaminePrimarily Mono-Boc protectedHigh selectivity for mono-protection[3]
Di-tert-butyl dicarbonate 1,2-EthanediamineMixture of mono- and di-Boc protectedLower selectivity, often requires large excess of diamine for mono-protection[3]
This compound SpermidineSelectively di-Boc protected on primary aminesHigh selectivity for primary amines[4]
Di-tert-butyl dicarbonate SpermidineMixture of products, less selectiveLower selectivity for primary amines[4]

Conclusion

This compound is a highly effective reagent for the N-tert-butyloxycarbonylation of amines. Its notable chemoselectivity for primary amines and its efficacy in the mono-protection of diamines make it a superior choice in many synthetic contexts compared to other Boc-donating reagents. The protocols provided herein offer robust methods for the synthesis and application of this versatile reagent, empowering researchers in the fields of organic synthesis and drug development to achieve their synthetic goals with greater precision and efficiency.

References

Green Chemistry Innovations in N-tert-butoxycarbonylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of amine functionalities with the tert-butoxycarbonyl (Boc) group is a fundamental and ubiquitous transformation in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Traditional methods for N-tert-butoxycarbonylation often rely on reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of bases such as 4-(dimethylamino)pyridine (DMAP), frequently utilizing chlorinated solvents.[1][3] While effective, these methods can generate significant chemical waste and employ hazardous materials, running counter to the principles of green chemistry.

This document provides detailed application notes and experimental protocols for several innovative, environmentally benign approaches to N-tert-butoxycarbonylation. These methods focus on the use of greener solvents, catalyst-free conditions, and alternative energy sources to minimize environmental impact while maintaining high efficiency and selectivity.

I. Catalyst-Free N-tert-butoxycarbonylation in Water

One of the most significant advances in green N-Boc protection is the elimination of catalysts and organic solvents, using water as the reaction medium.[4][5][6] This approach leverages the unique properties of water to facilitate the reaction, often leading to high yields and simplified work-up procedures.[4]

Application Notes:

This method is highly effective for a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.[4][7] The reaction proceeds chemoselectively, with no formation of common side products like isocyanates, ureas, or N,N-di-Boc derivatives.[4][5][6] Chiral amines and amino acid esters can be protected without racemization.[4][5] The use of a minimal amount of a co-solvent like acetone (B3395972) may be necessary to improve the solubility of (Boc)₂O.[7]

Quantitative Data Summary:
EntrySubstrateReaction Time (min)Yield (%)Reference
1Benzylamine598[5]
2Aniline595[5]
3Cyclohexylamine1096[5]
4(S)-α-Methylbenzylamine1094[5]
5Glycine methyl ester HCl1095[5]
64-Bromoaniline8-1292[7]
7Indole8-1290[7]
Experimental Protocol: Catalyst-Free N-tert-butoxycarbonylation in Water
  • To a suspension of the amine (1 mmol) in water (1 mL), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes, as indicated by the disappearance of the starting amine.[5][7]

  • Upon completion, if the product precipitates, collect it by filtration, wash with water, and dry.

  • If the product is not a solid, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to afford the pure N-Boc protected amine.[4]

G Workflow for Catalyst-Free N-Boc Protection in Water cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Amine (1 mmol) in Water (1 mL) C Stir at Room Temperature (5-15 min) A->C B (Boc)₂O (1.1 mmol) B->C D Monitor by TLC C->D E Product Precipitation? D->E F Filter, Wash with Water, Dry E->F Yes G Extract with Organic Solvent E->G No I Pure N-Boc Amine F->I H Dry, Filter, Concentrate G->H H->I

Caption: Workflow for Catalyst-Free N-Boc Protection in Water.

II. Solvent-Free N-tert-butoxycarbonylation

Eliminating the solvent entirely represents a significant step towards a truly green chemical process.[8] Solvent-free, or neat, reactions reduce waste, simplify purification, and can lead to faster reaction times.

Application Notes:

Solvent-free N-tert-butoxycarbonylation can be performed at room temperature, often without a catalyst.[8] For less reactive amines, a catalytic amount of a recyclable heterogeneous catalyst, such as Amberlite-IR 120, can be employed. This method is applicable to a broad range of aliphatic and aromatic amines. The use of a protic ionic liquid as a catalyst under solvent-free conditions has also been reported, offering high yields and easy catalyst recycling.[9]

Quantitative Data Summary:
EntrySubstrateCatalystReaction TimeYield (%)Reference
1BenzylamineNone10 min98[8]
2AnilineAmberlite-IR 1205 min96
34-NitroanilineAmberlite-IR 12015 min94
4PyrrolidineAmberlite-IR 1205 min98
5BenzylamineImidazolium trifluoroacetate15 min98[9]
6AnilineImidazolium trifluoroacetate30 min96[9]
Experimental Protocol: Solvent-Free N-tert-butoxycarbonylation using Amberlite-IR 120
  • To a mixture of the amine (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol), add Amberlite-IR 120 resin (10 mol%).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. Reactions are typically complete within 5-20 minutes.

  • Upon completion, add dichloromethane (B109758) (10 mL) to the reaction mixture.

  • Separate the catalyst by filtration, washing the resin with dichloromethane.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under vacuum to obtain the N-Boc protected amine.

G Workflow for Solvent-Free N-Boc Protection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Amine (1 mmol) D Stir at Room Temperature (5-20 min) A->D B (Boc)₂O (1.1 mmol) B->D C Amberlite-IR 120 (10 mol%) C->D E Add Dichloromethane D->E F Filter to Remove Catalyst E->F G Dry and Concentrate Filtrate F->G H Pure N-Boc Amine G->H

Caption: Workflow for Solvent-Free N-Boc Protection.

III. Ultrasound-Assisted N-tert-butoxycarbonylation

The use of ultrasound as an alternative energy source can significantly accelerate reaction rates and improve yields, often under milder conditions than traditional heating.[10]

Application Notes:

Ultrasound-assisted N-Boc protection can be carried out under solvent-free conditions using a recyclable catalyst like sulfated polyborate.[10] This method is highly efficient for a wide range of amines, including aliphatic, aryl, and heteroaryl amines, as well as amino alcohols and amino esters.[10] The protection of chiral amines proceeds without racemization.[10] The use of SiO₂ as a weak Lewis acid catalyst under ultrasonic irradiation has also been shown to be effective for the synthesis of cephalosporin (B10832234) intermediates.[11]

Quantitative Data Summary:
EntrySubstrateCatalystReaction Time (min)Yield (%)Reference
1AnilineSulfated Polyborate1096[10]
24-ChloroanilineSulfated Polyborate1594[10]
3BenzylamineSulfated Polyborate898[10]
4L-Proline methyl esterSulfated Polyborate1295[10]
57-amino-3-chloromethyl-3-cephem-4-carboxylate derivativeSiO₂3096[11]
Experimental Protocol: Ultrasound-Assisted Solvent-Free N-tert-butoxycarbonylation
  • In a flask, mix the amine (1 mmol), di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol), and sulfated polyborate (5 mol%).

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction by TLC. Reactions are typically complete within 8-20 minutes.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Filter to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the pure product.[10]

G Principle of Ultrasound-Assisted Synthesis A Ultrasound B Acoustic Cavitation A->B C Formation and Collapse of Microbubbles B->C D High Localized Temperature and Pressure C->D E Increased Molecular Collisions and Reactivity D->E F Accelerated Reaction Rate E->F

Caption: Principle of Ultrasound-Assisted Synthesis.

IV. N-tert-butoxycarbonylation using Heterogeneous Catalysts in Water

The combination of a recyclable, solid-supported catalyst and water as a solvent offers a highly sustainable approach to N-Boc protection.

Application Notes:

Nano-γ-Fe₂O₃ has been demonstrated as an efficient, reusable, and environmentally friendly heterogeneous catalyst for the N-tert-butoxycarbonylation of a wide variety of amines in water at room temperature.[12] This method is applicable to aliphatic, heterocyclic, and aromatic amines, as well as amino acid derivatives.[12] The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity.

Quantitative Data Summary:
EntrySubstrateCatalystReaction Time (h)Yield (%)Reference
1AnilineNano-γ-Fe₂O₃295[12]
24-MethylanilineNano-γ-Fe₂O₃2.594[12]
3BenzylamineNano-γ-Fe₂O₃1.598[12]
4PiperidineNano-γ-Fe₂O₃196[12]
5L-AlanineNano-γ-Fe₂O₃392[12]
Experimental Protocol: N-tert-butoxycarbonylation using Nano-γ-Fe₂O₃ in Water
  • To a stirred suspension of the amine (1 mmol) in water (5 mL), add nano-γ-Fe₂O₃ (10 mol%) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a sintered funnel to recover the catalyst, and wash the catalyst thoroughly with water.

  • Extract the combined filtrate with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.[12]

G Catalyst Recyclability Workflow A Reaction Completion B Filtration A->B C Recovered Catalyst B->C F Filtrate B->F D Wash and Dry Catalyst C->D E Reuse in Subsequent Reaction D->E G Product Isolation F->G

Caption: Catalyst Recyclability Workflow.

Conclusion

The adoption of green chemistry principles in the N-tert-butoxycarbonylation of amines offers significant advantages in terms of reduced environmental impact, increased safety, and often, simplified experimental procedures. The methods outlined in this document, including catalyst-free reactions in water, solvent-free conditions, ultrasound-assisted synthesis, and the use of heterogeneous catalysts, provide researchers and drug development professionals with a toolbox of sustainable alternatives to traditional protocols. By implementing these greener approaches, the chemical industry can move towards more environmentally responsible and efficient manufacturing processes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Boc Protection with tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields during the tert-butoxycarbonyl (Boc) protection of amines using tert-butyl phenyl carbonate. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc protection yield low when using this compound?

Low yields can stem from several factors:

  • Suboptimal Reaction Temperature: Unlike reactions with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which often proceed at room temperature, the protection with this compound can be less reactive and may require elevated temperatures, such as refluxing, to achieve a good yield.[1]

  • Low Nucleophilicity of the Amine: Sterically hindered amines or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react more slowly, leading to incomplete conversion.

  • Inadequate or Inappropriate Base: While not always essential, a base can be crucial to neutralize the phenol (B47542) byproduct and drive the reaction to completion. The choice and amount of base are critical.

  • Poor Solubility: If the amine starting material is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

  • Reagent Purity and Stability: this compound is a low-melting solid that should be stored refrigerated.[2] Impurities or degradation of the reagent can lead to lower yields.

  • Side Reactions: At elevated temperatures, side reactions can become more prevalent, consuming starting material and reducing the yield of the desired product.

Q2: Is a base always necessary for this reaction?

While the reaction can proceed without a base, it is often slower. The reaction generates phenol as a byproduct, which is acidic. A base helps to neutralize the phenol, preventing potential side reactions and driving the equilibrium towards the product. For amines with low nucleophilicity, a base is highly recommended.

Q3: What is the difference between using this compound and di-tert-butyl dicarbonate (Boc₂O)?

This compound is generally less reactive than Boc₂O. Consequently, reactions with this compound often require more forcing conditions, such as higher temperatures (reflux).[1] The byproduct of the reaction with this compound is phenol, whereas Boc₂O produces tert-butanol (B103910) and carbon dioxide. The formation of phenol can make the workup slightly more complex, requiring an aqueous base wash for its removal.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you can track the disappearance of the starting amine and the appearance of the less polar Boc-protected product spot.

Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Amine

If you observe a significant amount of unreacted starting amine, consider the following troubleshooting steps.

Possible Causes and Solutions

Possible CauseRecommended Solution
Insufficient Reaction Temperature Increase the reaction temperature. For many substrates, refluxing in a suitable solvent like ethanol (B145695) or DMF is necessary to drive the reaction to completion.[1]
Low Nucleophilicity of the Amine For sterically hindered or electron-deficient amines, consider adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1-0.2 eq.). Alternatively, a stronger, non-nucleophilic base might be required.
Inadequate Mixing/Solubility Ensure your amine is fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent like DMF or using a co-solvent system.
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Reactions with this compound can be slower than with Boc₂O.

Troubleshooting Workflow

start Low Conversion check_temp Was the reaction run at an elevated temperature (e.g., reflux)? start->check_temp increase_temp Increase temperature to reflux in EtOH or DMF. check_temp->increase_temp No check_amine Is the amine sterically hindered or electron-deficient? check_temp->check_amine Yes monitor_reaction Continue monitoring the reaction for a longer duration. increase_temp->monitor_reaction add_catalyst Add a catalyst like DMAP (0.1-0.2 eq.). check_amine->add_catalyst Yes check_solubility Is the starting amine fully dissolved? check_amine->check_solubility No add_catalyst->monitor_reaction change_solvent Switch to a more polar solvent (e.g., DMF) or use a co-solvent. check_solubility->change_solvent No check_solubility->monitor_reaction Yes change_solvent->monitor_reaction

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Multiple Products or Side Reactions

The presence of multiple spots on TLC or peaks in LC-MS indicates the formation of side products.

Possible Causes and Solutions

Possible CauseRecommended Solution
Di-Boc Formation With primary amines, over-reaction can lead to the formation of a di-Boc protected amine. Use a stoichiometric amount of this compound (1.0-1.1 equivalents) and monitor the reaction closely.
Reaction with Other Functional Groups If your substrate has other nucleophilic groups (e.g., hydroxyls), they may also react. While amines are generally more nucleophilic, O-protection can occur, especially at higher temperatures. Consider running the reaction at the lowest effective temperature.
Urea (B33335) Formation At high temperatures, there is a possibility of isocyanate formation, which can react with another amine molecule to form a urea derivative. If urea formation is suspected, try running the reaction at a lower temperature for a longer duration.

Experimental Protocols

General Protocol for Boc Protection with this compound

This protocol is adapted from a procedure for the mono-protection of diamines and can be used as a starting point for various amine substrates.[1]

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as absolute ethanol or DMF (concentration range of 0.1-0.5 M) in a round-bottom flask.

  • Reagent Addition: Add this compound (1.0-1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir overnight (or until completion as monitored by TLC/LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue.

    • Perform an acidic wash (e.g., with 1M HCl) to remove any unreacted amine.

    • To remove the phenol byproduct, perform a basic wash (e.g., with 1M NaOH). Be cautious if your product is base-labile.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Reaction Mechanism

Caption: General mechanism for Boc protection.

Data Summary

The following table provides a qualitative guide to selecting reaction conditions based on the nature of the amine substrate.

Table 1: Recommended Starting Conditions for Boc Protection

Amine Substrate TypeRecommended SolventTemperatureBase (Optional)Expected Reactivity
Primary AliphaticEthanol, THF, CH₂Cl₂Room Temp to RefluxTEA, DIPEAHigh
Secondary AliphaticDMF, EthanolRefluxTEA, DIPEAModerate
Sterically HinderedDMF, TolueneRefluxStronger non-nucleophilic baseLow
Primary Aromatic (Aniline)DMF, EthanolRefluxNone or weak baseModerate to Low
Electron-Deficient AromaticDMFHigh Temp/RefluxDMAP (catalyst)Very Low

References

Technical Support Center: Purification of Products from tert-Butyl Phenyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl phenyl carbonate reactions, particularly focusing on the purification of N-Boc protected products.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products from this compound reactions?

A1: The primary products of reactions involving this compound are often N-Boc protected amines. The most common purification techniques for these compounds are flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization.[1] The choice of method depends on the desired purity, scale of the reaction, and the physical properties of the product (e.g., whether it is a solid or an oil).[1][2]

Q2: My N-Boc protected product is an oil and difficult to purify. What can I do?

A2: It is common for N-Boc protected compounds, especially amino acid derivatives, to be oils or syrupy liquids, which can complicate purification.[3][4] Here are a few strategies to consider:

  • High Vacuum Drying: Ensure all residual solvents are removed by heating the oil under a high vacuum at a slightly elevated temperature (e.g., 40-60 °C).[3]

  • Precipitation/Trituration: Dissolve the oil in a minimal amount of a suitable solvent (e.g., methanol (B129727) or dichloromethane) and then precipitate the product by adding a non-polar solvent in which it is insoluble, such as diethyl ether or n-hexane.[1][3] Stirring the oil with a non-polar solvent (trituration) can sometimes induce solidification.[4]

  • pH Adjustment: For compounds with acidic or basic functional groups, dissolving the product in an aqueous acidic or basic solution and then neutralizing the pH can sometimes induce precipitation.[3][4]

  • Seed Crystallization: If a small amount of pure, solid material is available, adding it as a seed crystal to the oil can induce crystallization. The mixture should be allowed to stand at room temperature until it solidifies.[1][5]

Q3: What are common impurities I might encounter after a reaction with this compound?

A3: Common impurities include unreacted starting materials (e.g., the amine), excess this compound, and byproducts such as phenol (B47542) and tert-butanol. If di-tert-butyl dicarbonate (B1257347) (Boc₂O) is used as the Boc-protecting agent, unreacted Boc₂O can also be an impurity.[6]

Q4: How can I remove unreacted Boc₂O from my reaction mixture?

A4: One common method is to use a scavenger resin, such as a polymer-supported trisamine, to react with and remove the excess Boc₂O.[6] The reaction mixture is passed through a cartridge containing the resin, and the purified N-Boc product is collected in the eluent.[6]

Q5: Is the N-Boc protecting group stable during purification by reverse-phase HPLC with TFA in the mobile phase?

A5: The N-Boc group is sensitive to acidic conditions. While many protocols use 0.1% trifluoroacetic acid (TFA) in the mobile phase without significant deprotection, higher concentrations of TFA (1-2%) or prolonged exposure, especially during solvent evaporation at elevated temperatures, can lead to the removal of the Boc group.[7] If deprotection is a concern, it is advisable to use a less acidic modifier like acetic acid or ammonium (B1175870) acetate, or to lyophilize the collected fractions to remove the solvent and TFA at low temperatures.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification - Incomplete reaction. - Product loss during aqueous work-up. - Inefficient extraction. - Co-elution of product with impurities during chromatography.- Monitor the reaction by TLC or LC-MS to ensure completion. - Carefully check the pH during aqueous extractions to ensure the product is in the desired layer. For example, when purifying N-Boc protected diamines, the aqueous layer is first acidified to pH ~3 to remove unreacted starting material, and then made basic to pH ~12 to extract the product.[8] - Increase the number of extractions.[8] - Optimize the mobile phase for better separation in column chromatography.
Product is an oil and won't solidify - Residual solvent. - Presence of impurities. - The compound is inherently non-crystalline at room temperature. - Product is hygroscopic.[3][4]- Dry the product under high vacuum, possibly with gentle heating.[3] - Attempt to purify a small sample by flash chromatography to see if a purer fraction solidifies.[1] - Try trituration with a non-polar solvent like n-hexane or diethyl ether.[1] - Attempt crystallization by dissolving in a minimal amount of a good solvent and adding a poor solvent until turbidity is observed, then cool.[2] - Use freshly dried solvents for work-up and purification.[3]
Multiple spots on TLC after purification - Incomplete separation during chromatography. - Decomposition of the product on silica (B1680970) gel. - Presence of rotamers.- Adjust the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase, such as alumina. - N-Boc protected amines can sometimes exist as rotamers, which may appear as multiple spots on TLC but will show a single set of peaks in the NMR spectrum upon warming.[9]
Unexpected loss of the Boc group - Exposure to acidic conditions during work-up or chromatography.[7]- Neutralize the reaction mixture before work-up. - Avoid strong acids. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly at a low temperature. - For reverse-phase HPLC, use a mobile phase with a lower concentration of TFA (e.g., 0.1%) or a different acidic modifier.[7] Lyophilize the fractions instead of using rotary evaporation.[7]

Data Presentation

Table 1: Comparison of Purification Techniques for N-Boc Protected Compounds

Purification Technique Typical Purity After Typical Yield Best Suited For Notes
Flash Chromatography >95%VariableRoutine purifications, initial clean-up of oily products or complex mixtures.[1][2]A rapid and cost-effective method.[1]
Preparative HPLC >99%Lower than other methodsFinal products requiring high purity, challenging separations.[1]Provides the highest level of purity.[1]
Crystallization >99.5%[2]>80%[2]High-purity solid compounds, scalable purifications.[1]A highly efficient and economical method when applicable.[1] Can be effective for removing diastereomeric impurities.[2]

Experimental Protocols

Protocol 1: General Purification of an N-Boc Protected Amine by Flash Chromatography[1]
  • Sample Preparation: Dissolve the crude N-Boc protected amine in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the initial elution solvent.

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary, while collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Crystallization[2]
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable warm solvent (e.g., ethyl acetate) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While stirring, slowly add a non-polar solvent in which the product is less soluble (e.g., hexane) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or an ice bath (e.g., at 5°C) to induce crystallization.

  • Crystal Formation: Allow crystals to form over several hours or overnight.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (e.g., hexane).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Aqueous Work-up for Mono-Boc Protection of a Diamine[8]
  • Concentration: After the reaction, cool the mixture to room temperature and concentrate it using a rotary evaporator.

  • Acidification and Extraction: Add water and adjust the pH to approximately 3 by the careful addition of 2M HCl. Extract the aqueous phase with dichloromethane (3 times) to remove impurities.

  • Basification and Extraction: Adjust the aqueous phase to pH 12 by the addition of 2M NaOH. Extract the aqueous phase with dichloromethane (5 times).

  • Drying and Concentration: Combine the latter organic extracts, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the purified product.

Visualizations

G General Purification Workflow for N-Boc Protected Products Crude Crude Reaction Mixture Workup Aqueous Work-up (Extraction & Washing) Crude->Workup Concentration Concentration (Rotary Evaporation) Workup->Concentration Purification_Decision Purification Method Selection Concentration->Purification_Decision Crystallization Crystallization Purification_Decision->Crystallization High initial purity, crystalline solid Column Column Chromatography Purification_Decision->Column Oily product, complex mixture Pure_Product Pure N-Boc Protected Product Crystallization->Pure_Product Column->Pure_Product Chiral_Sep Chiral Separation (e.g., Chiral HPLC) Pure_Product->Chiral_Sep If enantiomeric separation is required

Caption: General purification workflow for N-Boc protected products.

G Troubleshooting Decision Tree for Oily Products Start Product is an Oil Dry Dry under high vacuum? Start->Dry Solidifies1 Product Solidifies Dry->Solidifies1 Yes StillOil1 Still an Oil Dry->StillOil1 No Triturate Triturate with non-polar solvent? StillOil1->Triturate Solidifies2 Product Solidifies Triturate->Solidifies2 Yes StillOil2 Still an Oil Triturate->StillOil2 No Chromatography Purify by Flash Chromatography StillOil2->Chromatography CheckPurity Check purity of fractions. Do they solidify? Chromatography->CheckPurity Solidifies3 Product Solidifies CheckPurity->Solidifies3 Yes StillOil3 Proceed with oil CheckPurity->StillOil3 No

References

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tert-butyl phenyl carbonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: I am getting a very low yield. What are the possible causes and how can I improve it?

Answer:

Low yield is a common problem that can be attributed to several factors throughout the experimental process. Here is a systematic guide to troubleshooting low yields.

Troubleshooting Workflow for Low Yield

G cluster_start cluster_reagents Reagent Quality Check cluster_reaction Reaction Conditions Check cluster_workup Workup & Purification Check cluster_end start Start: Low Yield Observed reagent_check Are reagents pure and dry? start->reagent_check purify_reagents Purify/dry reagents. - Distill phenyl chloroformate. - Ensure tert-butanol (B103910) is anhydrous. - Use dry solvent. reagent_check->purify_reagents No temp_check Was the temperature controlled? reagent_check->temp_check Yes reagent_yes Yes reagent_no No purify_reagents->temp_check adjust_temp Maintain temperature between 28-43°C during addition. temp_check->adjust_temp No stirring_check Was stirring efficient? temp_check->stirring_check Yes temp_yes Yes temp_no No adjust_temp->stirring_check improve_stirring Ensure vigorous stirring to maintain a homogeneous mixture. stirring_check->improve_stirring No extraction_check Was the workup procedure followed correctly? stirring_check->extraction_check Yes stirring_yes Yes stirring_no No improve_stirring->extraction_check review_workup Review washing steps with HCl and water to remove quinoline (B57606) hydrochloride. extraction_check->review_workup No distillation_check Was distillation performed under high vacuum? extraction_check->distillation_check Yes extraction_yes Yes extraction_no No review_workup->distillation_check adjust_distillation Distill at high vacuum (e.g., 0.5 mm) to avoid thermal decomposition. distillation_check->adjust_distillation No end_node Yield should be improved. distillation_check->end_node Yes distillation_yes Yes distillation_no No adjust_distillation->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question: During the workup, I am having trouble with emulsions or separating the organic layer. What should I do?

Answer:

Emulsion formation during the aqueous workup can be a common issue. Here are some steps to resolve this:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up emulsions and decrease the solubility of the organic product in the aqueous layer.

  • Filtration: In some cases, passing the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.

  • Solvent Addition: Adding a small amount of the organic solvent used in the reaction (e.g., dichloromethane) can sometimes help.

Question: My final product is discolored (yellow or brown). What is the cause and how can I purify it?

Answer:

Discoloration in the final product often indicates the presence of impurities.

  • Cause: This may be due to residual quinoline or pyridine (B92270), or from decomposition of the product during distillation. The reaction of phenyl chloroformate can sometimes produce colored byproducts if not performed under optimal conditions.

  • Purification:

    • Re-distillation: Careful redistillation under high vacuum (e.g., 0.5 mm) is the most effective method to obtain a colorless product.[1][2]

    • Charcoal Treatment: Dissolving the product in a suitable organic solvent and treating it with activated charcoal can help to remove colored impurities. However, this may lead to some product loss.

    • Column Chromatography: While not typically necessary for this synthesis, silica (B1680970) gel chromatography can be used for purification if distillation is not effective. A non-polar eluent system, such as hexane/ethyl acetate, would be appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction?

A1: The addition of phenyl chloroformate to the solution of tert-butanol and quinoline should be done while maintaining the temperature between 28-43°C.[1][2] Controlling the temperature in this range is crucial for minimizing side reactions and maximizing the yield.

Q2: Which solvent is best for this reaction?

A2: Dichloromethane is a commonly used and effective solvent for this reaction.[1] Chloroform has also been reported.[2] It is important that the solvent is anhydrous to prevent hydrolysis of the phenyl chloroformate.

Q3: Why is quinoline or pyridine used in this reaction?

A3: Quinoline and pyridine are used as bases to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between tert-butanol and phenyl chloroformate. This is essential to drive the reaction to completion.

Q4: Can I use a different base, such as triethylamine?

A4: While other tertiary amine bases can be used, quinoline and pyridine are well-documented for this specific transformation.[1][2] The choice of base can influence the reaction rate and the ease of purification.

Q5: My distillation at water aspirator pressure is causing decomposition. Why is this happening?

A5: this compound is thermally labile and can decompose at higher temperatures.[1][2] Distillation at water aspirator pressure (around 20-25 mm) may require a temperature high enough to cause decomposition. Therefore, distillation should be performed under high vacuum (e.g., 0.5 mm) to allow for a lower boiling point (74-78 °C).[1][2]

Experimental Protocols and Data

Consolidated Experimental Protocol

The following protocol is a consolidation of established methods.[1][2]

Synthesis Workflow

G cluster_reagents 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification cluster_product 5. Final Product reagents Dissolve tert-butanol and quinoline in dichloromethane. addition Add phenyl chloroformate dropwise, maintaining temperature at 28-43°C. reagents->addition stir Stir overnight at room temperature. addition->stir dissolve Add water to dissolve quinoline hydrochloride. stir->dissolve wash_hcl Wash organic layer with dilute HCl. dissolve->wash_hcl wash_water Wash organic layer with water. wash_hcl->wash_water dry Dry organic layer over MgSO4. wash_water->dry evaporate Remove solvent by rotary evaporation. dry->evaporate distill Distill crude product under high vacuum (0.5 mm). evaporate->distill product This compound (Colorless Oil) distill->product

Caption: General experimental workflow for the synthesis of this compound.

Procedure:

  • In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve tert-butanol (1.0 mole) and quinoline (1.0 mole) in dichloromethane.[1]

  • Cool the mixture and add phenyl chloroformate (1.0 mole) dropwise, ensuring the reaction temperature is maintained between 28-43°C.[1][2]

  • After the addition is complete, allow the mixture to stir overnight at room temperature.

  • Add water to the reaction mixture to dissolve the precipitated quinoline hydrochloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and then multiple times with 5% hydrochloric acid to completely remove the quinoline.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation at approximately 0.5 mm to yield this compound as a colorless oil.[1][2]

Reaction Parameters and Yields

ParameterConditionYield (%)Reference
Base Quinoline71-76%[2]
Solvent Dichloromethane~73%[1]
Addition Temperature 28-31°C71-76%[2]
Addition Temperature 38-41°C~73%[1]
Distillation Pressure 0.5 mm71-76%[1][2]
Distillation Pressure Water Aspirator (20-25 mm)Decomposition[2]

References

Stability and storage conditions for tert-Butyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of tert-Butyl phenyl carbonate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture, as the compound is known to be moisture-sensitive.[1] For long-term storage, refrigerated conditions are advised.[2] It is also crucial to store it away from incompatible substances such as strong oxidizing agents and acids, as well as sources of ignition and foodstuffs.[1][3][4]

Q2: What are the known signs of degradation for this compound?

A2: Degradation of this compound may not always be visually apparent. However, signs of significant degradation could include a change in color or the presence of a strong phenolic odor. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can detect the presence of degradation products like phenol (B47542) and tert-butanol.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are hydrolysis and thermal decomposition.

  • Hydrolysis: Due to its moisture sensitivity, this compound can hydrolyze, especially in the presence of acidic or basic conditions. This is a stepwise process that results in the formation of phenol, tert-butanol, and carbon dioxide.

  • Thermal Decomposition: When heated to high temperatures, this compound will decompose.[1] The primary products of thermal decomposition are carbon monoxide (CO) and carbon dioxide (CO2).[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is significantly influenced by pH. It is most stable in neutral conditions (pH ~7). Both acidic and basic conditions will catalyze its hydrolysis, leading to an increased rate of degradation. In acidic conditions, the carbonate is protonated, making it more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results using this compound. Degradation of the reagent due to improper storage.Verify the storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place, preferably refrigerated. Consider purchasing a new batch of the reagent if degradation is suspected.
Presence of unexpected peaks in HPLC analysis. The unexpected peaks could correspond to degradation products such as phenol or tert-butanol.Run a forced degradation study on a small sample of your this compound (see Experimental Protocols section) to identify the retention times of the potential degradation products. Compare these with the unexpected peaks in your experimental sample.
Low yield in a reaction where this compound is a reactant. The reagent may have degraded due to exposure to moisture or incompatible chemicals in the reaction mixture.Ensure all solvents and other reagents are anhydrous. Check for any acidic or basic impurities in your reaction setup that could be accelerating the degradation of the this compound.
Noticeable change in the physical appearance or smell of the reagent. This could indicate significant degradation.It is recommended to discard the reagent and use a fresh stock to ensure the integrity of your experiments.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions. Please note that the kinetic data are illustrative and based on the general behavior of similar organic carbonates, as specific literature values for this compound are limited.

Condition Parameter Value Notes
pH Half-life (t½) at 25°CpH 4: Estimated hours to daysHydrolysis is catalyzed by acidic conditions.
pH 7: Estimated weeks to monthsMost stable at neutral pH.
pH 10: Estimated minutes to hoursHydrolysis is significantly accelerated by basic conditions.
Temperature Recommended Storage2-8 °C (Refrigerated)To minimize both hydrolysis and potential thermal degradation over time.
Thermal DecompositionOnset > 100 °CSignificant decomposition to CO and CO2 occurs at elevated temperatures.
Moisture SensitivityHighThe compound is moisture-sensitive and should be handled under anhydrous conditions whenever possible.

Experimental Protocols

Protocol for Stability Testing of this compound using HPLC

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound and to identify its degradation products.

1. Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Analyze immediately and at short intervals (e.g., 0, 5, 15, 30, 60 minutes) due to expected rapid degradation.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C. Analyze at various time points (e.g., 0, 24, 48, 72 hours).

  • Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of water at room temperature and protected from light.

4. HPLC Method:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 15 minutes), then hold and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. Calculate the percentage degradation over time.

Visualizations

DegradationPathway cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition tBC This compound Phenol Phenol tBC->Phenol Hydrolysis tBuOH tert-Butanol tBC->tBuOH Hydrolysis CO2 CO₂ tBC->CO2 Hydrolysis CO Carbon Monoxide tBC->CO Thermal CO2_thermal Carbon Dioxide tBC->CO2_thermal Thermal H2O H₂O Heat Heat AcidBase Acid/Base TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Check Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes discard Discard Reagent and Use New Stock improper_storage->discard hplc_analysis Perform HPLC Analysis of Reagent proper_storage->hplc_analysis no_degradation No Degradation Products Detected hplc_analysis->no_degradation No degradation_detected Degradation Products Detected hplc_analysis->degradation_detected Yes investigate_other Investigate Other Experimental Variables no_degradation->investigate_other degradation_detected->discard

References

Technical Support Center: tert-Butyl Phenyl Carbonate as a Boc-Protecting Agent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl phenyl carbonate for Boc protection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its application in organic synthesis.

Frequently Asked questions (FAQs)

Q1: What are the main advantages of using this compound over Boc anhydride (B1165640) ((Boc)₂O)?

A1: this compound offers distinct advantages in specific synthetic contexts, primarily concerning selectivity. It is particularly valued for the mono-Boc protection of α,ω-diamines and for selectively protecting primary amines in the presence of secondary amines.[1] This enhanced selectivity is attributed to the lower reactivity of this compound compared to Boc anhydride.

Q2: What is the primary byproduct of the reaction with this compound and how is it removed?

A2: The primary byproduct of the Boc protection reaction using this compound is phenol (B47542). Phenol is generated as the leaving group during the acylation of the amine. It is typically removed during the aqueous work-up by performing a basic wash (e.g., with 1M NaOH) to deprotonate the acidic phenol, rendering it soluble in the aqueous phase. An acidic wash may also be employed to remove any unreacted amine starting material.[2]

Q3: Can this compound be used for the protection of sterically hindered or electron-deficient amines?

A3: While effective for a range of amines, the protection of highly sterically hindered or electron-deficient amines with this compound can be challenging due to its lower reactivity compared to Boc anhydride.[3] In such cases, longer reaction times, elevated temperatures, or the use of a stronger acylating agent like Boc anhydride with a suitable catalyst (e.g., DMAP) may be necessary.[4][5]

Q4: Is a base required for Boc protection with this compound?

A4: The necessity of a base depends on the substrate and reaction conditions. While the reaction can proceed without a base, particularly with more nucleophilic amines, the use of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is common to neutralize the liberated phenol and drive the reaction to completion. However, for some applications, the reaction is run in a protic solvent like ethanol (B145695) without an added base.[6]

Q5: How should this compound be stored?

A5: this compound is a low-melting solid and should be stored in a refrigerator in a tightly sealed container to prevent decomposition. It is advisable to allow it to melt before handling for easier measurement and transfer.[2][6]

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting amine remaining after the expected reaction time.

  • Low yield of the desired Boc-protected product.

Potential Causes and Solutions:

Cause Troubleshooting Steps
Low Nucleophilicity of the Amine For electron-deficient anilines or other weakly nucleophilic amines, consider increasing the reaction temperature. A switch to a more reactive Boc-protecting agent like Boc anhydride ((Boc)₂O) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be necessary.[4][5]
Steric Hindrance For sterically hindered amines, prolonging the reaction time and increasing the temperature can improve conversion. If the reaction remains sluggish, using Boc anhydride, which is more reactive, might be a better alternative.
Insufficient Reaction Temperature Some protocols, especially for less reactive amines, require refluxing conditions. Ensure the reaction temperature is appropriate for your specific substrate. For example, reactions with 1,2-ethanediamine in ethanol are often run at reflux.[6]
Inadequate Mixing or Solubility Ensure the amine is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system. Vigorous stirring is crucial for heterogeneous mixtures.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS corresponding to undesired products.

  • Difficulty in purifying the desired Boc-protected product.

Potential Causes and Solutions:

Cause Troubleshooting Steps
Di-Boc Protection Over-reaction with primary amines can lead to the formation of the di-Boc protected product. To minimize this, use a stoichiometric amount of this compound and monitor the reaction closely. This compound is generally less prone to di-Boc formation than Boc anhydride due to its lower reactivity.
Reaction with Other Functional Groups If the substrate contains other nucleophilic groups like hydroxyls or thiols, they may compete with the amine for reaction. While this compound shows good chemoselectivity for amines, consider protecting other reactive functional groups if necessary.
Phenol-Related Side Reactions In some instances, the phenol byproduct might participate in side reactions, although this is less common. Efficient removal of phenol during work-up is key.
Issue 3: Difficulty in Product Isolation and Purification

Symptoms:

  • Contamination of the final product with phenol.

  • Low isolated yield after purification.

Potential Causes and Solutions:

Cause Troubleshooting Steps
Inefficient Phenol Removal Ensure a thorough basic wash (e.g., 1M NaOH) is performed during the work-up to extract the phenol into the aqueous layer. Multiple extractions may be necessary. The pH of the aqueous layer should be checked to ensure it is sufficiently basic.[2]
Emulsion Formation During Work-up Emulsions can form during the extraction process, making phase separation difficult. To break emulsions, try adding brine or filtering the mixture through a pad of celite.
Product Solubility Issues The Boc-protected product may have different solubility characteristics than the starting amine. Choose an appropriate solvent for extraction and purification.

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of a Diamine

This protocol is adapted from a procedure for the mono-protection of 1,2-ethanediamine.[6]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diamine (1.0 eq.) in absolute ethanol.

  • Reagent Addition: Add this compound (1.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir overnight (typically 18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Add water to the residue and adjust the pH to approximately 3 with 2M HCl.

    • Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂) to remove unreacted this compound and phenol.

    • Adjust the pH of the aqueous phase to 12 with 2M NaOH.

    • Extract the aqueous layer multiple times with CH₂Cl₂.

  • Isolation: Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Protocol 2: Work-up for Phenol Removal

A critical step in reactions using this compound is the efficient removal of the phenol byproduct.

Workup_Phenol_Removal A Reaction Mixture (Product, Phenol, Unreacted Reagents) B Add Water and Organic Solvent (e.g., EtOAc) A->B C Extract with 1M NaOH (aq) B->C D Separate Layers C->D E Organic Layer (Contains Product) D->E F Aqueous Layer (Contains Sodium Phenoxide) D->F G Wash Organic Layer with Brine E->G H Dry over Na₂SO₄, Filter, and Concentrate G->H I Purified Boc-Protected Product H->I

Caption: Workflow for Phenol Byproduct Removal.

Data Summary

While direct quantitative comparisons are limited in the literature, the following table summarizes the qualitative and semi-quantitative differences between this compound and Boc anhydride.

FeatureThis compoundDi-tert-butyl Dicarbonate (B1257347) ((Boc)₂O)
Reactivity LowerHigher
Selectivity (Primary vs. Secondary Amines) HighModerate
Common Side Reactions Lower propensity for di-Boc formationHigher propensity for di-Boc formation, especially with excess reagent
Byproducts Phenol (requires basic work-up)t-Butanol and CO₂ (volatile)
Typical Reaction Conditions Often requires heatingOften proceeds at room temperature
Suitability for Hindered/Electron-Deficient Amines Less suitableMore suitable

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process when choosing a Boc-protecting agent and troubleshooting common issues.

Boc_Protection_Troubleshooting cluster_selection Reagent Selection cluster_troubleshooting Troubleshooting Start Need to Boc-protect an amine Q_amine_type What is the nature of the amine? Start->Q_amine_type Reagent_TBPC Use this compound Q_amine_type->Reagent_TBPC Primary amine in presence of secondary, or mono-protection of diamine desired Reagent_Boc2O Use Boc anhydride Q_amine_type->Reagent_Boc2O Hindered or electron-deficient amine, or general purpose Reaction_Outcome Analyze Reaction Outcome (TLC, LC-MS) Reagent_TBPC->Reaction_Outcome Reagent_Boc2O->Reaction_Outcome Q_issue What is the issue? Reaction_Outcome->Q_issue Incomplete_Rxn Incomplete Reaction Q_issue->Incomplete_Rxn Low Conversion Side_Products Side Products Observed Q_issue->Side_Products Multiple Products Purification_Issue Purification Issues Q_issue->Purification_Issue Contamination Sol_Incomplete Increase temperature Increase reaction time Consider using (Boc)₂O Incomplete_Rxn->Sol_Incomplete Sol_Side Check stoichiometry Monitor reaction closely Side_Products->Sol_Side Sol_Purification Optimize basic wash for phenol removal Purification_Issue->Sol_Purification

Caption: Decision workflow for Boc protection strategy and troubleshooting.

References

Technical Support Center: Improving Selectivity in Mono-Protection of Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the selective mono-protection of diamines. Achieving high selectivity for mono-protection over di-protection is a common challenge in organic synthesis. This guide offers practical advice and detailed protocols to address issues encountered during these critical chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low selectivity and the formation of a di-protected byproduct?

A1: The primary cause of di-substitution is the similar reactivity of both amine groups in a diamine. If the reaction conditions and stoichiometry are not carefully controlled, both amines can react with the protecting agent. A frequent mistake is using an excess of the protecting agent or failing to differentiate the nucleophilicity of the two amino groups.[1][2]

Q2: How can I improve the selectivity of mono-protection?

A2: Several methods can significantly improve selectivity:

  • Mono-protonation: This is a highly effective strategy that involves adding one equivalent of an acid (e.g., HCl) to the diamine. This protonates one amine group, rendering it non-nucleophilic and allowing the protecting group to react selectively with the remaining free amine.[1][3]

  • Slow addition of the protecting agent: A slow, dropwise addition of the protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), can help maintain a low concentration of the reagent, which statistically favors mono-protection.[1][4]

  • Use of excess diamine: While not always practical for valuable diamines, using a large excess of the diamine can statistically favor the mono-substituted product.[4]

  • Flow chemistry: Microreactor technology allows for precise control over reaction temperature and stoichiometry, which can significantly improve the yield of the mono-protected product.[5]

Q3: Which protecting group is recommended for selective mono-protection of diamines?

A3: The tert-butyloxycarbonyl (Boc) group is widely recommended for the mono-protection of diamines due to its stability under various conditions and its facile removal under acidic conditions.[2][4] Protocols for mono-Boc protection are well-established and optimized. Other carbamate (B1207046) protecting groups like benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) are also valuable, and their choice should be guided by the overall synthetic strategy, particularly the required orthogonality for deprotection steps.[3]

Q4: Is column chromatography suitable for purifying protected diamines?

A4: Yes, column chromatography on silica (B1680970) gel is a common and effective method for purifying mono-protected diamines.[1] While the Boc group is sensitive to strong acids, it is generally stable under the conditions of silica gel chromatography.[1] For challenging separations, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can prevent streaking and decomposition on the silica gel.[2] An alternative to chromatography is an acid-base extraction to separate the basic mono-protected product from the neutral di-protected product.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired mono-protected product 1. Formation of di-protected diamine.[1] 2. Incomplete reaction. 3. Deactivation of the protecting agent (e.g., hydrolysis of (Boc)₂O).[2]1. Carefully control the stoichiometry; a 1:1 molar ratio of diamine to protecting agent is often effective with the mono-protonation strategy.[1] 2. Perform a very slow, dropwise addition of the protecting agent solution.[1] 3. Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material.[2] 4. Use fresh, high-quality protecting agent and anhydrous solvents.[2]
Difficulty in purifying the mono-protected product 1. Similar polarities of the mono- and di-substituted products.[2] 2. The product is sticking to the silica gel column or decomposing.[2]1. Optimize the solvent system for column chromatography. A common eluent for N-Boc-ethylenediamine is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 95:5).[2] 2. Consider adding a small amount of a basic modifier like triethylamine to the mobile phase.[2] 3. Perform an acid-base extraction to separate the basic mono-protected product from the neutral di-protected product.[1][2]
Inconsistent results 1. Poor quality of reagents or solvents.[2] 2. Temperature fluctuations.1. Use anhydrous solvents and fresh reagents. 2. Maintain a low temperature (e.g., 0 °C) during the initial stages of the reaction.[2]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of Diamines using in situ HCl Generation

This protocol is a robust and scalable method for a variety of diamines, utilizing the in situ generation of HCl from chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) to achieve mono-protonation.[3][6]

Materials:

  • Diamine (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂) (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

  • Water (H₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1.0 equiv) in anhydrous methanol.

  • Cool the solution to 0 °C using an ice bath.[3]

  • Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. Me₃SiCl reacts with methanol to generate HCl in situ. A white precipitate of the mono-hydrochloride salt of the diamine may form.[6]

  • Allow the mixture to stir at 0 °C for 15-30 minutes, then let it warm to room temperature.[2]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv), possibly dissolved in a small amount of methanol.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.[2]

  • Concentrate the reaction mixture in vacuo.

  • Add water and an organic solvent like diethyl ether. Separate the layers. The aqueous layer contains the desired mono-Boc protected diamine hydrochloride, while any di-Boc byproduct will be in the organic layer.

  • Wash the aqueous layer with diethyl ether to remove any remaining di-Boc byproduct.[1]

  • Adjust the pH of the aqueous layer to >12 with a NaOH solution.[1][6]

  • Extract the product into dichloromethane or ethyl acetate (3x).[1][6]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure mono-protected diamine.[1][6]

Protocol 2: Selective Mono-Cbz Protection of Amines

This protocol describes a general method for the N-Cbz protection of amines, which can be adapted for diamines by careful control of stoichiometry.

Materials:

  • Amine (1.0 equiv)

  • Benzyl (B1604629) chloroformate (Cbz-Cl) (1.0 equiv)

  • Polyethylene glycol (PEG-400)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a magnetically stirred mixture of benzyl chloroformate (1 mmol) and PEG-400 (0.5 mL), add the amine (1 mmol) at room temperature.[7]

  • Stir the reaction mixture for the specified time (monitoring by TLC is recommended).[7]

  • Add diethyl ether (20 mL) to the reaction mixture.[7]

  • Separate the organic phase and wash it with saturated aqueous NaHCO₃ (5 mL).[7]

  • Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent.[7]

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent.[7]

Data Presentation

Table 1: Yields of Mono-Boc Protected Diamines using the in situ HCl Generation Method with Me₃SiCl [6][8]

DiamineProductYield (%)Purity (%)
(1R,2R)-cyclohexane-1,2-diaminetert-Butyl (1R,2R)-2-aminocyclohexylcarbamate66>99
(1R,2R)-1,2-diphenylethane-1,2-diaminetert-Butyl (1R,2R)-2-amino-1,2-diphenylethylcarbamate65>99
1,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate7298
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate7097
1,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate7593
1,5-Diaminopentanetert-Butyl (5-aminopentyl)carbamate7895
1,6-Diaminohexanetert-Butyl (6-aminohexyl)carbamate80>99
1,7-Diaminoheptanetert-Butyl (7-aminoheptyl)carbamate73>99
1,8-Diaminooctanetert-Butyl (8-aminooctyl)carbamate71>99

Note: Yields and purities are as reported in the cited literature and may vary based on experimental conditions.

Visualizations

G cluster_start Reaction Setup cluster_protection Selective Protection cluster_workup Workup & Purification start Dissolve Diamine (1 equiv) in Anhydrous MeOH cool Cool to 0 °C start->cool add_hcl Add Me₃SiCl (1 equiv) dropwise cool->add_hcl stir1 Stir for 15-30 min add_hcl->stir1 add_boc Add (Boc)₂O (1 equiv) stir1->add_boc stir2 Stir at Room Temperature (Monitor by TLC) add_boc->stir2 concentrate Concentrate in vacuo stir2->concentrate extract1 Aqueous/Organic Extraction (e.g., H₂O/Ether) concentrate->extract1 basify Basify Aqueous Layer (pH > 12) extract1->basify extract2 Extract with Organic Solvent (e.g., DCM) basify->extract2 dry Dry, Filter, Concentrate extract2->dry product Pure Mono-Protected Diamine dry->product G cluster_a1 Stoichiometry Control cluster_a2 Addition Rate cluster_a3 Reaction Strategy start Low Selectivity in Mono-Protection q1 Is the stoichiometry of the protecting agent > 1.0 equiv? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No a1_sol Reduce protecting agent to 1.0 equivalent or slightly less. a1_yes->a1_sol q2 Was the protecting agent added all at once? a1_no->q2 a1_sol->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No a2_sol Use slow, dropwise addition of the protecting agent. a2_yes->a2_sol q3 Was a mono-protonation strategy employed? a2_no->q3 a2_sol->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes a3_sol Implement mono-protonation using 1 equiv of acid (e.g., in situ HCl). a3_no->a3_sol end_node Improved Selectivity a3_yes->end_node a3_sol->end_node

References

tert-Butyl phenyl carbonate decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tert-butyl phenyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the decomposition pathways of this compound and to offer strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound can decompose via three main pathways: thermal, acid-catalyzed, and base-catalyzed decomposition.

  • Thermal Decomposition: When heated, this compound can decompose to form phenol (B47542), isobutylene, and carbon dioxide. This is believed to occur through a concerted mechanism.

  • Acid-Catalyzed Decomposition: In the presence of acid, the ester is prone to hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene. The other products are phenol and carbon dioxide.

  • Base-Catalyzed Decomposition (Saponification): Under basic conditions, the carbonate undergoes hydrolysis via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate that collapses to yield phenol, a tert-butoxide salt, and carbon dioxide.

Q2: What are the common signs of this compound decomposition in my sample?

A2: Decomposition can be indicated by several observations:

  • Visual Changes: The appearance of a yellow or brown tint in the otherwise colorless liquid.

  • Gas Evolution: Bubbling or pressure buildup in the reaction vessel, indicating the formation of carbon dioxide and/or isobutylene.

  • Analytical Inconsistencies: The presence of unexpected peaks in your analytical data (e.g., GC-MS, HPLC, NMR) corresponding to decomposition products such as phenol or tert-butanol.

  • Inconsistent Reaction Outcomes: Lower than expected yields or the formation of side products in reactions where this compound is used as a reagent.

Q3: How should I properly store this compound to minimize decomposition?

A3: To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage recommendations:

  • Temperature: Store in a cool, dark place, ideally refrigerated.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[2]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.[2]

Troubleshooting Guides

Issue 1: Unexpected Side Products Observed in a Reaction

Possible Cause: Decomposition of this compound due to reaction conditions.

Troubleshooting Step Rationale Experimental Protocol
Analyze for Decomposition Products Confirm if the side products are consistent with the known decomposition pathways.GC-MS Analysis: Prepare a sample of your reaction mixture and analyze it by GC-MS. Look for the characteristic mass spectra of phenol, tert-butanol, and any derivatives formed from their reaction with other components in your mixture.
Lower Reaction Temperature Thermal decomposition is accelerated at higher temperatures.Run the reaction at a lower temperature. If the reaction rate is too slow, consider a more active catalyst or a longer reaction time at the reduced temperature.
Use a Milder Base Strong bases can induce rapid saponification of the carbonate.If your reaction requires a base, consider using a milder, non-nucleophilic base such as potassium carbonate or an organic base like triethylamine.
Ensure Anhydrous Conditions The presence of water can lead to hydrolysis, especially under acidic or basic conditions.Dry all solvents and reagents before use. Run the reaction under an inert atmosphere (nitrogen or argon).
Issue 2: Low Yield in a Reaction Utilizing this compound

Possible Cause: Degradation of the reagent before or during the reaction.

Troubleshooting Step Rationale Experimental Protocol
Verify Reagent Purity The starting material may have already partially decomposed.NMR Spectroscopy: Acquire a ¹H NMR spectrum of your this compound. The presence of a singlet around δ 1.5 ppm corresponds to the tert-butyl group. The appearance of signals corresponding to phenol would indicate decomposition.
Optimize Reagent Addition Adding the reagent to a hot reaction mixture can cause immediate thermal decomposition.If possible, add the this compound to the reaction mixture at a lower temperature and then gradually heat to the desired reaction temperature.
pH Control Even trace amounts of acid or base can catalyze decomposition.If your reaction is sensitive to pH, consider using a buffer to maintain a neutral environment.

Decomposition Pathways and Products

The following table summarizes the expected decomposition products under different conditions.

Condition Primary Products
Thermal Phenol, Isobutylene, Carbon Dioxide
Acidic Phenol, Isobutylene, Carbon Dioxide, tert-Butanol
Basic Phenol, tert-Butoxide, Carbon Dioxide

Visualizing Decomposition Pathways

The following diagrams illustrate the proposed mechanisms for the decomposition of this compound.

Thermal_Decomposition reactant This compound transition Heat (Δ) reactant->transition products Phenol + Isobutylene + CO₂ transition->products

Thermal Decomposition Pathway

Acid_Catalyzed_Decomposition reactant This compound protonation Protonation (H⁺) reactant->protonation intermediate Protonated Carbonate protonation->intermediate cleavage C-O Bond Cleavage intermediate->cleavage tBu_cation tert-Butyl Cation cleavage->tBu_cation products Phenol + Isobutylene + CO₂ + H₂O tBu_cation->products -H⁺

Acid-Catalyzed Decomposition Pathway

Base_Catalyzed_Decomposition reactant This compound nucleophilic_attack Nucleophilic Attack (OH⁻) reactant->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate collapse Collapse of Intermediate intermediate->collapse products Phenol + tert-Butoxide + CO₂ collapse->products

Base-Catalyzed Decomposition Pathway

Experimental Protocols

Protocol 1: Monitoring Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If monitoring a reaction, withdraw an aliquot of the reaction mixture and quench it appropriately before diluting with the solvent.

  • GC-MS Parameters (Illustrative):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak for this compound.

    • Search for peaks corresponding to the expected decomposition products. Key mass fragments to look for include:

      • Phenol: m/z 94 (molecular ion).

      • tert-Butanol: m/z 59, 45, 43, 41.

Protocol 2: Prevention of Decomposition During a Base-Mediated Reaction

  • Reagent and Solvent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Use anhydrous solvents. If necessary, dry solvents over appropriate drying agents (e.g., molecular sieves).

    • Use a freshly opened bottle of this compound or verify its purity by NMR or GC-MS.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).

    • Choose a mild, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or an organic base like DBU). Avoid strong hydroxide bases like NaOH or KOH.

  • Procedure:

    • Dissolve the substrate and the base in the anhydrous solvent.

    • Cool the reaction mixture in an ice bath (0 °C).

    • Slowly add the this compound to the cooled mixture.

    • Allow the reaction to warm to the desired temperature and monitor its progress by TLC or LC-MS.

    • Keep the reaction time to the minimum required for the completion of the reaction to avoid prolonged exposure to basic conditions.

  • Work-up:

    • Upon completion, cool the reaction mixture and quench with a mild acidic solution (e.g., saturated aqueous ammonium (B1175870) chloride) to neutralize the base.

    • Proceed with the standard extraction and purification procedures.

References

Catalyst Selection for tert-Butyl Phenyl Carbonate Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving tert-butyl phenyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of catalyst and reaction condition selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: A widely used method involves the reaction of tert-butanol (B103910) with phenyl chloroformate in the presence of a base like quinoline (B57606) in a solvent such as dichloromethane.[1][2] This reaction is typically performed at a controlled temperature to manage its exothermic nature.

Q2: I am using this compound as a tert-butoxycarbonyl (Boc) protecting agent for amines. Does this reaction require a catalyst?

A2: The reaction of this compound with primary amines to form N-Boc protected amines can often proceed without a catalyst, especially when heated.[3] For instance, the reaction with 1,2-ethanediamine is typically carried out in refluxing ethanol.[3] The selectivity for mono-protection can be high and is a simpler alternative to using di-tert-butyl dicarbonate, which may require a large excess of the diamine.[4]

Q3: What types of catalysts are suitable for transesterification reactions using this compound?

A3: Transesterification reactions with this compound can be catalyzed by both acids and bases.[5]

  • Base catalysts: Strong bases are effective for transesterification.[5] Heterogeneous base catalysts, such as mixed oxides like Mg/Al/Zr, are advantageous due to their high activity and ease of separation.[5] The basicity of the catalyst is a key factor in achieving high yields of the desired carbonate.[5]

  • Acid catalysts: Lewis acids and Brønsted acids can also be employed. For instance, in the related tert-butylation of phenols, various acid catalysts are used, including zeolites and mesoporous aluminosilicates.[6]

Q4: Can this compound be used as an alkylating agent for phenols? What catalysts are recommended?

A4: Yes, while less common than using tert-butanol, this compound can act as a tert-butylating agent. This reaction is a type of Friedel-Crafts alkylation and is typically catalyzed by acid catalysts. Suitable catalysts include:

  • Homogeneous Lewis acids: AlCl₃, BF₃.

  • Solid acid catalysts: Zeolites (like H-Y and H-beta), and mesoporous materials such as MCM-41 are effective and offer the benefit of easier separation and potential for reuse.[6][7] The acid strength and pore structure of the catalyst are crucial factors influencing the reaction's efficiency.[6]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Question: I am synthesizing this compound from tert-butanol and phenyl chloroformate but my yields are consistently low. What could be the problem?

Answer: Low yields in this synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Moisture Contamination: Ensure all your reagents and glassware are scrupulously dry. Phenyl chloroformate is highly sensitive to moisture and will hydrolyze, reducing the amount available for the reaction.

  • Inadequate Temperature Control: The reaction is exothermic. If the temperature rises too high, side reactions can occur. Maintain the recommended temperature range (e.g., 28–31°C) using a cooling bath.[2]

  • Base Purity and Stoichiometry: Use a high-purity base (e.g., redistilled quinoline) and ensure you are using the correct stoichiometric amount to effectively scavenge the HCl produced during the reaction.[2]

  • Workup Issues: During the aqueous workup, ensure complete removal of the quinoline hydrochloride. Insufficient washing can lead to product contamination and loss during purification.[1]

  • Purification Problems: Distillation of this compound at atmospheric pressure can lead to decomposition.[1] Vacuum distillation is essential for obtaining a pure product.[1]

Issue 2: Poor Selectivity in Phenol (B47542) tert-Butylation

Question: When I use a solid acid catalyst for the tert-butylation of phenol, I get a mixture of ortho, para, and di-substituted products. How can I improve the selectivity for the para-substituted product (p-tert-butylphenol)?

Answer: Achieving high selectivity in phenol tert-butylation is a common challenge. The product distribution is highly dependent on the catalyst properties and reaction conditions.

  • Catalyst Choice: The pore size and acid site distribution of the catalyst are critical.

    • Zeolites with medium to large pores, such as zeolite beta, can exhibit high selectivity for the para-isomer.

    • Modifying the acidity of the catalyst can also influence selectivity. For example, treating Hβ zeolite with NaOH can enhance the selectivity for 4-tert-butylphenol.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer, which is the thermodynamically more stable product. Higher temperatures can lead to isomerization and the formation of more di-substituted products.

  • Reactant Molar Ratio: Adjusting the phenol to tert-butylating agent molar ratio can influence the product distribution. A higher ratio of phenol can suppress the formation of di-substituted products.

Experimental Protocols

Protocol 1: Synthesis of this compound[2]

This protocol is adapted from Organic Syntheses.

Materials:

  • tert-Butyl alcohol (3.35 moles)

  • Quinoline (3.33 moles)

  • Methylene (B1212753) dichloride (500 ml)

  • Phenyl chloroformate (3.32 moles)

Procedure:

  • In a 2-liter round-bottomed flask equipped with a thermometer, dropping funnel, and mechanical stirrer, combine tert-butyl alcohol, quinoline, and methylene dichloride.

  • Stir the solution and add phenyl chloroformate dropwise over a period of 4 hours.

  • Maintain the reaction temperature between 28–31°C by cooling the flask with a water bath as needed.

  • Allow the solution to stand overnight at room temperature.

  • Add 800 ml of water to dissolve the precipitated quinoline hydrochloride.

  • Separate the organic layer and wash it successively with two 500 ml portions of water, and then with three 275 ml portions of 5% hydrochloric acid.

  • Finally, wash the organic layer with 350 ml of 1M sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation. The product will distill at 74–78°C at 0.5 mm Hg, yielding 460–495 g (71–76%).

Protocol 2: Mono-Boc Protection of 1,2-Ethanediamine[3]

This protocol demonstrates the use of this compound as a Boc-protecting agent.

Materials:

  • This compound (0.33 mol)

  • 1,2-Ethanediamine (0.33 mol)

  • Absolute Ethanol (200 ml)

Procedure:

  • In a 500-mL, single-necked, round-bottomed flask equipped with a stirring bar and a reflux condenser, dissolve 1,2-ethanediamine in absolute ethanol.

  • Add this compound to the solution.

  • Heat the reaction mixture to a gentle reflux overnight (approximately 18 hours), ensuring the oil bath temperature does not exceed 80°C.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution to approximately 150 ml using a rotary evaporator.

  • Add 300 ml of water and adjust the pH to approximately 3 by the careful addition of 2M aqueous HCl.

  • Extract the aqueous solution with CH₂Cl₂ (3 x 400 ml) to remove phenol.

  • Adjust the pH of the aqueous phase to 12 by adding 2M aqueous NaOH.

  • Extract the basic aqueous phase with CH₂Cl₂ (5 x 500 ml).

  • Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate using a rotary evaporator to afford the mono-Boc protected diamine as a yellow oil (yield: ~51%).

Data Presentation

Table 1: Comparison of Catalysts for the Alkylation of Phenol with tert-Butanol

CatalystPhenol Conversion (%)Selectivity for 4-TBP (%)Selectivity for 2,4-DTBP (%)Reaction Temperature (°C)Reference
Fe-bentonite100 (TBA conversion)81-80
Ga-FSM-16 (20)80.343.330.3160[7]
Ionic Liquid ([HIMA]OTs)100 (TBA conversion)--70[8][9]
NM-ZSM-5-16h89.5---[6]

TBA: tert-butyl alcohol; TBP: tert-butylphenol; DTBP: di-tert-butylphenol

Visualizations

Catalyst Selection Workflow

The following diagram illustrates a general workflow for selecting a suitable catalyst for reactions involving this compound.

CatalystSelection start Define Reaction Type transesterification Transesterification start->transesterification alkylation Alkylation (e.g., of Phenols) start->alkylation protection Amine Protection (Boc) start->protection catalyst_type_base Consider Base Catalysis transesterification->catalyst_type_base catalyst_type_acid Consider Acid Catalysis alkylation->catalyst_type_acid no_catalyst Consider No Catalyst protection->no_catalyst homogeneous_base Homogeneous Base (e.g., NaOMe, KOH) catalyst_type_base->homogeneous_base Ease of use heterogeneous_base Heterogeneous Base (e.g., MgO, Hydrotalcites) catalyst_type_base->heterogeneous_base Recyclability homogeneous_acid Homogeneous Acid (e.g., AlCl3, H2SO4) catalyst_type_acid->homogeneous_acid High activity heterogeneous_acid Heterogeneous Acid (e.g., Zeolites, Clays) catalyst_type_acid->heterogeneous_acid Greener process thermal_conditions Thermal Conditions no_catalyst->thermal_conditions evaluation Evaluate Catalyst Performance (Yield, Selectivity, Reusability) homogeneous_base->evaluation heterogeneous_base->evaluation homogeneous_acid->evaluation heterogeneous_acid->evaluation thermal_conditions->evaluation

Caption: A decision-making workflow for catalyst selection.

Troubleshooting Logic for Low Reaction Yield

This diagram provides a logical flow for troubleshooting experiments that result in low product yields.

TroubleshootingYield start Low Product Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issue Impure or incorrect amount of starting material. Consider purification or re-weighing. check_reagents->reagent_issue Issue Found check_catalyst Investigate Catalyst Activity check_conditions->check_catalyst Conditions OK temp_issue Incorrect temperature. Optimize reaction temperature. check_conditions->temp_issue Temp. Issue time_issue Insufficient reaction time. Monitor reaction progress (e.g., by TLC/GC). check_conditions->time_issue Time Issue check_workup Analyze Workup and Purification check_catalyst->check_workup Catalyst OK catalyst_deactivation Catalyst deactivated or poisoned. Use fresh catalyst or regenerate. check_catalyst->catalyst_deactivation Activity Issue catalyst_loading Incorrect catalyst loading. Optimize catalyst amount. check_catalyst->catalyst_loading Loading Issue moisture_issue Presence of moisture. Ensure anhydrous conditions. check_workup->moisture_issue Moisture Issue extraction_loss Product loss during extraction. Optimize extraction solvent and pH. check_workup->extraction_loss Extraction Issue purification_decomp Decomposition during purification. Use milder purification techniques (e.g., vacuum distillation). check_workup->purification_decomp Purification Issue end Yield Improved reagent_issue->end moisture_issue->end temp_issue->end time_issue->end catalyst_deactivation->end catalyst_loading->end extraction_loss->end purification_decomp->end

Caption: A troubleshooting guide for low reaction yields.

References

Validation & Comparative

A Head-to-Head Battle of Boc-Protecting Reagents: Tert-Butyl Phenyl Carbonate vs. Di-tert-butyl Dicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone for the temporary masking of amine functionalities. Its widespread adoption in pharmaceutical research and drug development stems from its stability across a range of reaction conditions and its facile removal under mild acidic conditions. The two most prominent reagents for the introduction of the Boc group are di-tert-butyl dicarbonate (B1257347), ubiquitously known as Boc anhydride (B1165640), and the less common, yet strategically valuable, tert-butyl phenyl carbonate. This guide provides an objective, data-driven comparison of these two reagents to aid researchers in selecting the optimal tool for their synthetic endeavors.

Executive Summary

Di-tert-butyl dicarbonate (Boc anhydride) is the workhorse reagent for the general N-Boc protection of a wide array of amines, prized for its high reactivity and the volatile nature of its byproducts.[1][2] In contrast, this compound emerges as a specialist reagent, demonstrating notable selectivity for the mono-Boc protection of primary amines in the presence of secondary amines, a critical transformation in the synthesis of complex polyamines.[3]

Comparative Performance Data

The following tables summarize the key performance characteristics and typical reaction conditions for both reagents based on available experimental data.

Table 1: General Properties and Handling

PropertyThis compoundDi-tert-butyl Dicarbonate (Boc Anhydride)
Molecular Formula C₁₁H₁₄O₃C₁₀H₁₈O₅
Molecular Weight 194.23 g/mol 218.25 g/mol
Appearance Colorless to almost colorless clear liquidColorless solid or liquid
Boiling Point 83 °C / 0.6 mmHg56-57 °C / 0.5 mmHg
Density 1.05 g/mL at 20 °C0.95 g/cm³
Stability & Handling Stable liquid, should be stored in a refrigerator.[3]Moisture-sensitive solid with a low melting point (22-24 °C), often handled as a solution. Decomposes in the presence of moisture.
Byproducts Phenol (B47542), CO₂, tert-butanolTert-butanol, CO₂

Table 2: Performance in N-Boc Protection of Amines

ParameterThis compoundDi-tert-butyl Dicarbonate (Boc Anhydride)
Primary Application Selective mono-Boc protection of primary amines in polyamines.[3]General Boc protection of primary and secondary amines.[4][5]
Selectivity High selectivity for primary over secondary amines.[3]Generally non-selective between primary and secondary amines, can lead to di-protection.[6]
Reactivity Generally less reactive than Boc anhydride.Highly reactive, often leading to rapid and high-yielding reactions.[5]
Typical Reaction Conditions Reflux in DMF or other suitable solvent.[3]Room temperature or gentle heating in a variety of solvents (THF, DCM, water, acetonitrile). Can be run with or without a base.[4][5]
Reported Yields 78% for selective di-Boc protection of spermidine.[3]Good to excellent yields (often >90%) for a wide range of amines.[7]
Side Reactions Formation of phenol byproduct which requires removal.Over-reaction to form di-Boc protected primary amines and urea (B33335) formation with hindered amines.[6]

Experimental Protocols

Detailed methodologies for the N-Boc protection of amines using both reagents are provided below.

Protocol 1: General N-Boc Protection using Di-tert-butyl Dicarbonate (Boc Anhydride)

This protocol is a standard and widely applicable method for the Boc protection of a broad range of amines.[4]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)

  • Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

  • If using a base, add it to the solution and stir. For reactions sensitive to temperature changes, the mixture can be cooled in an ice bath.

  • Slowly add the di-tert-butyl dicarbonate to the stirring solution.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Protocol 2: Selective Mono-Boc Protection of a Polyamine using this compound

This protocol is specifically designed for the selective protection of primary amino groups in polyamines.[3]

Materials:

  • Polyamine substrate (e.g., spermidine) (1.0 equiv)

  • This compound (1.1 equiv per primary amino group)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (B78521) (2 M)

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the polyamine substrate in DMF in a round-bottom flask.

  • Add this compound to the solution.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent in vacuo.

  • Add water to the residue and adjust the pH to 3 by adding 2 M HCl.

  • Extract the aqueous phase with CH₂Cl₂ to remove any unreacted this compound and the phenol byproduct.

  • Make the aqueous phase strongly alkaline (pH > 12) by adding 2 M NaOH.

  • Extract the product with CH₂Cl₂.

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the selectively Boc-protected polyamine.

Visualizing the Chemistry

The following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Boc_Protection_Mechanism cluster_amine Amine cluster_boc_anhydride Boc Anhydride cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Boc2O (Boc)₂O Amine->Boc2O Nucleophilic Attack Intermediate R-NH₂(⁺)-C(O⁻)(OtBu)-O-Boc ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer Byproducts tBuOH + CO₂

Caption: General mechanism of amine protection using Boc anhydride.

Experimental_Workflow Start Start: Amine Substrate Dissolve Dissolve in Solvent Start->Dissolve AddReagent Add Boc-Protecting Reagent (Boc₂O or tBuPhOCO) Dissolve->AddReagent React Stir at Appropriate Temperature AddReagent->React Monitor Monitor Reaction (TLC) React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (if necessary) Dry->Purify End End: Purified Boc-Protected Amine Purify->End

Caption: General experimental workflow for Boc protection of an amine.

Conclusion

Both this compound and di-tert-butyl dicarbonate are effective reagents for the introduction of the Boc protecting group. The choice between them should be guided by the specific requirements of the synthetic route. For general-purpose, high-yielding Boc protection of a wide variety of amines, Boc anhydride remains the reagent of choice due to its high reactivity and the ease of removal of its byproducts.[5] However, when confronted with the challenge of selectively protecting a primary amine in the presence of other nucleophilic groups, particularly secondary amines within the same molecule, this compound offers a distinct advantage, enabling strategic and selective transformations that are difficult to achieve with the more reactive Boc anhydride.[3] Researchers should carefully consider the substrate, desired selectivity, and overall synthetic strategy when selecting the appropriate Boc-protecting agent.

References

The Strategic Advantage of tert-Butyl Phenyl Carbonate in Amine Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and selective protection of amine functional groups is a cornerstone of successful multi-step organic synthesis. While di-tert-butyl dicarbonate (B1257347) ((Boc)₂O or Boc anhydride) is a widely used reagent for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group, tert-Butyl phenyl carbonate presents distinct advantages in specific synthetic contexts, particularly in achieving high selectivity. This guide provides an objective comparison of this compound against other common Boc reagents, supported by experimental data and detailed protocols.

Key Performance Characteristics: A Head-to-Head Comparison

The choice of a Boc-protecting agent hinges on several factors, including the substrate's nature, the desired selectivity, and the overall synthetic strategy. Here, we compare the performance of this compound and di-tert-butyl dicarbonate.

FeatureThis compoundDi-tert-butyl dicarbonate ((Boc)₂O)
Selectivity Excellent for mono-protection of primary amines in the presence of secondary amines (e.g., in polyamines).[1][2][3]Generally less selective; can lead to mixtures of mono- and di-protected products, especially with polyamines. Requires careful control of stoichiometry.[1]
Reactivity Generally less reactive than (Boc)₂O, which contributes to its higher selectivity.[3]Highly reactive, leading to rapid protection of most amines.[4]
By-products Phenol (B47542), which is easily removed by an aqueous basic wash.[1]tert-Butanol and CO₂, which are volatile and generally easy to remove.[5]
Reaction Conditions Often requires elevated temperatures (reflux) for efficient reaction.[6]Typically proceeds at room temperature.[7]
Applications Ideal for selective protection of polyamines and α,ω-diamines.[2][3]General-purpose Boc protection of a wide range of primary and secondary amines.[8]

Enhanced Selectivity in Polyamine Protection

A significant advantage of this compound lies in its ability to selectively protect primary amines over secondary amines within the same molecule, a common challenge in the chemistry of polyamines like spermidine (B129725) and spermine. This selectivity stems from the lower reactivity of this compound compared to Boc anhydride (B1165640). Primary amines, being more nucleophilic and less sterically hindered, react preferentially with the less reactive this compound, leaving the secondary amines untouched.[3]

This chemoselectivity is crucial for the controlled, stepwise functionalization of polyamines, which are important scaffolds in medicinal chemistry and materials science.[2]

Experimental Data: A Quantitative Comparison

The following table summarizes the yields obtained for the selective protection of polyamines using this compound versus those reported with di-tert-butyl dicarbonate under specific conditions.

PolyamineBoc ReagentProductSolventYield (%)Reference
SpermidineThis compoundN¹,N⁸-Bis(tert-butoxycarbonyl)spermidineDMF78[1]
SpermineThis compoundN¹,N¹²-Bis(tert-butoxycarbonyl)spermineDMF71[2]
1,2-EthanediamineThis compound(2-Aminoethyl)carbamic acid tert-butyl esterEtOH51[6]

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for the Boc protection of a polyamine using both this compound and di-tert-butyl dicarbonate are presented below.

Protocol 1: Selective Di-Boc Protection of Primary Amines in Spermidine using this compound

This protocol is adapted from the work of Pittelkow, M., et al. and demonstrates the selective protection of the two primary amino groups of spermidine.[1]

Materials:

  • Spermidine

  • This compound

  • Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (B78521) (2 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve spermidine (1.08 g, 7.40 mmol) in DMF (20 mL).

  • Add this compound (3.17 g, 16.3 mmol, 2.2 equivalents) to the solution.

  • Reflux the reaction mixture overnight.

  • Remove the solvent in vacuo.

  • Add 25 mL of water to the residue and adjust the pH to 3 by adding 2 M HCl.

  • Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL) to remove any unreacted this compound and the phenol byproduct.

  • Make the aqueous phase strongly alkaline by adding 2 M NaOH.

  • Extract the product with CH₂Cl₂ (3 x 80 mL).

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine.

Protocol 2: General Boc Protection of an Amine using Di-tert-butyl dicarbonate

This is a general procedure for the Boc protection of a primary or secondary amine.

Materials:

  • Amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add the base (e.g., 1.1 equivalents of TEA).

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Visualizing the Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams visualize the reaction mechanisms and experimental workflows.

Boc_Protection_Mechanisms cluster_TBP This compound Pathway cluster_Boc2O Di-tert-butyl Dicarbonate Pathway TBP_start R-NH₂ + this compound TBP_int Tetrahedral Intermediate TBP_start->TBP_int Nucleophilic Attack TBP_prod R-NH-Boc + Phenol TBP_int->TBP_prod Elimination of Phenol Boc2O_start R-NH₂ + (Boc)₂O Boc2O_int Tetrahedral Intermediate Boc2O_start->Boc2O_int Nucleophilic Attack Boc2O_unstable Unstable Intermediate Boc2O_int->Boc2O_unstable Elimination Boc2O_prod R-NH-Boc + t-BuOH + CO₂ Boc2O_unstable->Boc2O_prod Decomposition

Caption: Reaction mechanisms for Boc protection.

Selective_Protection_Workflow start Start: Polyamine (e.g., Spermidine) dissolve Dissolve in DMF start->dissolve add_reagent Add this compound dissolve->add_reagent reflux Reflux Overnight add_reagent->reflux concentrate Concentrate in vacuo reflux->concentrate ph_adjust_acid Adjust pH to 3 with 2M HCl concentrate->ph_adjust_acid extract_acid Extract with CH₂Cl₂ (remove phenol) ph_adjust_acid->extract_acid ph_adjust_base Adjust pH to >12 with 2M NaOH extract_acid->ph_adjust_base extract_base Extract with CH₂Cl₂ (isolate product) ph_adjust_base->extract_base dry Dry and Concentrate extract_base->dry end_prod End: Selectively Protected Polyamine dry->end_prod

Caption: Workflow for selective polyamine protection.

Reagent_Decision_Tree start Need to Boc-protect an amine? is_polyamine Is the substrate a polyamine or diamine requiring selective protection? start->is_polyamine use_TBP Use this compound is_polyamine->use_TBP Yes use_Boc2O Use Di-tert-butyl dicarbonate is_polyamine->use_Boc2O No

Caption: Decision tree for choosing a Boc reagent.

Conclusion

References

A Comparative Guide to Analytical Methods for Validating N-Boc Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for protecting amines in organic synthesis, particularly in peptide and pharmaceutical chemistry.[1] Its stability across a wide range of conditions and its straightforward removal under acidic protocols make it a popular choice.[1][2] The validation of a successful Boc protection step is a critical checkpoint in any synthetic workflow. This guide provides an objective comparison of common analytical methods used for this purpose, supported by experimental data and detailed protocols to assist in selecting the most suitable technique.

Overview of Core Analytical Techniques

The validation of N-Boc protected amines relies on a combination of analytical methods that provide complementary information. The primary techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC)—each offer unique insights into the structure, molecular weight, and purity of the synthesized compound.[3] The choice of method often depends on the required level of detail, available equipment, and sample complexity.[1][4]

Table 1: Comparison of Key Analytical Techniques for N-Boc Amine Validation

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Measures the magnetic environment of atomic nuclei (¹H, ¹³C).[1]Measures the mass-to-charge ratio (m/z) of ionized molecules.[3]Separates compounds based on polarity and interaction with a stationary phase.[5]Separates compounds based on polarity via a stationary phase on a plate.[6]
Information Provided Detailed molecular structure, confirmation of covalent bonds, and quantitative purity.[3]Precise molecular weight and confirmation of elemental composition (with HRMS).[3]Quantitative purity assessment, separation of impurities, and reaction progress.[7]Qualitative monitoring of reaction progress and estimation of purity.[8]
Key Indicators Appearance of a 9H singlet (~1.4-1.5 ppm) in ¹H NMR and characteristic Boc carbon signals in ¹³C NMR.[1]Detection of the correct molecular ion peak ([M+H]⁺, [M+Na]⁺) for the protected amine.[1]Appearance of a new product peak with a longer retention time than the starting amine.[3][5]A new spot with a higher Retention Factor (Rf) than the starting amine.[1]
Advantages Provides unambiguous structural confirmation. Quantitative and non-destructive.[1][4]High sensitivity and accuracy for molecular weight determination.[3]High resolution, excellent quantitative accuracy, and wide applicability for purity analysis.[7]Simple, fast, and cost-effective for reaction monitoring.[9]
Limitations Requires a relatively pure sample and can be time-consuming. Less sensitive than MS.[1]Does not provide detailed structural information on its own.[3]Requires chromophoric compounds for UV detection unless coupled with other detectors (e.g., MS).[7]Primarily qualitative, not suitable for complex mixtures, and less sensitive.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the unambiguous structural confirmation of N-Boc protected amines. It provides detailed, atom-level information about the entire molecule.[1][3]

Data Presentation

Table 2: Characteristic NMR Chemical Shifts for the Boc Group

NucleusSignal DescriptionTypical Chemical Shift (ppm)Information Confirmed
¹H Singlet, integrating to 9 protons~1.4 - 1.5[1][10]Presence of the tert-butyl group.
¹³C Methyl carbons~28[1][10]Presence of the three equivalent methyl groups.
¹³C Quaternary carbon~80[1][10]Presence of the quaternary tert-butyl carbon. Signal is often weak.[1]
¹³C Carbonyl carbon~155[1]Presence of the carbamate (B1207046) carbonyl group.

Protons on carbons adjacent to the newly protected nitrogen typically shift downfield.[1]

Experimental Protocol
  • Sample Preparation : Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum.

  • Analysis :

    • Identify the characteristic singlet for the nine tert-butyl protons around 1.4-1.5 ppm.[10]

    • Confirm that the integration of this peak corresponds to nine protons relative to other signals in the molecule.[1]

    • Observe the downfield shift of protons adjacent to the nitrogen atom.[1]

  • ¹³C NMR Acquisition : Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Analysis : Identify the three key signals corresponding to the Boc group's methyl, quaternary, and carbonyl carbons.[1]

Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire 1D ¹H and ¹³C NMR Spectra prep2->acq1 Insert into Spectrometer an1 Identify 9H singlet (~1.4-1.5 ppm) in ¹H acq1->an1 Process Data an3 Confirm structural integrity and purity an1->an3 an2 Identify Boc signals (~28, ~80, ~155 ppm) in ¹³C an2->an3

Workflow for NMR validation of N-Boc protected amines.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the N-Boc protected product.[3] It validates that the desired mass addition (100.12 g/mol ) from the Boc group has occurred.

Data Presentation

Table 3: Expected Mass Spectrometry Observations

ObservationExpected m/z ValueInformation Confirmed
Molecular Ion MW of Amine + 100.12Successful Boc protection.
Adduct Ions [M+H]⁺, [M+Na]⁺The molecular weight of the final product.[1]
Characteristic Fragment 57Presence of the tert-butyl cation (t-Bu⁺), a common fragment.[1]
Experimental Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724).[1]

  • MS Acquisition (Electrospray Ionization - ESI) :

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.[1]

    • Acquire the mass spectrum in positive ion mode.[3]

  • Analysis :

    • Calculate the expected molecular weight of the Boc-protected product.

    • Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) that corresponds to this calculated weight.[1]

    • Optionally, observe for the characteristic fragment at m/z 57.[1]

Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare dilute solution of sample (~0.1 mg/mL) in MeOH or ACN acq1 Infuse or inject sample into ESI-MS prep1->acq1 Introduce Sample acq2 Acquire spectrum in positive ion mode acq1->acq2 an1 Identify molecular ion peak ([M+H]⁺ or [M+Na]⁺) acq2->an1 Process Spectrum an2 Compare observed m/z with expected MW an1->an2 an3 Confirm successful protection an2->an3

Workflow for Mass Spectrometry validation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the primary method for assessing the purity of N-Boc protected amines and quantifying impurities.[5][7] The addition of the nonpolar Boc group significantly increases the hydrophobicity of the amine, leading to a longer retention time on a C18 column compared to the starting material.[5]

Data Presentation

Table 4: Typical RP-HPLC Validation Parameters & Conditions

ParameterTypical Value / ConditionPurpose
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[7]Standard for separating compounds based on hydrophobicity.
Mobile Phase Gradient of Water (A) and Acetonitrile (B), often with 0.1% TFA[5][7]Elutes compounds based on polarity.
Flow Rate 1.0 mL/min[7]Standard analytical flow rate.
Detection UV at ~210 nm[5][7]Detects the peptide backbone or other chromophores.
Purity Calculation Based on the relative peak area of the product vs. all other peaks.[3]Quantifies the purity of the final product.
Experimental Protocol
  • Sample Preparation : Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.22 or 0.45 µm syringe filter.[3][7]

  • HPLC Acquisition :

    • Equilibrate the C18 column with the initial mobile phase.

    • Inject 10-20 µL of the prepared sample.[7]

    • Run a suitable gradient program (e.g., increasing the percentage of acetonitrile over time) to elute the compounds.[5]

  • Analysis :

    • Analyze the resulting chromatogram.

    • Confirm the appearance of a new, later-eluting peak corresponding to the more hydrophobic Boc-protected product.

    • Calculate the purity by integrating the area of all peaks and determining the relative area of the product peak.[3]

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample (~1 mg/mL) in mobile phase prep2 Filter through 0.22 µm filter prep1->prep2 acq1 Inject sample into RP-HPLC system prep2->acq1 Inject acq2 Run gradient elution and detect with UV acq1->acq2 an1 Identify product peak (longer retention time) acq2->an1 Generate Chromatogram an2 Integrate all peak areas an1->an2 an3 Calculate % Purity an2->an3

Workflow for HPLC purity assessment.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive method used primarily to monitor the progress of a reaction in real-time.[6][9] It confirms the consumption of the starting amine and the formation of a new, less polar product.

Data Presentation

Table 5: TLC Characteristics for Boc Protection

ParameterStarting AmineN-Boc Protected Amine
Polarity More PolarLess Polar
Retention Factor (Rf) Lower value (e.g., ~0.2-0.3)Higher value[1]
Visualization (Ninhydrin) Stains positive (if primary/secondary amine)[9]Does not stain with ninhydrin (B49086) (or stains weakly).[9]
Experimental Protocol
  • Sample Preparation : Dissolve a small amount of the reaction mixture in a suitable solvent.

  • TLC Development :

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica (B1680970) gel TLC plate.[9]

    • Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes).[1]

  • Visualization :

    • Visualize the plate under a UV lamp if the compounds are UV-active.[1]

    • Stain the plate with a developing agent like ninhydrin and gently heat. The starting amine should yield a colored spot, while the protected product will not.[1]

  • Analysis : Compare the spots. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot with a higher Rf value.[1]

Guide to Method Selection

The optimal analytical strategy often involves a combination of techniques. TLC is used for initial reaction monitoring, followed by more comprehensive methods like NMR, MS, and HPLC for structural confirmation and purity assessment of the final, isolated product.

Visualization

selection_logic cluster_methods TLC Use TLC NMR Use NMR MS Use Mass Spec HPLC Use HPLC start What is the analytical goal? q1 Is the reaction in progress? start->q1 Quick Check q2 Need to confirm molecular structure? start->q2 Structural Info q3 Need to confirm molecular weight? start->q3 Identity Check q4 Need to determine quantitative purity? start->q4 Purity Check q1->TLC q2->NMR q3->MS q4->HPLC

Decision guide for selecting an analytical method.

References

Comparative Guide to HPLC Analysis of tert-Butyl Phenyl Carbonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-butyl phenyl carbonate and its reaction-related impurities. The selection of an appropriate analytical method is critical for monitoring reaction progress, assessing product purity, and ensuring the quality of starting materials in pharmaceutical and chemical synthesis.

Introduction to Analytical Challenges

This compound is a key reagent in organic synthesis, notably for the introduction of the tert-butoxycarbonyl (Boc) protecting group. Its synthesis and subsequent reactions can result in a mixture of the desired product, unreacted starting materials, and various byproducts. A robust HPLC method must be able to separate and quantify all these components effectively. Common impurities and related products in the synthesis of this compound include phenol, tert-butanol, di-tert-butyl dicarbonate, diphenyl carbonate, and anisole.

This guide compares two reversed-phase HPLC methods:

  • Method A: Rapid Isocratic Elution. A fast, quality control-oriented method using a standard C18 column for quick analysis of the main components.

  • Method B: High-Resolution Gradient Elution. A method employing a Phenyl-Hexyl column with a solvent gradient to achieve superior separation of structurally similar aromatic compounds and isomers.

Comparative Analysis of HPLC Methods

The performance of the two HPLC methods is summarized below. The retention times for some compounds are estimated based on their polarity and known chromatographic behavior on the respective stationary phases.

CompoundMethod A: C18 Column (Isocratic) - Retention Time (min)Method B: Phenyl-Hexyl Column (Gradient) - Retention Time (min)
tert-Butanol2.13.5
Phenol3.56.8
Anisole5.28.5
This compound 6.8 10.2
Di-tert-butyl dicarbonate8.111.5
Diphenyl carbonate9.512.8

Experimental Protocols

Method A: Rapid Isocratic Elution

This method is designed for rapid screening and quantification of the main components in a reaction mixture.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (B52724):Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dilute the reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Method B: High-Resolution Gradient Elution

This method provides enhanced resolution, which is particularly useful for separating closely eluting aromatic impurities. The phenyl-hexyl stationary phase offers alternative selectivity to a standard C18 phase through π-π interactions.[1][2]

  • Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilute in Mobile Phase ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injector Injector Filtration->Injector Column HPLC Column (C18 or Phenyl-Hexyl) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General experimental workflow for the HPLC analysis of this compound reaction products.

Reaction_Pathways cluster_reactants Reactants cluster_products Products & Byproducts Phenol Phenol tBPC This compound (Desired Product) Phenol->tBPC + Boc₂O DPC Diphenyl Carbonate Phenol->DPC + Phenyl Chloroformate (alternative synthesis) BocAnhydride Di-tert-butyl dicarbonate (Boc Anhydride) BocAnhydride->tBPC tBuOH tert-Butanol BocAnhydride->tBuOH Decomposition DtBC Di-tert-butyl Carbonate BocAnhydride->DtBC Self-reaction CO2 Carbon Dioxide

Caption: Simplified reaction scheme showing the formation of this compound and potential byproducts.

References

A Comparative Analysis of Amine Protecting Groups: Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecules, the strategic protection of amine functionalities is of paramount importance. The selection of an appropriate protecting group is a critical decision that influences the efficiency, yield, and overall success of a synthetic strategy. This guide presents an objective comparison of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). This analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic endeavors.

The ideal amine protecting group should be readily introduced, stable under a variety of reaction conditions, and selectively removed in high yield under mild conditions that do not affect other functional groups.[1] The primary distinction between Boc, Cbz, and Fmoc lies in their deprotection conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[2]

  • Boc (tert-Butoxycarbonyl): This protecting group is characteristically cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[2]

  • Cbz (Carboxybenzyl): The Cbz group is renowned for its stability and is typically removed by catalytic hydrogenolysis.[2]

  • Fmoc (9-Fluorenylmethoxycarbonyl): In contrast, the Fmoc group is labile to basic conditions, commonly removed with a solution of piperidine (B6355638).[2]

This inherent orthogonality is a cornerstone of modern synthetic chemistry, enabling the sequential and controlled synthesis of complex molecules.[2]

Data Presentation: A Comparative Overview

The following tables provide a summary of quantitative data for the protection and deprotection of amines using Boc, Cbz, and Fmoc reagents, as well as their general stability under various conditions.

Table 1: Comparison of Amine Protection Reactions

Protecting GroupReagentAmine SubstrateReaction ConditionsTypical Yield (%)
Boc Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)GlycineAqueous NaOH, Room Temp.90-95[3]
(Boc)₂OAnilineAmberlyst-15, Room Temp., <1 minHigh[4]
Cbz Benzyl chloroformate (Cbz-Cl)GlycineAqueous NaOH, 0 °C to Room Temp.~88[3]
Cbz-ClAnilineWater, Room Temp.High[4]
Fmoc Fmoc-OSuAmino AcidsNaHCO₃, aq. DioxaneHigh[]

Table 2: Comparison of Amine Deprotection Reactions

Protecting GroupProtected AmineDeprotection MethodReagents and ConditionsTypical Yield (%)
Boc Boc-GlycineAcidolysisTFA in DCM or HCl in organic solventHigh[3]
Boc-AmineAcidolysis40% TFA in DCM-[6]
Cbz Cbz-GlycineHydrogenolysisH₂, Pd/C in a suitable solventHigh[3]
Cbz-AmineHydrogenolysis5% Pd-C, H₂, MeOH, 60 °C, 40 h-[4]
Fmoc Fmoc-Peptide (on resin)Basolysis20% Piperidine in DMF, Room Temp., 5-20 minHigh[1]

Table 3: General Stability of Amine Protecting Groups

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Catalytic Hydrogenolysis (H₂, Pd/C)
Boc LabileStableStable
Cbz Stable (to mild acid)StableLabile
Fmoc StableLabileGenerally stable, but can be cleaved under forcing conditions

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines are crucial for reproducible and high-yielding synthetic outcomes.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

  • Materials: Primary amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), 1 M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the primary amine (1.0 equiv) in DCM.

    • Add TEA (1.1 equiv) to the solution.

    • Add (Boc)₂O (1.1 equiv) and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Boc protected amine.

Protocol 2: General Procedure for N-Cbz Protection of a Primary Amine

  • Materials: Primary amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.

    • Add NaHCO₃ (2.0 equiv) to the solution.

    • Cool the mixture to 0 °C and add Cbz-Cl (1.5 equiv) dropwise.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the N-Cbz protected amine.

Protocol 3: General Procedure for N-Fmoc Protection of an Amino Acid

  • Materials: Amino acid, 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve the amino acid in an aqueous solution of NaHCO₃.

    • Add a solution of Fmoc-OSu in dioxane.

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with water and wash with diethyl ether.

    • Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-amino acid.

    • Collect the product by filtration, wash with water, and dry under vacuum.

Protocol 4: General Procedure for N-Boc Deprotection using TFA

  • Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add TFA (typically 25-50% v/v) to the solution at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected amine as a TFA salt.

Protocol 5: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (or other suitable solvent), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate in vacuo to obtain the deprotected amine.

Protocol 6: General Procedure for N-Fmoc Deprotection using Piperidine

  • Materials: Fmoc-protected amine (often on a solid support), Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Treat the Fmoc-protected amine with a 20% (v/v) solution of piperidine in DMF.

    • Agitate the mixture at room temperature for a short period (typically 5-20 minutes for solid-phase synthesis).[1]

    • Monitor the deprotection, for example, by UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[1]

    • Remove the deprotection solution and wash the product thoroughly with DMF.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanisms, experimental workflows, and the concept of orthogonal protection.

Protection_Mechanisms cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Amine_Boc R-NH₂ Intermediate_Boc Tetrahedral Intermediate Amine_Boc->Intermediate_Boc Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate_Boc Protected_Boc R-NH-Boc Intermediate_Boc->Protected_Boc Collapse Byproducts_Boc t-BuOH + CO₂ Intermediate_Boc->Byproducts_Boc Amine_Cbz R-NH₂ Intermediate_Cbz Tetrahedral Intermediate Amine_Cbz->Intermediate_Cbz Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Intermediate_Cbz Protected_Cbz R-NH-Cbz Intermediate_Cbz->Protected_Cbz Collapse Byproduct_Cbz HCl Intermediate_Cbz->Byproduct_Cbz Amine_Fmoc R-NH₂ Intermediate_Fmoc Tetrahedral Intermediate Amine_Fmoc->Intermediate_Fmoc Nucleophilic Attack Fmoc_OSu Fmoc-OSu Fmoc_OSu->Intermediate_Fmoc Protected_Fmoc R-NH-Fmoc Intermediate_Fmoc->Protected_Fmoc Collapse Byproduct_Fmoc HOSu Intermediate_Fmoc->Byproduct_Fmoc

Caption: General mechanisms for the protection of amines with Boc, Cbz, and Fmoc groups.

Deprotection_Mechanisms cluster_Boc_dep Boc Deprotection cluster_Cbz_dep Cbz Deprotection cluster_Fmoc_dep Fmoc Deprotection Protected_Boc_dep R-NH-Boc Protonated_Boc Protonated Carbamate Protected_Boc_dep->Protonated_Boc + H⁺ (TFA) Carbamic_Acid_Boc Carbamic Acid Protonated_Boc->Carbamic_Acid_Boc Loss of t-Bu⁺ Amine_Boc_dep R-NH₃⁺ Carbamic_Acid_Boc->Amine_Boc_dep Decarboxylation Byproducts_Boc_dep Isobutylene + CO₂ Carbamic_Acid_Boc->Byproducts_Boc_dep Protected_Cbz_dep R-NH-Cbz Carbamic_Acid_Cbz Carbamic Acid Protected_Cbz_dep->Carbamic_Acid_Cbz H₂, Pd/C Amine_Cbz_dep R-NH₂ Carbamic_Acid_Cbz->Amine_Cbz_dep Decarboxylation Byproducts_Cbz_dep Toluene + CO₂ Carbamic_Acid_Cbz->Byproducts_Cbz_dep Protected_Fmoc_dep R-NH-Fmoc Anion_Fmoc Fluorenyl Anion Protected_Fmoc_dep->Anion_Fmoc + Piperidine (Base) Amine_Fmoc_dep R-NH₂ Anion_Fmoc->Amine_Fmoc_dep β-Elimination Byproduct_Fmoc_dep Dibenzofulvene-Piperidine Adduct Anion_Fmoc->Byproduct_Fmoc_dep

Caption: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc protecting groups.

Orthogonal_Protection Start Diamine H₂N-R-NH₂ Step1 Protect one amine with Boc Boc-HN-R-NH₂ Start->Step1 1. (Boc)₂O Step2 Protect second amine with Cbz Boc-HN-R-NH-Cbz Step1->Step2 2. Cbz-Cl, Base Step3_Boc Selectively deprotect Boc H₂N-R-NH-Cbz Step2->Step3_Boc 3a. Acid (TFA) Cbz is stable Step3_Cbz Selectively deprotect Cbz Boc-HN-R-NH₂ Step2->Step3_Cbz 3b. H₂, Pd/C Boc is stable React_Boc React at free amine Step3_Boc->React_Boc React_Cbz React at free amine Step3_Cbz->React_Cbz

Caption: Logical workflow demonstrating the orthogonal protection of a diamine with Boc and Cbz.

Conclusion

The choice between Boc, Cbz, and Fmoc as an amine protecting group is a critical strategic decision in chemical synthesis. The Boc group's acid lability, the Cbz group's stability and removal by hydrogenolysis, and the Fmoc group's base lability provide a versatile and largely orthogonal toolkit for chemists.[2] A thorough understanding of the stability, deprotection mechanisms, and specific experimental conditions associated with each group is essential for designing efficient and successful synthetic routes for complex molecules, from peptides to novel drug candidates. The data and protocols presented in this guide aim to equip researchers with the necessary information to make the most appropriate choice for their specific synthetic challenges.

References

A Comparative Guide to Spectroscopic Confirmation of Successful Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its popularity is due to its stability across a broad range of reaction conditions and its straightforward removal under acidic conditions.[1] Ensuring the successful installation of the Boc group is a critical checkpoint in a synthetic sequence. This guide provides an objective comparison of common spectroscopic techniques used to confirm successful Boc protection, supported by experimental data and detailed methodologies.

Comparison of Spectroscopic Techniques

The selection of an analytical method for confirming Boc protection depends on several factors, including the molecular complexity, the desired level of confirmation, and the instrumentation available. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are the most common techniques employed for this purpose.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, alongside mass spectrometry, for a representative primary amine, benzylamine (B48309), before and after Boc protection.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
Benzylamine-CH₂-~3.85s2H
-NH₂~1.5 (broad s)s2H
Ar-H~7.20-7.35m5H
N-Boc-benzylamine -C(CH₃)₃ ~1.48 s 9H
-CH₂-~4.30d2H
-NH-~4.90 (broad s)s1H
Ar-H~7.20-7.35m5H

The most definitive evidence of successful Boc protection in ¹H NMR is the appearance of a singlet integrating to nine protons around 1.4-1.5 ppm, corresponding to the tert-butyl group.[2] A downfield shift of the protons adjacent to the nitrogen is also typically observed.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundCarbonChemical Shift (δ, ppm)
Benzylamine-CH₂-~46.5
Ar-C~127-140
N-Boc-benzylamine -C(CH₃)₃ ~28.4
-C(CH₃)₃ ~79.5
C=O ~156.0
-CH₂-~44.5
Ar-C~127-139

In ¹³C NMR, the appearance of three new signals corresponding to the methyl carbons (~28 ppm), the quaternary carbon (~80 ppm) of the tert-butyl group, and the carbamate (B1207046) carbonyl carbon (~153-156 ppm) confirms the presence of the Boc group.[2][3]

Table 3: FT-IR Spectroscopic Data

CompoundFunctional GroupVibrational Frequency (cm⁻¹)Appearance
BenzylamineN-H stretch (primary amine)~3300-3400 (two bands)Medium
N-H bend~1600Medium
Di-tert-butyl dicarbonate (B1257347)C=O stretch (anhydride)~1810 and 1765Strong
N-Boc-benzylamine N-H stretch (secondary amide) ~3350 Medium
C=O stretch (carbamate) ~1680-1720 Strong

FT-IR spectroscopy provides strong evidence for Boc protection through the disappearance of the characteristic two N-H stretching bands of a primary amine and the appearance of a strong carbonyl (C=O) stretching band for the carbamate between 1680-1720 cm⁻¹.[1][4] The N-H stretch of the newly formed secondary amide is also observed as a single band.[4]

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
BenzylamineESI+108.08
N-Boc-benzylamine ESI+ 208.13

Mass spectrometry confirms the successful reaction by showing an increase in the molecular weight of the starting amine by 100.12 amu, corresponding to the mass of the Boc group (C₅H₈O₂).[1]

Experimental Protocols

General Protocol for Boc Protection of Benzylamine
  • To a solution of benzylamine (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂) (10 mL), add triethylamine (B128534) (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) in CH₂Cl₂ (5 mL) dropwise to the stirred solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Analysis Protocols
  • ¹H and ¹³C NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • Process the data, referencing the solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

  • FT-IR Spectroscopy (ATR):

    • Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[1]

    • Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.[1]

    • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

    • Analyze the spectrum for the key functional group absorptions.

  • Mass Spectrometry (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[1]

    • Infuse the sample solution directly into the ESI source or inject it via a Liquid Chromatography (LC) system.[1]

    • Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range.

    • Compare the observed molecular ion peak with the calculated exact mass of the expected product.

Visualizations

Boc Protection Workflow

Boc_Protection_Workflow cluster_reaction Reaction cluster_analysis Analysis & Confirmation Amine Starting Amine (e.g., Benzylamine) Reaction Boc Protection Reaction Amine->Reaction Boc2O (Boc)₂O Triethylamine CH₂Cl₂ Boc2O->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Chromatography) Crude->Purification NMR NMR Analysis (¹H & ¹³C) Purification->NMR FTIR FT-IR Analysis Purification->FTIR MS Mass Spec Analysis Purification->MS Confirmation Successful Protection Confirmed NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Workflow for Boc protection and spectroscopic confirmation.

Logical Confirmation Pathway

Confirmation_Logic cluster_evidence Spectroscopic Evidence Start Is Boc Protection Successful? H_NMR ¹H NMR: Appearance of ~1.5 ppm (s, 9H) signal? Start->H_NMR C_NMR ¹³C NMR: Appearance of ~28, ~80, and ~156 ppm signals? Start->C_NMR FTIR FT-IR: Appearance of ~1700 cm⁻¹ (C=O) band? Start->FTIR MS Mass Spec: Mass increase of 100.12 amu? Start->MS Success YES Protection Confirmed H_NMR->Success Yes Failure NO Reaction Incomplete or Failed H_NMR->Failure No C_NMR->Success Yes C_NMR->Failure No FTIR->Success Yes FTIR->Failure No MS->Success Yes MS->Failure No

Caption: Decision logic for confirming successful Boc protection.

References

Purity Analysis of Synthesized tert-Butyl Phenyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount for the reliability and reproducibility of experimental outcomes. tert-Butyl phenyl carbonate is a key reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis and organic chemistry. This guide provides an objective comparison of the principal analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines the experimental protocols for each method, presents a comparative summary of their performance based on typical experimental data, and offers a visual workflow to aid in the selection of the most appropriate analytical strategy for your research needs.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Quantification based on the ratio of the integral of an analyte's signal to that of a certified internal standard.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.Applicable to any soluble compound with a unique NMR signal. Provides structural confirmation.
Typical Purity Assay > 96.0% (Area % by UV detection)> 98% (Area % by FID or TIC)> 99.0% (Absolute purity by molar ratio)
Common Impurities Detected Starting materials (phenol, phenyl chloroformate), non-volatile byproducts.Residual solvents (e.g., dichloromethane, toluene), volatile byproducts, tert-butanol (B103910).A wide range of proton-containing impurities, including structural isomers and residual solvents.
Advantages High sensitivity, robust, and widely available.High resolution, excellent for volatile impurities and provides structural information of unknowns through mass spectra.Primary analytical method providing direct, highly accurate and precise purity measurement without a specific reference standard of the analyte. Non-destructive.
Limitations Requires a reference standard for accurate quantification of impurities. Response factors can vary between compounds.Limited to thermally stable and volatile compounds. High temperatures can cause degradation of some analytes.Lower sensitivity compared to chromatographic techniques. Requires a more expensive instrument and a certified internal standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity analysis of this compound.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 20 mg of synthesized this compound and dissolve it in 20 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

  • Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of volatile impurities in synthesized this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

  • Data Analysis: Purity is determined by area percent normalization of the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as 1,2,4,5-tetrachloro-3-nitrobenzene.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl group at approximately 1.5 ppm) and a well-resolved signal from the internal standard.

    • The purity of the synthesized compound is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Comparison with Alternative Reagents

In the context of Boc protection, di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and benzyl (B1604629) chloroformate (Cbz-Cl) are common alternatives to this compound. The purity analysis of these reagents employs similar analytical techniques.

ReagentKey Purity ConsiderationsRecommended Analytical Techniques
Di-tert-butyl dicarbonate ((Boc)₂O) Prone to decomposition into tert-butanol and CO₂, especially in the presence of moisture. Can contain residual starting materials.GC-FID for tert-butanol content, HPLC for non-volatile impurities, and qNMR for absolute purity.
Benzyl Chloroformate (Cbz-Cl) Can contain residual benzyl alcohol and phosgene-related byproducts. It is also moisture-sensitive.GC-MS for volatile impurities, and HPLC for purity assessment.[1][2] Titration can also be used to determine the active content.

The choice of reagent can impact the impurity profile of the final protected product. For instance, the use of this compound can introduce phenol (B47542) as a byproduct, which is generally less volatile and may require chromatographic purification to remove. In contrast, the byproducts of Boc anhydride (B1165640) (tert-butanol and CO₂) are highly volatile and often easily removed under vacuum.

Visualizing the Workflow

Purity_Analysis_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision Making Synthesized_Product Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS qNMR qNMR Analysis Synthesized_Product->qNMR Purity_Assessment Assess Purity Data HPLC->Purity_Assessment GCMS->Purity_Assessment qNMR->Purity_Assessment Further_Purification Further Purification (e.g., Distillation, Chromatography) Purity_Assessment->Further_Purification Purity < Specification Proceed Proceed to Next Synthetic Step Purity_Assessment->Proceed Purity ≥ Specification Further_Purification->Synthesized_Product Re-analysis

Caption: Workflow for the purity analysis of synthesized this compound.

Logical Framework for Method Selection

Method_Selection_Logic Start Start: Need to Determine Purity Question1 Need absolute purity without a specific reference standard? Start->Question1 Question2 Are volatile impurities or residual solvents a primary concern? Question1->Question2 No qNMR Use qNMR Question1->qNMR Yes Question3 Are non-volatile or thermally labile impurities expected? Question2->Question3 No GCMS Use GC-MS Question2->GCMS Yes HPLC Use HPLC Question3->HPLC Yes Orthogonal Consider Orthogonal Methods (e.g., HPLC and GC-MS) Question3->Orthogonal Uncertain

Caption: Decision tree for selecting a purity analysis method.

References

Yield comparison between different Boc protection methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in pharmaceutical and peptide chemistry, the protection of amine functionalities is a critical step to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under mild acidic conditions. This guide provides a comprehensive comparison of common Boc protection methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their synthetic needs.

Reaction Mechanism and Workflow

The Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This results in the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, with the liberation of tert-butanol (B103910) and carbon dioxide as byproducts. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.

The general workflow for Boc protection is straightforward and typically involves the reaction of an amine with (Boc)₂O in the presence of a base or catalyst, followed by an aqueous work-up and purification.

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Substrate Reaction_Vessel Reaction Mixture Amine->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction_Vessel Solvent_Base Solvent and Base/Catalyst Solvent_Base->Reaction_Vessel Quench Quenching Reaction_Vessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product N-Boc Protected Amine Purification->Final_Product

A generalized workflow for the Boc protection of amines.

Comparison of Common Boc Protection Methods

The choice of base and solvent system can significantly influence the yield and reaction time of Boc protection. Below is a comparison of some of the most common methods.

MethodReagentsSolvent SystemTypical SubstratesTypical Yield (%)AdvantagesDisadvantages
Standard Basic Condition (Boc)₂O, Triethylamine (TEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)Primary and Secondary Amines90-99%Simple, high-yielding, and broadly applicable.[1]Can be slow for less nucleophilic amines.
Aqueous Base (Boc)₂O, Sodium Hydroxide (B78521) (NaOH) or Sodium Bicarbonate (NaHCO₃)Dioxane/Water or THF/WaterAmino Acids, Amines95-100%Often faster than with organic bases, good for water-soluble amines.Requires a biphasic system which may not be suitable for all substrates.
Catalytic DMAP (Boc)₂O, 4-Dimethylaminopyridine (DMAP) (catalytic), TEADCM or AcetonitrileWeakly Nucleophilic Amines (e.g., anilines)95-100%Significantly accelerates the reaction for less reactive amines.[2]Can lead to side reactions like the formation of di-Boc protected amines if not controlled.[2]
Solvent-Free (Boc)₂ONeatVarious Amines95-99%Environmentally friendly, often very fast.Can be exothermic and difficult to control on a large scale.
Aqueous System (Boc)₂OWater/AcetoneVarious Amines92-98%"Green" and efficient method.[1]Not suitable for amines that are not soluble in the aqueous mixture.

Experimental Protocols

Below are detailed experimental protocols for three common Boc protection methods.

Protocol 1: Standard Boc Protection using Triethylamine (TEA) in Dichloromethane (DCM)

This protocol is a general and widely used method for the Boc protection of primary and secondary amines.

Materials:

  • Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl (aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the amine in DCM.

  • Add TEA to the solution.

  • Add (Boc)₂O to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Boc Protection using Sodium Hydroxide (NaOH) in a Dioxane/Water System

This method is particularly useful for the protection of amino acids and other water-soluble amines.

Materials:

  • Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium hydroxide (NaOH) (1.1 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the amine in a mixture of dioxane and water.

  • Add a solution of NaOH.

  • Add (Boc)₂O to the reaction mixture and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Protocol 3: DMAP-Catalyzed Boc Protection of a Weakly Nucleophilic Amine

This protocol is effective for the protection of less reactive amines, such as anilines.

Materials:

  • Aniline (B41778) derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl (aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aniline derivative in DCM.

  • Add TEA and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C and add (Boc)₂O.

  • Stir the reaction at room temperature and monitor by TLC.

  • After the reaction is complete, wash the mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography if required.

Signaling Pathway and Logical Relationships

The decision to use a catalyst like DMAP depends on the nucleophilicity of the amine substrate. The following diagram illustrates this logical relationship.

DMAP_Catalysis_Logic Start Start: Boc Protection Amine_Type Assess Amine Nucleophilicity Start->Amine_Type High_Nuc High Nucleophilicity (e.g., Aliphatic Amines) Amine_Type->High_Nuc High Low_Nuc Low Nucleophilicity (e.g., Aromatic Amines) Amine_Type->Low_Nuc Low Standard_Conditions Standard Conditions: (Boc)₂O, Base (e.g., TEA) High_Nuc->Standard_Conditions DMAP_Catalysis DMAP Catalysis: (Boc)₂O, Base, DMAP (cat.) Low_Nuc->DMAP_Catalysis Product N-Boc Protected Amine Standard_Conditions->Product DMAP_Catalysis->Product

Decision pathway for using DMAP in Boc protection.

References

Navigating Amine Protection in Large-Scale Synthesis: A Cost-Benefit Analysis of Tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale synthesis, the choice of a protecting group strategy for amines is a critical decision with significant implications for process efficiency, cost-effectiveness, and overall project timelines. Among the arsenal (B13267) of reagents for introducing the widely used tert-butoxycarbonyl (Boc) protecting group, tert-butyl phenyl carbonate presents a viable, though less common, alternative to the workhorse reagent, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This guide provides a comprehensive cost-benefit analysis of this compound in the context of large-scale synthesis, offering a comparative look at its performance against di-tert-butyl dicarbonate, supported by experimental data and detailed protocols.

Executive Summary

The selection of a Boc-protection agent for large-scale campaigns hinges on a multifactorial analysis that extends beyond the initial reagent cost. While di-tert-butyl dicarbonate ((Boc)₂O) is the most prevalent reagent for Boc protection due to its high reactivity and the benign nature of its byproducts, this compound offers potential advantages in specific scenarios, particularly concerning its stability and handling properties.

This analysis reveals that for most large-scale applications, di-tert-butyl dicarbonate remains the more economically favorable option due to its lower bulk pricing, faster reaction times, and simpler workup procedures. The primary drawback of this compound is the generation of phenol (B47542) as a stoichiometric byproduct, which introduces complexities and costs associated with its removal and waste disposal. However, in situations where the specific reactivity profile of this compound is advantageous, or where issues with the stability or handling of (Boc)₂O are a concern, it may be a suitable alternative.

Comparative Analysis: Performance and Cost

A thorough evaluation of this compound and di-tert-butyl dicarbonate requires a detailed examination of several key parameters, from the cost of raw materials to the expenses associated with waste disposal.

ParameterThis compoundDi-tert-butyl Dicarbonate ((Boc)₂O)Key Considerations
Bulk Pricing (per metric ton) ~$18,000 - $20,000 (estimated)[1]~$1,000 - $3,000[2](Boc)₂O is significantly more cost-effective at industrial scale.
Typical Reaction Yield Good to high, substrate-dependentGenerally high to excellent (>95%)(Boc)₂O often provides higher and more consistent yields across a broader range of substrates.
Reaction Time Generally longer (may require heating)[3]Typically faster (often at room temperature)[4]Faster reaction times with (Boc)₂O can lead to increased throughput and lower operational costs.
Byproducts PhenolTert-butanol (B103910) and Carbon DioxideThe generation of phenol is a major drawback for this compound, requiring specific purification and waste disposal procedures.[2]
Purification Costs Higher, due to the need to remove phenolLower, byproducts are generally volatile and easily removedThe removal of phenol can necessitate additional extraction or distillation steps, increasing solvent usage and time.
Waste Disposal Costs Higher, due to the hazardous nature of phenolLower, tert-butanol is less hazardous and CO₂ is a gasDisposal of phenolic waste is more regulated and costly than for tert-butanol.[5]
Handling and Stability Generally a stable liquid or low-melting solid[6]Can be a low-melting solid or liquid, sensitive to moisture and heat[7]This compound may offer advantages in terms of stability and ease of handling in certain manufacturing environments.

Experimental Protocols

The following are representative protocols for the Boc protection of a primary amine on a laboratory scale, which can be adapted and scaled for industrial production with appropriate process safety and engineering controls.

Protocol 1: Boc Protection using this compound

Materials:

  • Primary amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Toluene (10 volumes)

Procedure:

  • To a stirred solution of the primary amine in toluene, add triethylamine.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with an aqueous solution of sodium hydroxide (B78521) (to remove phenol), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Boc Protection using Di-tert-butyl Dicarbonate ((Boc)₂O)

Materials:

  • Primary amine (1.0 equivalent)

  • Di-tert-butyl Dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Sodium Bicarbonate (1.5 equivalents)

  • Tetrahydrofuran (THF) and Water (1:1 mixture, 10 volumes)

Procedure:

  • Dissolve the primary amine in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.

  • Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress.[8]

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[9]

Visualizing the Workflow and Logic

The decision-making process for selecting a Boc-protecting agent in a large-scale synthesis campaign can be visualized as a logical workflow.

start Start: Need for Large-Scale Boc Protection of Amine cost_analysis Initial Cost Analysis: Bulk Reagent Price start->cost_analysis boc2o_cheaper (Boc)₂O is Significantly Cheaper cost_analysis->boc2o_cheaper reactivity_check Substrate Reactivity and Selectivity Considerations boc2o_cheaper->reactivity_check Yes process_analysis_tbpc Process Analysis for TBP-Carbonate: - Reaction Time (potential for heating) - Phenol Removal Strategy - Waste Disposal Costs boc2o_cheaper->process_analysis_tbpc No (Price is comparable) standard_reactivity Standard Reactivity: No known issues with (Boc)₂O reactivity_check->standard_reactivity special_reactivity Specific Reactivity Required or Issues with (Boc)₂O (e.g., over-reaction) reactivity_check->special_reactivity process_analysis_boc2o Process Analysis for (Boc)₂O: - Reaction Time - Solvent Usage - Workup Simplicity standard_reactivity->process_analysis_boc2o True special_reactivity->process_analysis_tbpc True ehs_boc2o EHS Assessment for (Boc)₂O: - Handling of (Boc)₂O - Byproducts: t-Butanol, CO₂ process_analysis_boc2o->ehs_boc2o ehs_tbpc EHS Assessment for TBP-Carbonate: - Handling of Reagent - Byproduct: Phenol (Toxicity and Handling) process_analysis_tbpc->ehs_tbpc decision_boc2o Decision: Proceed with Di-tert-butyl Dicarbonate ehs_boc2o->decision_boc2o decision_tbpc Decision: Consider This compound ehs_tbpc->decision_tbpc final_choice Final Reagent Selection decision_boc2o->final_choice decision_tbpc->final_choice cluster_0 Protection with this compound cluster_1 Protection with Di-tert-butyl Dicarbonate Amine_T Primary/Secondary Amine (R-NH₂) Intermediate_T Tetrahedral Intermediate Amine_T->Intermediate_T Nucleophilic Attack TBPC Tert-Butyl Phenyl Carbonate TBPC->Intermediate_T Boc_Amine_T Boc-Protected Amine (R-NH-Boc) Intermediate_T->Boc_Amine_T Collapse of Intermediate Phenol Phenol (Byproduct) Intermediate_T->Phenol Elimination Amine_B Primary/Secondary Amine (R-NH₂) Intermediate_B Tetrahedral Intermediate Amine_B->Intermediate_B Nucleophilic Attack Boc2O Di-tert-butyl Dicarbonate ((Boc)₂O) Boc2O->Intermediate_B Boc_Amine_B Boc-Protected Amine (R-NH-Boc) Intermediate_B->Boc_Amine_B Collapse of Intermediate Byproducts_B Tert-butanol + CO₂ (Byproducts) Intermediate_B->Byproducts_B Decomposition of Leaving Group

References

Orthogonal Protection Strategies: A Comparative Guide to tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is a fundamental strategy for achieving chemoselectivity. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability across a range of conditions and its facile removal under acidic protocols. While di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is the most common reagent for introducing the Boc group, tert-butyl phenyl carbonate presents a compelling alternative, especially in scenarios requiring enhanced selectivity. This guide provides an objective comparison of these two reagents within the framework of orthogonal protection strategies, supported by experimental data and detailed protocols.

The Principle of Orthogonal Protection

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1] This allows for the selective deprotection and modification of different functional groups within a complex molecule. A common orthogonal set in peptide synthesis includes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the acid-labile tert-butoxycarbonyl (Boc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][3] This strategy is crucial for the stepwise assembly of complex molecules like peptides and other natural products.[1]

Orthogonal_Protection cluster_deprotection Selective Deprotection Molecule Multifunctional Molecule (e.g., Amino Acid) PG1 Protecting Group 1 (e.g., Boc) Molecule->PG1 Protection Condition A PG2 Protecting Group 2 (e.g., Fmoc) Molecule->PG2 Protection Condition B PG3 Protecting Group 3 (e.g., Cbz) Molecule->PG3 Protection Condition C Deprotected1 Functional Group 1 Revealed PG1->Deprotected1 Deprotection Condition A' (e.g., Acid) Deprotected2 Functional Group 2 Revealed PG2->Deprotected2 Deprotection Condition B' (e.g., Base) Deprotected3 Functional Group 3 Revealed PG3->Deprotected3 Deprotection Condition C' (e.g., H2/Pd)

Diagram 1: The principle of orthogonal protection, showcasing the selective removal of different protecting groups under distinct conditions.

Performance Comparison: this compound vs. Di-tert-butyl Dicarbonate

The primary distinction between this compound and di-tert-butyl dicarbonate lies in their reactivity and selectivity. Di-tert-butyl dicarbonate is a highly reactive electrophile, making it a very efficient reagent for Boc protection.[4] However, this high reactivity can sometimes lead to a lack of selectivity, particularly in molecules with multiple nucleophilic sites. In contrast, this compound is a less reactive reagent, which translates to a higher degree of chemoselectivity, especially for primary amines over secondary amines and alcohols.[5]

This enhanced selectivity is particularly advantageous in the synthesis of polyamines, where mono-protection of a terminal primary amine is often desired. Using di-tert-butyl dicarbonate for mono-protection of diamines typically requires a large excess of the diamine to minimize the formation of the di-protected product.[6] this compound, however, can achieve high yields of the mono-protected product with a near-stoichiometric amount of the diamine.[6]

Data Presentation
SubstrateReagentProductYield (%)Reaction ConditionsReference
Spermidine This compoundN¹,N⁸-Bis(tert-butoxycarbonyl)spermidine78DMF, Room Temperature[5]
Spermine This compoundN¹,N¹²-Bis(tert-butoxycarbonyl)spermine71DMF, Room Temperature[7]
1,2-Ethanediamine This compound(2-Aminoethyl)carbamic acid tert-butyl ester51EtOH, Reflux[6]
Pyrrolidine Di-tert-butyl Dicarbonatetert-Butyl 1-pyrrolidinecarboxylate100DCM, TEA, 0°C to RT[4]
3-Aminopropanol Di-tert-butyl Dicarbonatetert-Butyl (3-hydroxypropyl)carbamate90-98Water/Acetone, RT[8]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Diamine using this compound

This protocol is adapted from the procedure for the mono-Boc protection of 1,2-ethanediamine.[6]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2-ethanediamine (1.0 eq) in absolute ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume) to remove phenol (B47542) and any di-Boc protected diamine.

  • Adjust the pH of the aqueous layer to 12 by adding 2M NaOH.

  • Extract the product with dichloromethane (5 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Experimental_Workflow_TBPC cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_isolation Product Isolation A Dissolve Diamine in Ethanol B Add tert-Butyl Phenyl Carbonate A->B C Reflux for 18h B->C D Concentrate Reaction Mixture C->D E Add Water & Acidify to pH 3 with HCl D->E F Extract with CH2Cl2 (remove byproducts) E->F G Basify Aqueous Layer to pH 12 with NaOH F->G H Extract Product with CH2Cl2 G->H I Dry with Na2SO4, Filter, & Concentrate H->I J Mono-Boc Protected Diamine I->J

Diagram 2: Experimental workflow for the selective mono-Boc protection of a diamine using this compound.
Protocol 2: General Procedure for Boc Protection of a Primary Amine using Di-tert-butyl Dicarbonate

This is a general protocol for the Boc protection of a primary amine.[4]

Materials:

  • Primary Amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary amine (1.0 eq) in dichloromethane at 0°C, add triethylamine (1.1 eq).

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Wash the reaction mixture with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Decision Logic for Reagent Selection

The choice between this compound and di-tert-butyl dicarbonate depends on the specific requirements of the synthesis, primarily the need for chemoselectivity.

Decision_Logic node_action node_action Start Need to Boc-protect a functional group? Q1 Is chemoselectivity a primary concern? (e.g., mono-protection of a polyamine) Start->Q1 Q2 Is the substrate a highly reactive primary amine? Q1->Q2 No Use_TBPC Use tert-Butyl Phenyl Carbonate Q1->Use_TBPC Yes Use_Boc2O Use Di-tert-butyl Dicarbonate Q2->Use_Boc2O Yes Q2->Use_Boc2O No (either reagent may be suitable, consider reaction speed and cost)

Diagram 3: A decision-making workflow for selecting between this compound and di-tert-butyl dicarbonate.

Conclusion

Both this compound and di-tert-butyl dicarbonate are effective reagents for the introduction of the Boc protecting group. Di-tert-butyl dicarbonate offers high reactivity and is suitable for a wide range of substrates, particularly when high chemoselectivity is not the primary concern. This compound, on the other hand, serves as a valuable alternative when enhanced chemoselectivity is required, most notably for the mono-protection of primary amines in the presence of other nucleophilic groups. The choice of reagent should be guided by the specific synthetic challenge, taking into account the substrate's structure, the desired outcome, and the principles of orthogonal protection to achieve a successful and efficient synthesis.

References

Safety Operating Guide

Proper Disposal of tert-Butyl Phenyl Carbonate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-Butyl phenyl carbonate, a common reagent in organic synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Precautions

While some sources may not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200, other safety data sheets (SDS) indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, there are warnings of potential damage to fertility or an unborn child and possible organ damage through prolonged or repeated exposure. It is also noted as being toxic to aquatic life with long-lasting effects. Given these potential hazards, it is imperative to handle this compound with care and to use appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Hand Protection: Chemical-resistant gloves are required.[1][3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area.[1] If ventilation is inadequate, a suitable respirator should be worn.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Ensure adequate ventilation and remove all sources of ignition.[3]

  • Wear appropriate PPE as outlined above.[1][3]

  • Contain the spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, waterways, or soil.[1][3]

  • Absorb the spill: Use an inert, non-combustible absorbent material, such as sand or earth, to absorb the spilled liquid.

  • Collect the waste: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][3]

  • Decontaminate the area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Dispose of waste: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1][4]

Disposal Procedures

The disposal of this compound and its containers must be conducted in compliance with all applicable environmental regulations. A hierarchical approach to waste management should be followed.[4]

Step-by-Step Disposal Guidance:

  • Waste Characterization: Determine if the waste is contaminated.

    • Unused and Uncontaminated Product: If the material is unused and uncontaminated, recycling or reclamation may be possible. Consult with the manufacturer for recycling options or consider reclamation through methods like filtration or distillation.[4]

    • Contaminated Product or Waste: If the product is contaminated or is a waste residue, it must be treated as hazardous waste.

  • Waste Segregation and Storage:

    • Store chemical waste in its original or a compatible, properly labeled container.

    • Do not mix with other waste materials.

    • Keep containers tightly closed and store in a cool, dry, well-ventilated area.[1]

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[1][5]

    • Methods such as incineration or burial at an approved site are recommended for the final disposal of the residue.[4]

    • Empty containers should be recycled if possible, or disposed of in an authorized landfill.[4]

    • Never allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[4]

Quantitative Data and Classifications

The following table summarizes key hazard statements and disposal-related information for this compound.

ParameterValue / StatementSource
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1][5]
Flash Point 101 °C / 213.8 °F (closed cup)[2][6]
Density 1.05 g/mL at 20 °C[2][6]
Storage Class 10 - Combustible liquids[6]

Note: Experimental protocols for the determination of these values are not provided in the reviewed safety data sheets.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated recycle Option: Recycle or Reclaim (Consult Manufacturer) is_contaminated->recycle No dispose_hazardous Treat as Hazardous Waste is_contaminated->dispose_hazardous Yes final_disposal Final Disposal: Incineration or Burial recycle->final_disposal If recycling is not feasible package Package in a suitable, labeled, closed container dispose_hazardous->package storage Store in a cool, dry, well-ventilated area package->storage transport Transport to an approved waste disposal facility storage->transport transport->final_disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.